Triphenylmethanethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22520. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
triphenylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZIKLPHXXBMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063142 | |
| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
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Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-77-0 | |
| Record name | Triphenylmethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Triphenylmethanethiol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylmethanethiol | |
| Source | DTP/NCI | |
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| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
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| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |
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| Record name | Triphenylmethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.928 | |
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| Record name | Triphenylmethanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7AQN86QSJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Triphenylmethanethiol from Triphenylmethyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of triphenylmethanethiol, a valuable reagent in organic synthesis, from its precursor, triphenylmethyl chloride. This document details the primary synthetic methodologies, offering in-depth experimental protocols and data presented for comparative analysis.
Introduction
This compound, also known as trityl thiol, is an organosulfur compound widely utilized in organic chemistry, particularly for the introduction of the thiol group (-SH) and as a protecting group for various functionalities. Its bulky triphenylmethyl (trityl) group confers unique steric and electronic properties, making it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and materials for drug development. The most common and accessible route to this compound involves the nucleophilic substitution of the chlorine atom in triphenylmethyl chloride with a sulfur-containing nucleophile. This guide will focus on two principal methods for this conversion: the reaction with thiourea followed by hydrolysis, and the direct reaction with sodium hydrosulfide.
Synthetic Methodologies
The synthesis of this compound from triphenylmethyl chloride can be effectively achieved through two primary pathways. Both methods are based on the high reactivity of the trityl carbocation, which is readily formed upon the departure of the chloride ion.
Method 1: Reaction with Thiourea followed by Hydrolysis
This two-step method involves the initial reaction of triphenylmethyl chloride with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired this compound. This method is often favored for its use of a stable, easy-to-handle sulfur source.
Method 2: Reaction with Sodium Hydrosulfide
This method provides a more direct route to this compound, involving the direct displacement of the chloride with the hydrosulfide anion (SH⁻). While conceptually simpler, this method requires careful handling of sodium hydrosulfide, which can be moisture-sensitive and may release hydrogen sulfide gas.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic methods, allowing for a clear comparison of their respective efficiencies and conditions.
| Parameter | Method 1: Thiourea | Method 2: Sodium Hydrosulfide |
| Primary Reagents | Triphenylmethyl chloride, Thiourea, Sodium Hydroxide | Triphenylmethyl chloride, Sodium Hydrosulfide |
| Solvent | Ethanol, Water | Ethanol |
| Reaction Temperature | Reflux (Thiourea addition), Room Temperature (Hydrolysis) | Room Temperature |
| Reaction Time | 3 hours (Thiourea addition), 2 hours (Hydrolysis) | 30 minutes |
| Yield | 95-97% | ~90% |
| Purification Method | Recrystallization | Recrystallization |
Experimental Protocols
Method 1: Synthesis via Thiourea Intermediate
This procedure is adapted from a reliable method published in the Journal of the American Chemical Society.
Materials:
-
Triphenylmethyl chloride (27.9 g, 0.10 mol)
-
Thiourea (7.6 g, 0.10 mol)
-
Ethanol (95%, 150 mL)
-
Sodium hydroxide (8 g, 0.20 mol)
-
Water (15 mL)
-
Glacial acetic acid
Procedure:
-
Formation of the Isothiouronium Salt: In a 500-mL round-bottom flask equipped with a reflux condenser, dissolve triphenylmethyl chloride (27.9 g) and thiourea (7.6 g) in 150 mL of 95% ethanol.
-
Heat the mixture to reflux and maintain for 3 hours. During this time, the S-triphenylmethylisothiouronium chloride will precipitate.
-
Hydrolysis: After the reflux period, add a solution of sodium hydroxide (8 g) in 15 mL of water to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into 1 L of water.
-
Acidify the aqueous mixture with glacial acetic acid. The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
Purification:
-
Recrystallize the crude product from hot ethanol. The purified this compound is obtained as a white crystalline solid.
Yield:
-
The typical yield for this procedure is between 26.2 g and 26.8 g, which corresponds to a 95-97% yield.
Method 2: Synthesis via Sodium Hydrosulfide
This protocol offers a more direct conversion of triphenylmethyl chloride to the desired thiol.
Materials:
-
Triphenylmethyl chloride (5.0 g, 17.9 mmol)
-
Sodium hydrosulfide (NaSH) (1.5 g, 26.8 mmol)
-
Absolute Ethanol (50 mL)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve triphenylmethyl chloride (5.0 g) in 50 mL of absolute ethanol at room temperature.
-
Reagent Addition: Slowly add sodium hydrosulfide (1.5 g) to the stirred solution.
-
Reaction: Continue stirring the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.
-
Work-up: Pour the reaction mixture into a larger volume of water. The this compound will precipitate.
-
Collect the solid product by vacuum filtration and wash with water.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Yield:
-
The expected yield for this method is approximately 90%.
Visualizations
Reaction Pathway: Synthesis via Thiourea
Caption: Reaction scheme for the synthesis of this compound via an isothiouronium salt intermediate.
Experimental Workflow: Synthesis via Thiourea
Caption: Step-by-step workflow for the synthesis and purification of this compound using the thiourea method.
Conclusion
This guide has detailed two robust and high-yielding methods for the synthesis of this compound from triphenylmethyl chloride. The choice between the thiourea and sodium hydrosulfide methods may depend on factors such as the availability of reagents, desired reaction time, and handling considerations. The provided experimental protocols and comparative data offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to confidently produce this important chemical intermediate. The purification via recrystallization from ethanol is a crucial step to obtain a high-purity product suitable for further applications.
An In-depth Technical Guide to the Physical Properties of Trityl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl mercaptan, also known as triphenylmethanethiol, is a sterically hindered organosulfur compound with the chemical formula (C₆H₅)₃CSH. Its bulky triphenylmethyl (trityl) group confers unique properties, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of trityl mercaptan, detailed experimental protocols for their determination, and a workflow for its synthesis and application as a protecting group for thiols. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Physical Properties
The physical characteristics of trityl mercaptan are crucial for its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₁₆S |
| Molecular Weight | 276.40 g/mol |
| Appearance | Cream to pale yellow crystalline powder.[1] |
| Melting Point | 102-109 °C.[1][2] |
| Boiling Point | 403.8 °C at 760 mmHg (estimated). |
| Density | Approximately 1.119 to 1.214 g/cm³. |
| Solubility | Insoluble in water.[3][4] Soluble in organic solvents such as ethanol, ether, and chloroform.[1][3] |
| pKa | 8.87 ± 0.10 (Predicted). |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of trityl mercaptan. Below is a summary of expected spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of trityl mercaptan is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2560 | Weak | S-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiol proton (S-H) and a multiplet in the aromatic region for the phenyl protons.
-
~7.2-7.5 ppm: Multiplet, 15H (aromatic protons of the three phenyl groups).
-
~3.5 ppm: Singlet, 1H (thiol proton, -SH). The chemical shift of the thiol proton can be variable and may be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the quaternary carbon attached to the sulfur atom.
-
~145 ppm: Quaternary carbons of the phenyl rings attached to the central carbon.
-
~128-130 ppm: Carbons of the phenyl rings.
-
~65 ppm: Central quaternary carbon (C-S).
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of trityl mercaptan would likely show a molecular ion peak (M⁺) at m/z 276. The most prominent fragmentation would be the loss of the thiol group (-SH) to form the highly stable trityl cation at m/z 243.
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a synthetic procedure are provided below.
Determination of Melting Point
The melting point of trityl mercaptan can be determined using a standard capillary melting point apparatus.
Materials:
-
Trityl mercaptan sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Ensure the trityl mercaptan sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (around 85-90 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows.
Materials:
-
Trityl mercaptan
-
Test tubes
-
Solvents (water, ethanol, diethyl ether, chloroform)
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of trityl mercaptan into separate test tubes.
-
Add 1 mL of a solvent to each test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe whether the solid dissolves completely, partially, or not at all.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
Synthesis of Trityl Mercaptan from Trityl Chloride
Trityl mercaptan can be synthesized by the reaction of triphenylmethyl chloride (trityl chloride) with a sulfur source like sodium hydrosulfide.
Materials:
-
Trityl chloride
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve trityl chloride in ethanol in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of sodium hydrosulfide in a minimal amount of water and add it to the trityl chloride solution.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol using a rotary evaporator.
-
Add water and diethyl ether to the residue in a separatory funnel.
-
Separate the organic layer, wash it with water and then with a dilute solution of hydrochloric acid, followed by a final wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the diethyl ether to obtain the crude trityl mercaptan.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
Mandatory Visualizations
Experimental Workflow: Synthesis of Trityl Mercaptan
The following diagram illustrates the workflow for the synthesis of trityl mercaptan from trityl chloride.
References
Triphenylmethanethiol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triphenylmethanethiol (also known as Tritylthiol), a pivotal reagent in synthetic chemistry. This document outlines its fundamental properties, synthesis, and key applications, with a focus on methodologies relevant to drug development and materials science.
Core Compound Data
This compound is an organosulfur compound valued for its bulky trityl group, which allows for the reversible protection of thiol functionalities.[1] Its key quantitative data are summarized below.
| Property | Value | Reference |
| CAS Number | 3695-77-0 | [2] |
| Molecular Weight | 276.40 g/mol | [2] |
| Molecular Formula | C₁₉H₁₆S | [2] |
| Appearance | Cream to pale yellow powder | [3] |
| Melting Point | 104-106 °C | [2] |
| Solubility | Insoluble in water | [2] |
Synthesis of this compound
While numerous suppliers offer research-grade this compound, understanding its synthesis is crucial for specialized applications. The industrial preparation typically involves the nucleophilic substitution reaction of a triphenylmethyl halide with a sulfur-containing reagent.[4]
Experimental Protocol: General Synthesis
A common laboratory-scale synthesis involves the reaction of triphenylmethyl chloride with hydrogen sulfide or sodium hydrosulfide.[4][5]
Materials:
-
Triphenylmethyl chloride
-
Hydrogen sulfide or Sodium hydrosulfide
-
Dry dioxane or a similar inert solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve triphenylmethyl chloride in a dry, inert solvent under an inert atmosphere.
-
Introduce hydrogen sulfide gas or add sodium hydrosulfide to the solution.
-
The reaction mixture is typically stirred for an extended period, potentially up to 15 hours, under mild heating to drive the reaction to completion.[5]
-
Following the reaction, an acidic workup is performed to yield this compound.[4]
-
The final product can be purified by recrystallization.
References
A Comprehensive Technical Guide to the Solubility of Triphenylmethanethiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of triphenylmethanethiol (also known as trityl mercaptan) in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility information, and a comprehensive, adaptable experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory professionals requiring the dissolution of this compound for synthesis, purification, or formulation.
Introduction to this compound
This compound, with the chemical formula (C₆H₅)₃CSH, is an organosulfur compound notable for its bulky triphenylmethyl (trityl) group attached to a thiol functional group. This large, nonpolar trityl group dominates the molecule's physical properties, rendering it a crystalline solid at room temperature with a melting point in the range of 104-106 °C.[1] The presence of the thiol group provides a site for various chemical reactions, making it a useful reagent in organic synthesis.[2][3]
Theoretical Solubility Profile
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.
-
Structure and Polarity: this compound is a largely nonpolar molecule. The three phenyl rings of the trityl group are hydrophobic and contribute significantly to its nonpolar character. The thiol (-SH) group introduces a small degree of polarity, but its influence is overshadowed by the large hydrocarbon framework. Thiols are generally less polar than their corresponding alcohols due to the lower electronegativity of sulfur compared to oxygen, resulting in weaker hydrogen bonding capabilities.[4]
-
Solvent Selection:
-
Nonpolar Solvents: It is expected that this compound will exhibit good solubility in nonpolar organic solvents such as toluene, benzene, and hexane. The van der Waals interactions between the phenyl rings and the nonpolar solvent molecules would facilitate dissolution.
-
Polar Aprotic Solvents: Solvents like acetone, chloroform, and ethyl acetate, which are polar aprotic, are also likely to be effective solvents.
-
Polar Protic Solvents: Polar protic solvents, such as ethanol and methanol, are expected to be less effective than nonpolar solvents. While the thiol group can engage in weak hydrogen bonding, the large nonpolar part of the molecule will hinder extensive solvation.
-
Aqueous In-solubility: this compound is consistently reported to be insoluble in water.[1][2][3][5] The high polarity and strong hydrogen-bonding network of water cannot overcome the energy required to break the crystal lattice of the nonpolar this compound.
-
Qualitative Solubility Data
While specific quantitative data is scarce, various sources indicate the general solubility of this compound in several organic solvents. This information is summarized in the table below.
| Solvent | Chemical Formula | Type | Solubility |
| Water | H₂O | Polar Protic | Insoluble[1][2][3][5] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] |
| Toluene | C₇H₈ | Nonpolar | Soluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Screw-cap vials
-
Temperature-controlled orbital shaker or water bath with magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation (Isothermal Shake-Flask Method):
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.
-
Agitate the mixture at a constant, specified temperature for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is typically between 24 and 72 hours. It is recommended to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
For HPLC, monitor the peak area of this compound. For UV-Vis, measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Data Calculation and Reporting:
-
Construct a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
Triphenylmethanethiol stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Triphenylmethanethiol
Introduction
This compound, also known as trityl mercaptan, is an organosulfur compound widely utilized in organic synthesis and drug development. Its bulky triphenylmethyl (trityl) group provides significant steric hindrance, making it a valuable protecting group for the thiol functionality in complex syntheses, such as peptide manufacturing.[1] However, like many thiols, its reactivity makes it susceptible to degradation, which can compromise the integrity of experiments and the purity of final products. This guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies for assessing the degradation of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Stability and Degradation Pathways
The primary stability concern for this compound is its susceptibility to oxidation. The thiol group (-SH) can be readily oxidized, especially in the presence of air (oxygen) or other oxidizing agents.
Primary Degradation Pathway: Disulfide Formation The most common degradation pathway for thiols is the oxidative coupling of two molecules to form a disulfide bond (-S-S-). For this compound, this results in the formation of bis(triphenylmethyl) disulfide. This reaction can be slow but is accelerated by factors such as basic conditions, exposure to air, and the presence of metal ions.[2][3]
Other Potential Degradation Products Under certain conditions, this compound can act as a precursor to other sulfur-containing compounds. Studies have shown its potential to form bis(triphenylmethyl) sulfide and bis(triphenylmethyl) trisulfide.[4] In the presence of strong oxidizing agents, further oxidation to sulfonic acids or other related species is possible, although the steric bulk of the trityl group may hinder these transformations.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the purity and integrity of this compound. Given its sensitivity to air and oxidizing agents, specific precautions must be taken.
Storage Conditions The following table summarizes the recommended storage conditions based on information from safety data sheets (SDS) and supplier guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature / Cool place.[4][5] | Prevents acceleration of degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[5] | Minimizes exposure to oxygen, preventing oxidative degradation.[5] |
| Container | Keep container tightly closed.[6] | Prevents ingress of moisture and air. |
| Environment | Store in a dry and well-ventilated place.[6] | Avoids moisture which can facilitate certain degradation pathways. |
| Light Exposure | Store in a dark place. | Protects against potential photodegradation. |
| Incompatible Materials | Strong oxidizing agents.[6] | Reacts readily with oxidizing agents, leading to rapid degradation. |
Handling Procedures General safe handling practices for thiols should always be followed:
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[6]
-
Inert Atmosphere: For sensitive reactions or long-term handling, use techniques such as a glovebox or Schlenk line to maintain an inert atmosphere.
Experimental Protocols: Stability Assessment
To quantitatively assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the compound to generate potential degradation products and determine its intrinsic stability.[7][8]
1. Forced Degradation Study Protocol
This protocol outlines the typical stress conditions used to evaluate the stability of a drug substance like this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Prepare a 1 mg/mL solution in a suitable organic solvent (e.g., Acetonitrile). Add an equal volume of 0.1 M HCl. Heat at 60°C for designated time points (e.g., 2, 8, 24h). Neutralize with 0.1 M NaOH before analysis.[9] | To assess stability in acidic conditions. |
| Base Hydrolysis | Prepare a 1 mg/mL solution. Add an equal volume of 0.1 M NaOH. Heat at 60°C for designated time points. Neutralize with 0.1 M HCl before analysis.[9] | To evaluate stability in alkaline conditions. |
| Oxidative Degradation | Prepare a 1 mg/mL solution. Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for designated time points.[9] | To determine susceptibility to oxidation. |
| Thermal Degradation | Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for a specified period. Also, test in solution.[10] | To assess the effect of heat on stability. |
| Photodegradation | Expose the solid compound and a solution (e.g., 1 mg/mL) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[8] | To evaluate stability under light exposure. |
2. Stability-Indicating HPLC Method Protocol
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its impurities and degradation products.
| HPLC Parameter | Typical Conditions |
| Column | Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11] |
| Mobile Phase | A gradient of Acetonitrile and water (or a suitable buffer like ammonium acetate).[11] |
| Flow Rate | 1.0 mL/min.[11] |
| Detection | UV detector at a suitable wavelength (determined by UV scan, likely around 230-275 nm).[11] |
| Column Temperature | 30-40°C.[11] |
| Injection Volume | 10-20 µL. |
| Sample Preparation | Dissolve samples from the forced degradation study in the mobile phase to a suitable concentration (e.g., 0.1-1.0 mg/mL). |
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[12]
References
- 1. Transient-state and steady-state kinetics of the oxidation of aliphatic and aromatic thiols by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 3695-77-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Triphenylmethanethiol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylmethanethiol, also known as trityl mercaptan, is a sterically hindered organosulfur compound with significant applications in organic synthesis, particularly as a protecting group for thiols. This technical guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented and analyzed. Furthermore, key reactions of this compound are discussed, highlighting its utility in synthetic chemistry.
Chemical Structure and Formula
This compound is characterized by a central carbon atom bonded to three phenyl rings and a sulfhydryl (-SH) group. The bulky triphenylmethyl (trityl) group confers unique steric and electronic properties to the molecule.
Chemical Formula: C₁₉H₁₆S[1]
Structure:
Caption: Chemical structure of this compound.
Molecular Weight: 276.40 g/mol [2][3][4]
Nomenclature:
-
IUPAC Name: this compound[1]
-
Common Names: Trityl mercaptan, Triphenylmethyl mercaptan, Tritylthiol[3]
-
CAS Number: 3695-77-0[3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | White to faint beige or cream crystalline powder | [5] |
| Melting Point | 103–107 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [5] |
| pKa | 8.87 ± 0.10 (Predicted) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Solvent: CDCl₃): The proton NMR spectrum of this compound is expected to show signals for the aromatic protons of the three phenyl rings and a signal for the thiol proton. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The thiol proton (SH) signal is a singlet and its chemical shift can vary depending on concentration and solvent, but is typically found around δ 2.0-3.0 ppm.
¹³C NMR (Solvent: Chloroform-d): The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~145 | Quaternary carbons of the phenyl rings |
| ~130 | ortho-Carbons of the phenyl rings |
| ~128 | meta-Carbons of the phenyl rings |
| ~127 | para-Carbons of the phenyl rings |
| ~65 | Central quaternary carbon (C-S) |
| Note: Exact chemical shifts can vary slightly based on experimental conditions.[6] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2570 | S-H stretch (thiol) |
| ~1595, 1490, 1445 | Aromatic C=C ring stretch |
| ~700-800 | C-H out-of-plane bending |
| Data obtained from the NIST/EPA Gas-Phase Infrared Database.[7] |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 276. The most prominent peak in the mass spectrum is often the triphenylmethyl (trityl) cation at m/z 243, formed by the loss of the SH radical. Further fragmentation of the trityl cation can lead to peaks corresponding to the loss of phenyl groups.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction using triphenylmethyl chloride (trityl chloride) and a source of hydrosulfide.
Reaction Scheme: (C₆H₅)₃CCl + NaSH → (C₆H₅)₃CSH + NaCl
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylmethyl chloride in a suitable solvent such as ethanol.
-
Addition of Nucleophile: Prepare a solution of sodium hydrosulfide (NaSH) in a mixture of ethanol and water. Add this solution dropwise to the stirred solution of triphenylmethyl chloride at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-3 hours) to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR).
Key Reactions of this compound
The thiol group in this compound can undergo various reactions, making it a versatile intermediate in organic synthesis.
Caption: Key reactions of this compound.
Experimental Protocol for the Synthesis of Triphenylmethanesulfenyl Chloride:
-
Reaction Setup: In a fume hood, dissolve this compound in a dry, inert solvent such as dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Addition of Reagent: Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature until completion, which can be monitored by the disappearance of the starting material on TLC.
-
Work-up and Isolation: Carefully quench the reaction with a suitable reagent. The product, triphenylmethanesulfenyl chloride, is often used in situ for further reactions due to its reactivity.[1]
Applications in Drug Development and Research
The primary application of this compound in research and drug development is its use as a protecting group for the thiol functionality, particularly in peptide synthesis. The bulky trityl group effectively masks the nucleophilic and easily oxidizable thiol group of cysteine residues during peptide chain elongation. The trityl group can be readily removed under acidic conditions to regenerate the free thiol.
Conclusion
This compound is a valuable reagent in organic chemistry with a well-defined chemical structure and a range of useful properties. The synthetic protocols provided in this guide offer a practical approach to its preparation and derivatization. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification. Its role as a thiol-protecting group continues to be significant in the synthesis of complex molecules, including peptides and other pharmaceuticals.
References
Spectroscopic Profile of Triphenylmethanethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Triphenylmethanethiol (Trityl thiol), a critical reagent in organic synthesis and various applications within drug development and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its structural characterization.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic Protons (ortho, meta, para) |
| ~ 3.5 (variable) | Singlet | 1H | Thiol Proton (-SH) |
Note: Predicted values are based on typical chemical shifts for aromatic protons and the thiol proton. The exact chemical shift of the thiol proton can vary significantly depending on solvent, concentration, and temperature.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Quaternary Carbon (ipso-C attached to three phenyl rings) |
| ~ 130 | Aromatic CH (ortho-carbons) |
| ~ 128 | Aromatic CH (meta-carbons) |
| ~ 127 | Aromatic CH (para-carbons) |
| ~ 65 | Quaternary Carbon (C-S) |
Note: Predicted values are based on known chemical shifts for triphenylmethyl compounds. The chemical shift for the carbon attached to sulfur is an estimation.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is available through the NIST WebBook.[1] The following table lists the major absorption bands and their assignments.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~ 3060 | Aromatic C-H Stretch | Medium |
| ~ 2570 | S-H Stretch | Weak |
| ~ 1595, 1490, 1445 | Aromatic C=C Stretch | Strong |
| ~ 750 - 700 | Aromatic C-H Out-of-Plane Bending | Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Proposed Fragment | Notes |
| 276 | [C₁₉H₁₆S]⁺• | Molecular Ion (M⁺•) |
| 243 | [(C₆H₅)₃C]⁺ | Loss of •SH radical (trityl cation) - Likely base peak |
| 165 | [C₁₃H₉]⁺ | Loss of benzene from the trityl cation (fluorenyl cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Reference: CDCl₃ at 77.16 ppm.
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the resulting fine powder into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Method: Transmission.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in either transmittance or absorbance.
-
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Reaction of Triphenylmethanethiol with Nitrous Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between triphenylmethanethiol and nitrous acid, a cornerstone reaction for the synthesis of a stable S-nitrosothiol. The document details the underlying chemical principles, experimental procedures, and quantitative data, offering valuable insights for professionals in chemical synthesis and drug development.
Reaction Overview
This compound, also known as trityl mercaptan, is an organosulfur compound notable for its bulky triphenylmethyl (trityl) group.[1] This steric hindrance confers unusual stability to its derivatives. When this compound reacts with nitrous acid (HONO), it undergoes S-nitrosation to form S-nitrosothis compound ((C₆H₅)₃CSNO).[1][2] This reaction is a direct and efficient method for producing a rare example of an S-nitrosothiol (thionitrite) that is a robust, stable solid at room temperature.[2][3]
S-nitrosothiols (RSNOs) are significant in biochemistry as they serve as donors of nitrosonium ions (NO⁺) and nitric oxide (NO), key molecules in cell signaling pathways, particularly those related to vasodilation.[4] The process of converting a thiol to a nitrosothiol is a reversible post-translational modification of proteins known as S-nitrosylation, which regulates protein function.[4][5]
Reaction Mechanism: S-Nitrosation
The S-nitrosation of thiols with nitrous acid is a well-established chemical transformation.[4][6] Nitrous acid is typically unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[7][8][9]
The key steps of the mechanism are:
-
Formation of Nitrous Acid: An acid protonates the nitrite ion to form nitrous acid (HONO).
-
Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is further protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[10]
-
Nucleophilic Attack: The sulfur atom of the this compound, acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitrosonium ion.
-
Deprotonation: A subsequent deprotonation of the sulfur atom yields the final product, S-nitrosothis compound, and regenerates the acid catalyst.
Quantitative Data
The physical and structural properties of the reactants and the final product are summarized below. The stability of S-nitrosothis compound allows for its characterization by X-ray crystallography.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molar Mass (g·mol⁻¹) | Appearance | Melting Point (°C) |
| This compound | C₁₉H₁₆S | 276.40 | Yellow solid | 103–107[1] |
| S-Nitrosothis compound | C₁₉H₁₅NOS | 305.40 | Green solid | ~110 (decomposes)[2] |
Table 2: Selected Crystallographic Data for S-Nitrosothis compound
| Parameter | Value | Description |
| S-N Bond Length | 1.78 Å | The distance between the sulfur and nitrogen atoms.[2] |
| N=O Bond Length | 1.79 Å | The distance between the nitrogen and oxygen atoms.[2] |
| S-N=O Angle | 114° | The angle of the S-N=O functional group.[2][4] |
Experimental Protocol
The following protocol details a standard laboratory procedure for the synthesis of S-nitrosothis compound. This method is adapted from established procedures for the S-nitrosation of thiols using acidified nitrite.[7]
4.1 Materials and Reagents
-
This compound ((C₆H₅)₃CSH)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, e.g., 1 N solution)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice Bath
4.2 Procedure
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol, to aid solubility.[7]
-
Acidification & Cooling: Add aqueous hydrochloric acid (e.g., 1 N HCl) to the solution. Cool the reaction mixture in an ice bath to a temperature of 0-5 °C. Acidic conditions are crucial for generating the nitrosating agent and help prevent unwanted N-nitrosation side reactions.[7]
-
Nitrosation: While vigorously stirring the cooled thiol solution, slowly add a pre-chilled aqueous solution of sodium nitrite. A stoichiometric excess (e.g., 5 equivalents) of nitrite may be used to ensure complete reaction.[7] The reaction is typically rapid, occurring within 5 to 15 minutes, and is often accompanied by a distinct color change to green, indicating the formation of the S-nitrosothiol.[2][7]
-
Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether.[7] The organic layer will contain the S-nitrosothis compound.
-
Washing & Drying: Wash the organic layer with cold deionized water to remove any remaining acid and inorganic salts. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification (Optional): The crude S-nitrosothis compound can be further purified by recrystallization from an appropriate solvent system to obtain a crystalline green solid.[2]
Biological and Chemical Significance
The study of S-nitrosothiols is critical for understanding nitric oxide signaling pathways independent of the canonical soluble guanylate cyclase (sGC) route.[5][11][12] These molecules act as NO carriers and donors, and their formation and decomposition are key regulatory events in physiology and pathophysiology.
The bulky trityl group in S-nitrosothis compound provides significant steric protection to the labile S-NO bond.[1] This steric shielding dramatically increases its thermal stability compared to S-nitrosothiols derived from less bulky thiols, which often readily decompose to the corresponding disulfide and nitric oxide.[4] This stability makes S-nitrosothis compound an excellent model compound for studying the fundamental chemical and physical properties of the S-nitroso functional group.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S-Nitrosothis compound - Wikipedia [en.wikipedia.org]
- 3. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Nitrosothiol - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. S-nitrosothiol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrosothiol formation and S-nitrosation signaling through nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Triphenylmethanethiol as a Precursor for Bis(triphenylmethyl) Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylmethanethiol (trityl mercaptan) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the thiol functional group. Its conversion to bis(triphenylmethyl) sulfide, also known as trityl sulfide, represents a key transformation, yielding a sterically hindered sulfide with potential applications in various fields, including materials science and as a stable protecting group. This technical guide provides an in-depth overview of the synthesis of bis(triphenylmethyl) sulfide from this compound, including a detailed, albeit proposed, experimental protocol, relevant data, and a logical workflow for its formation. While a direct, high-yield synthetic method is not extensively documented in peer-reviewed literature, this guide consolidates available information and proposes a chemically sound pathway for this transformation.
Introduction
This compound, characterized by the bulky trityl group attached to a sulfur atom, exhibits unique reactivity. The steric hindrance afforded by the three phenyl rings influences its stability and reaction pathways. The formation of bis(triphenylmethyl) sulfide from this precursor is not a commonly reported transformation. Notably, a 2013 study by Rozycka-Sokolowska et al. reported the "unexpected" formation of bis(triphenylmethyl) sulfide as a byproduct in the reaction of this compound with (+)-R-pulegone[1]. This suggests that under certain conditions, the thiol can undergo a condensation or desulfurization-coupling reaction to yield the corresponding sulfide.
This guide outlines a proposed general method for the synthesis of bis(triphenylmethyl) sulfide from this compound, based on established principles of sulfide synthesis from thiols.
Proposed Synthetic Pathway
The conversion of a thiol to a symmetric sulfide typically involves a dehydration or condensation reaction between two thiol molecules. This can be promoted by acid catalysis or the use of a dehydrating agent. The proposed reaction is as follows:
2 (C₆H₅)₃CSH → [(C₆H₅)₃C]₂S + H₂S
This transformation can be conceptualized as the acid-catalyzed nucleophilic attack of one thiol molecule on a protonated thiol, followed by the elimination of hydrogen sulfide.
Diagram of Proposed Synthetic Pathway
Caption: Proposed acid-catalyzed pathway for sulfide formation.
Experimental Protocol (Proposed)
This protocol is a general guideline based on standard organic synthesis techniques for the formation of sulfides from thiols. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |
| Hexanes | HPLC Grade | EMD Millipore |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 36.2 mmol) in anhydrous dichloromethane (100 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to yield bis(triphenylmethyl) sulfide as a white to off-white solid.
Diagram of Experimental Workflow
Caption: Step-by-step workflow for the proposed synthesis.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₉H₁₆S | 276.40 | 105-107 | White to pale yellow crystalline powder |
| Bis(triphenylmethyl) Sulfide | C₃₈H₃₀S | 526.71 | 185-187 | White to off-white solid |
Note: The melting point of bis(triphenylmethyl) sulfide is an expected value and may vary based on purity.
Characterization
The synthesized bis(triphenylmethyl) sulfide should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the 30 protons of the phenyl groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the quaternary carbon of the trityl group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of bis(triphenylmethyl) sulfide.
-
FT-IR: The infrared spectrum will show characteristic peaks for C-H aromatic stretching and C-C aromatic ring vibrations. The absence of a peak around 2550-2600 cm⁻¹ will confirm the disappearance of the S-H bond from the starting material.
Safety Considerations
-
This compound is a thiol and may have an unpleasant odor. Handle in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of bis(triphenylmethyl) sulfide from this compound. While the direct synthesis is not extensively reported, the proposed protocol, based on fundamental principles of organic chemistry, offers a viable route for researchers. The provided workflow and data tables serve as a valuable resource for the preparation and characterization of this sterically hindered sulfide. Further research and optimization of the reaction conditions are encouraged to establish a high-yielding and robust synthetic method.
References
The Trityl Group in Thiol Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups is a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules such as peptides and pharmaceuticals. Among the arsenal of protecting groups for thiols, the trityl (triphenylmethyl, Trt) group stands out for its unique combination of steric bulk, acid lability, and versatility. This technical guide provides a comprehensive overview of the trityl group's role in thiol chemistry, with a focus on its application in peptide synthesis and drug development.
Core Principles of the Trityl Group in Thiol Chemistry
The trityl group is a large, hydrophobic protecting group that is introduced to a thiol via reaction with trityl chloride, typically in the presence of a base like pyridine.[1] Its primary function is to mask the highly nucleophilic and easily oxidized thiol group of cysteine and other sulfur-containing molecules, preventing unwanted side reactions during multi-step syntheses.[2]
The key characteristic of the trityl group is its susceptibility to cleavage under mild acidic conditions, which proceeds through the formation of a highly stable trityl cation.[3] This acid-labile nature makes it orthogonal to many other protecting groups used in organic synthesis, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a significant advantage in solid-phase peptide synthesis (SPPS).[4]
Quantitative Data on Trityl Group Stability and Deprotection
The stability of the trityl group and its derivatives can be fine-tuned by the introduction of electron-donating groups on the phenyl rings. This allows for a range of acid labilities, enabling selective deprotection in the presence of other acid-sensitive groups.
Table 1: Relative Acid Lability of Trityl and Methoxy-Substituted Trityl Groups on Hydroxyls
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids |
| Monomethoxytrityl | Mmt | 10 | Dilute TFA (e.g., 1-3%) in DCM |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) |
Note: While this data is for hydroxyl protection, the relative lability trend is generally applicable to thiol protection.
Table 2: Quantitative Data on the Deprotection of S-Trityl and S-Mmt Groups from Cysteine
| Protecting Group | Reagent | Time | Temperature | % Deprotection |
| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) |
Table 3: Racemization of Fmoc-Cys(Trt)-OH during Coupling in SPPS
| Coupling Reagent/Condition | Racemization (%) | Notes |
| DIPCDI/Oxyma Pure | 3.3% | Racemization of Fmoc-Cys(Trt)-OH during coupling. |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization observed with phosphonium/uronium reagents under heating. |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature leads to higher racemization. |
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Relative acid lability of common trityl-based protecting groups.
Caption: Generalized workflow for SPPS incorporating a trityl-protected cysteine.
Signaling Pathways and Applications in Drug Development
Caption: Trityl group as an acid-sensitive linker in targeted drug delivery.
Caption: Signaling pathway of S-trityl-L-cysteine (STLC) as an Eg5 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Cys(Trt)-OH
This protocol describes the synthesis of Fmoc-Cys(Trt)-OH from L-cysteine.
Materials:
-
L-cysteine
-
Trityl chloride (Trt-Cl)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Pyridine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
S-Tritylation: Dissolve L-cysteine in a mixture of pyridine and DMF. Cool the solution in an ice bath. Add trityl chloride portion-wise with stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms. Collect the precipitate by filtration, wash with water, and then with cold diethyl ether. Dry the crude S-trityl-L-cysteine under vacuum.
-
Fmoc Protection: Suspend the S-trityl-L-cysteine in a mixture of DCM and water. Add Fmoc-OSu and a base such as sodium bicarbonate. Stir vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with dilute HCl and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Fmoc-Cys(Trt)-OH.
Protocol 2: Standard Fmoc-SPPS Cycle for Fmoc-Cys(Trt)-OH Incorporation
This protocol outlines a standard manual SPPS workflow for the incorporation of a single Fmoc-Cys(Trt)-OH residue.[1]
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% (v/v) piperidine in DMF
-
Fmoc-Cys(Trt)-OH
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF and DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for an additional 10-15 minutes. Wash the resin thoroughly with DMF.[1]
-
Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[1]
-
Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.[2]
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[2] Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Applications in Drug Development
The unique properties of the trityl group extend its utility beyond a simple protecting group into the realm of drug development and bioconjugation.
Acid-Sensitive Linkers for Drug Delivery
The acid-labile nature of the trityl linkage has been exploited in the design of sophisticated drug delivery systems.[2] Trityl-based linkers can be used to conjugate drugs to carrier molecules, such as polymers or antibodies.[2] In the acidic microenvironment of tumors or within the endosomes of cells, the trityl linker is cleaved, leading to the targeted release of the active drug.[1][5][6] The release kinetics can be tuned by modifying the substituents on the trityl group, allowing for controlled drug release profiles.[1]
S-trityl-L-cysteine (STLC) as a Kinesin Eg5 Inhibitor
S-trityl-L-cysteine (STLC) itself has been identified as a potent and selective allosteric inhibitor of the mitotic kinesin Eg5.[7][8] Eg5 is essential for the formation of the bipolar spindle during mitosis.[9] Inhibition of Eg5 by STLC leads to mitotic arrest and subsequent apoptosis in cancer cells.[9][10] This makes STLC a promising lead compound in the development of novel anticancer therapeutics.[10][11]
Conclusion
The trityl group is an indispensable tool in thiol chemistry, offering a robust and versatile strategy for the protection of cysteine residues in peptide synthesis. Its tunable acid lability and compatibility with Fmoc-based strategies have solidified its place in the synthesis of complex peptides. Furthermore, the application of trityl-based linkers in drug delivery and the discovery of S-trityl-L-cysteine as a potent anticancer agent highlight the expanding role of trityl chemistry in drug development. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of the trityl group in research and pharmaceutical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Triphenylmethanethiol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylmethanethiol, also known as trityl mercaptan, is an organosulfur compound widely utilized in organic synthesis, particularly for the introduction of a thiol group or the mercapto functionality.[1][2] Its application as a reagent in the synthesis of complex molecules, such as 1,2-cis-1-thioglycoses, and as a capping agent for gold nanoparticles underscores its importance in chemical and materials science.[1] However, its safe handling is paramount due to its potential health hazards. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required when working with this compound.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation to the skin and eyes and potential harm if inhaled.[3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4][5] |
The signal word associated with these classifications is "Warning" .[3][4][5]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Cream powder / Yellow solid[4][6][7] |
| Odor | Stench[5][7] |
| Molecular Formula | C₁₉H₁₆S[3][4][6] |
| Molecular Weight | 276.40 g/mol [2][4][8] |
| Melting Point | 104-106 °C (lit.)[6][8] |
| Flash Point | 166.5 °C[6] |
| Water Solubility | Insoluble[1][6] |
| Chemical Stability | Stable under proper conditions[3][7] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust and vapor inhalation.[3][9] Use a local exhaust system if dust or aerosols are generated.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.
-
Hygiene Practices: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in handling areas.[9] Wash hands and face thoroughly after handling.[3] Contaminated work clothing should be laundered separately before reuse.[9]
-
Dust Control: Avoid the formation and dispersion of dust.[3][9] Use dry clean-up procedures and do not use air hoses for cleaning.[9]
-
Ignition Sources: Keep away from heat and sources of ignition.[5]
Storage
-
Container: Keep containers tightly closed in a dry, well-ventilated place.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.[5][7]
-
Storage Class: Combustible Solids (Storage Class 11).[10]
Emergency Procedures
Immediate and appropriate response to emergencies such as spills, fire, or exposure is crucial.
First-Aid Measures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If feeling unwell, seek medical advice/attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area gently with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, seek medical advice/attention.[3] |
| Ingestion | Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] If feeling unwell, seek medical advice/attention.[3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3][7] There are no restrictions on the type of extinguisher that may be used.[9]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[9] Upon combustion, it may decompose to generate poisonous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[5][7]
-
Protective Actions: Fire-fighting should be done from the windward side.[3] Wear self-contained breathing apparatus (SCBA) and full protective gear.[5] If safe to do so, remove movable containers from the path of the fire.[3][9]
Accidental Release Measures
For any spill, the primary objectives are to contain the material, prevent its entry into drains, and clean it up safely.[3][9]
-
Minor Spills:
-
Major Spills:
-
Alert personnel in the area and notify emergency services.[9]
-
Control personal contact by wearing appropriate protective clothing.[9]
-
Prevent spillage from entering drains or water courses.[9]
-
Collect the material using dry methods (e.g., vacuum or shoveling) and place it in sealed containers for disposal.[9]
-
Wash the area with large amounts of water and prevent runoff from entering drains.[9]
-
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are non-negotiable for preventing exposure.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3][7] A face shield may be required in situations with a high risk of splashing or dust generation.[3] |
| Hand Protection | Wear appropriate protective gloves.[3][5] Gloves must be inspected prior to use.[7] Use a proper glove removal technique to avoid skin contact and dispose of contaminated gloves in accordance with laboratory practices.[7] |
| Skin and Body Protection | Wear protective clothing to prevent skin exposure.[3][5] Protective boots may be required depending on the situation.[3] |
| Respiratory Protection | A dust respirator (e.g., N95 type) should be used where dust generation is likely.[3][7] All respirators must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7] |
Toxicological Information
Table 5: Summary of Toxicological Effects
| Effect | Observation |
| Acute Toxicity | Harmful if inhaled.[4][5] No quantitative oral or dermal data is available. |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |
| Carcinogenicity | No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |
| Other | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[3] |
Experimental Workflow Diagrams
Emergency Response for Spills
The following workflow outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for managing this compound spills.
Personal Protective Equipment (PPE) Selection Logic
This diagram illustrates the decision-making process for selecting the correct level of PPE based on the experimental task.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. This compound | 3695-77-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. jpharmachem.com [jpharmachem.com]
- 8. トリフェニルメタンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 三苯甲硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to High-Purity Triphenylmethanethiol for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Triphenylmethanethiol (also known as Trityl Mercaptan). The document outlines commercially available sources, their purity specifications, and detailed experimental protocols for its application as a pivotal thiol-protecting group in complex organic synthesis.
Introduction to this compound
This compound, an organosulfur compound with the formula (C₆H₅)₃CSH, is a critical reagent in synthetic chemistry, particularly in pharmaceutical and peptide synthesis.[1] Its bulky triphenylmethyl (trityl) group allows for the selective and stable protection of thiol functionalities, preventing unwanted side reactions. The trityl group can be selectively removed under specific, often acidic, conditions, making it an invaluable tool in multi-step synthetic routes.[2] The commercial availability of high-purity grades is essential for reproducible and high-yielding synthetic outcomes.
Commercial Suppliers and Purity Specifications
The selection of a high-purity grade this compound is crucial for applications in drug development where impurities can lead to side reactions and complex purification challenges. A variety of chemical suppliers offer this reagent, with purities typically ranging from 97% to over 99%. The analytical method most cited for purity determination is High-Performance Liquid Chromatography (HPLC).
| Supplier Name | Stated Purity | Analytical Method | CAS Number |
| Sigma-Aldrich | 97% | Not Specified | 3695-77-0 |
| TCI America | ≥97.0% | HPLC | 3695-77-0 |
| Ottokemi | 97% | Not Specified | 3695-77-0 |
| CP Lab Safety | min 97% | HPLC | 3695-77-0 |
| Santa Cruz Biotechnology | Not Specified | Not Specified | 3695-77-0 |
| Guidechem (Multiple Listings) | 95% to 99% | Not Specified | 3695-77-0 |
| ChemicalBook (Multiple Listings) | Up to 99%+ | HPLC | 3695-77-0 |
This table is a summary of publicly available data and is not exhaustive. Researchers should always consult the supplier's Certificate of Analysis for lot-specific purity data.
Key Experimental Protocols
The primary utility of this compound in drug development is the protection and subsequent deprotection of thiol groups, for instance, the side chain of cysteine in peptide synthesis.[3][4]
Protocol 1: S-Tritylation of a Thiol (General Procedure)
This protocol describes the selective protection of a thiol group in the presence of other nucleophilic groups like alcohols.
Materials:
-
Thiol-containing substrate (e.g., a cysteine derivative)
-
Triphenylmethyl Chloride (Trityl Chloride, TrCl)
-
Anhydrous aprotic solvent (e.g., Toluene, Benzene)
-
Potassium Carbonate (K₂CO₃) (optional, for base-catalyzed reaction)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the thiol-containing substrate in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 1.1 equivalents of Trityl Chloride to the solution.
-
For base-catalyzed conditions, add 1.5 equivalents of potassium carbonate.
-
The reaction can be performed at room temperature or with gentle heating (e.g., in refluxing toluene) to drive the reaction to completion.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product can be purified by column chromatography on silica gel to yield the S-tritylated product.
Protocol 2: Acid-Catalyzed Deprotection of an S-Trityl Group
This protocol details the removal of the S-trityl protecting group to liberate the free thiol, a common final step in peptide synthesis.[3]
Materials:
-
S-trityl protected substrate
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Water)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the S-trityl protected substrate in anhydrous DCM.
-
Prepare a "cleavage cocktail" solution. A common mixture for peptide cleavage from a resin and deprotection is TFA/TIS/H₂O (95:2.5:2.5).[6] The TIS acts as a scavenger to irreversibly capture the stable trityl cation, preventing side reactions.[6]
-
Add the cleavage cocktail to the dissolved substrate at room temperature.
-
Stir the reaction mixture for 1-2 hours. The acid-labile trityl group is cleaved, forming a stable trityl cation.[6]
-
Monitor the deprotection via TLC or HPLC.
-
Once the reaction is complete, the TFA and DCM are typically removed under a stream of nitrogen or by rotary evaporation.
-
The deprotected product is often precipitated from the remaining solution by the addition of cold diethyl ether.
-
The precipitate is collected by centrifugation, washed with cold ether, and dried under vacuum to yield the final product with a free thiol group.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the protection/deprotection cycle, a fundamental concept in the application of this compound.
Caption: General workflow for using this compound as a thiol-protecting group.
Caption: Logical flow of the acid-catalyzed S-Trityl deprotection mechanism.
References
- 1. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 2. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Triphenylmethanethiol in Pharmaceutical Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylmethanethiol, and more specifically its trityl (Trt) protecting group, serves as a cornerstone in the synthesis of complex pharmaceutical molecules, particularly peptides. Its strategic application as a protecting group for the thiol functionality of cysteine residues is pivotal in modern solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the core principles, experimental applications, and quantitative data associated with the use of this compound as a pharmaceutical intermediate.
Core Principles: The Trityl Group in Pharmaceutical Synthesis
This compound is primarily utilized to introduce the trityl (Trt) group, a bulky and acid-labile protecting group for thiols.[1] In the context of pharmaceutical development, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the Trt group's properties are highly advantageous.[1][2]
The key features of the trityl protecting group include:
-
Acid Lability: The Trt group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which is often used in the final step of SPPS to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups.[1]
-
Base Stability: It is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group from the N-terminus of the growing peptide chain.[2]
-
Steric Hindrance: The bulkiness of the three phenyl rings provides excellent steric protection for the highly reactive thiol group of cysteine, preventing unwanted side reactions such as oxidation and disulfide bond formation during synthesis.[2]
-
Orthogonality: The differential stability of the Trt group to acid and base allows for its use in orthogonal protection schemes, enabling the synthesis of complex peptides with multiple disulfide bonds.[3]
Quantitative Data in this compound Applications
The efficiency of reactions involving the trityl group is a critical factor in pharmaceutical production. The following tables summarize key quantitative data related to the synthesis and deprotection of trityl-protected compounds.
Table 1: Yields for the Synthesis of N-Trityl-Amino Acid Methyl Esters
| N-Trityl-Amino Acid Methyl Ester | Yield (%) |
| N-Trt-Gly-OMe | 99% |
| N-Trt-Leu-OMe | 93% |
| N-Trt-Val-OMe | 95% |
| N-Trt-Ile-OMe | 90% |
| N-Trt-Asp(OtBu)-OMe | 94% |
| N-Trt-Tyr(tBu)-OMe | 95% |
Data compiled from literature reports on the synthesis of N-trityl amino acid derivatives.[4]
Table 2: Racemization of Cysteine Derivatives During Coupling
| Cysteine Protecting Group | Deprotection Method | Racemization (%) | Key Advantages & Disadvantages |
| Trityl (Trt) | Acidolysis (TFA) | 3.3% - >26% | Advantages: Cost-effective, simultaneous deprotection with cleavage. Disadvantages: Prone to significant racemization, especially with certain coupling reagents. The liberated trityl cation can cause side reactions.[5] |
| Tetrahydropyranyl (Thp) | Acidolysis (TFA) | 0.74% | Advantages: Significantly reduces racemization compared to Trt. Disadvantages: Introduces a new chiral center.[5] |
| Diphenylmethyl (Dpm) | Acidolysis (High % TFA) | 6.8% | Advantages: More stable to dilute TFA than Trt, offering some orthogonality. Disadvantages: Higher racemization than Trt in some cases. |
Table 3: Comparison of Cleavage Cocktails for S-Trityl Deprotection
| Cleavage Cocktail | Composition (v/v) | Recommended Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General-purpose for peptides without highly sensitive residues.[6] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp.[6] |
| TFA/TIS/H₂O/EDT | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Provides a reducing environment to prevent cysteine oxidation.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in pharmaceutical synthesis. The following are representative protocols for key steps in solid-phase peptide synthesis involving S-trityl protection.
Protocol 1: Synthesis of Fmoc-Cys(Trt)-OH
This protocol describes the S-tritylation of Fmoc-cysteine.
Materials:
-
Fmoc-Cys-OH
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.
-
Add DIPEA to the solution to act as a base.
-
Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product to yield Fmoc-Cys(Trt)-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Cys(Trt)-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-Cys(Trt)-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in DMF
-
Fmoc-Cys(Trt)-OH
-
Coupling reagents (e.g., HCTU)
-
DIPEA
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Cys(Trt)-OH, 2.9 equivalents of HCTU, and 6 equivalents of DIPEA in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Repeat: Continue with the next Fmoc-amino acid coupling cycle (steps 2-5).
Protocol 3: Cleavage and Deprotection of the Peptide
This protocol describes the final cleavage of the peptide from the resin and removal of the S-trityl and other acid-labile protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and add it dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving this compound in pharmaceutical intermediate synthesis.
Conclusion
This compound, through the application of its trityl protecting group, is an indispensable tool in the synthesis of pharmaceutical intermediates, particularly for cysteine-containing peptides. Its compatibility with Fmoc-based solid-phase peptide synthesis, coupled with a thorough understanding of its reaction kinetics and deprotection strategies, enables the efficient and high-purity synthesis of complex and therapeutically relevant molecules. The continued development of optimized protocols and novel cleavage methods further solidifies the importance of this compound in the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols: Trityl Protection of Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection of reactive functional groups is a cornerstone of successful peptide synthesis and the development of complex therapeutic molecules. The thiol group of the cysteine residue, with its high nucleophilicity and propensity for oxidation, presents a significant synthetic challenge.[1] Among the various protective groups available, the trityl (Trt) group has established itself as a widely utilized and effective tool for safeguarding the cysteine thiol.[1][2] The trityl group is a triphenylmethyl moiety that forms a sterically bulky and acid-sensitive thioether linkage with the cysteine thiol.[1] Its stability under basic conditions and lability in acidic environments make it particularly well-suited for Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This document provides detailed protocols for the trityl protection and deprotection of cysteine residues, along with relevant data and workflows to guide researchers in their synthetic endeavors.
Key Characteristics of the Trityl Protecting Group
-
Acid Labile: The trityl group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] This allows for simultaneous deprotection of the cysteine thiol along with other acid-labile side-chain protecting groups and cleavage of the peptide from the resin in SPPS.[1][5]
-
Base Stable: It is resistant to the basic conditions, typically piperidine in DMF, used for the removal of the Fmoc protecting group from the α-amino group during SPPS.[1][3]
-
Bulky: The large size of the trityl group provides excellent steric protection for the thiol side chain, preventing unwanted side reactions.[3]
-
Orthogonality: The differential stability of the trityl group (acid-labile) compared to the Fmoc group (base-labile) provides a crucial orthogonal protection strategy in peptide synthesis.[1][3]
Quantitative Data Summary
The efficiency of protection and deprotection reactions is critical for the overall success of peptide synthesis. The following table summarizes key quantitative data related to the trityl protection of cysteine.
| Feature | Trityl (Trt) Group | Reference |
| Deprotection Condition | Mild to strong acid (e.g., TFA) | [1] |
| Reported Cleavage Yield | >95% with TFA-based cocktails | [1] |
| Stability in Fmoc SPPS | Stable to piperidine (base) | [1] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) | [1] |
Experimental Protocols
Protocol 1: Introduction of the Trityl Group (S-Tritylation of Cysteine)
This protocol describes the synthesis of Fmoc-Cys(Trt)-OH, a common building block in Fmoc-based SPPS.
Materials:
-
Fmoc-Cys-OH
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.[3]
-
Add DIPEA to the solution to act as a base.[3]
-
Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.[3]
-
Stir the reaction for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Evaporate the solvent under reduced pressure.[3]
-
The crude product can be purified by crystallization or column chromatography to yield pure Fmoc-Cys(Trt)-OH.[3]
A new method for preparing S-tritylcysteine involves treating cysteine with triphenylmethanol in the presence of trifluoroacetic acid, which can yield the product in about 90% yield.
Caption: Workflow for the S-tritylation of Fmoc-Cys-OH.
Protocol 2: Deprotection of S-Trityl Cysteine using Trifluoroacetic Acid (TFA)
This is the most common method for removing the trityl group, especially in the context of SPPS.
Materials:
-
S-trityl protected peptide (on or off resin)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) or Triethylsilane (TES) and Water. A common cocktail is TFA/TIS/H2O (95:2.5:2.5).
-
Cold diethyl ether
Procedure:
-
Treat the S-trityl protected peptide with the TFA cleavage cocktail. The presence of scavengers like TIS is crucial to irreversibly quench the liberated trityl cation, preventing re-attachment to the thiol group and other nucleophilic side chains.[6]
-
Incubate the reaction mixture for 1-3 hours at room temperature.
-
If the peptide is on resin, filter to separate the cleaved peptide solution from the resin beads.[7]
-
Precipitate the deprotected peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Caption: Workflow for TFA-mediated deprotection of S-trityl cysteine.
Protocol 3: Oxidative Deprotection of S-Trityl Cysteine with Iodine
This method allows for the simultaneous removal of the trityl group and the formation of a disulfide bond.
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
Procedure:
-
Dissolve the protected peptide in DCM (e.g., 1 mL/µmol of peptide).[5][8]
-
Add the 0.1 M iodine solution in DCM (e.g., 22 µL/µmol of peptide).[5][8]
-
Add the 0.2 M citrate buffer containing ascorbic acid to quench the excess iodine.[5][8]
-
Isolate the peptide containing the disulfide bond by chromatography (e.g., on a Sephadex column).[5][8]
The rate of this reaction is highly solvent-dependent. In non-polar solvents like DCM, the oxidation of other protecting groups like S-acetamidomethyl (Acm) is significantly slower, allowing for a degree of selectivity.
Caption: Workflow for oxidative deprotection with iodine.
Logical Relationship: Orthogonality in Fmoc SPPS
The success of Fmoc-based SPPS relies on the orthogonal stability of the different protecting groups used. The following diagram illustrates the logical relationship between the cleavage conditions for the N-terminal Fmoc group and the side-chain Trityl group.
Caption: Orthogonality of Fmoc and Trt protecting groups.
Conclusion
The trityl group is an exceptionally valuable tool for the protection of cysteine residues in peptide and protein chemistry. Its robustness under basic conditions and facile cleavage under acidic conditions make it highly compatible with the widely adopted Fmoc SPPS strategy.[3] The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers, enabling the successful synthesis of complex cysteine-containing peptides for a wide range of applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Synthesis of 1,2-cis-1-Thioglycoses using Triphenylmethanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of 1,2-cis-1-thioglycoses utilizing triphenylmethanethiol. The triphenylmethyl (trityl) group on the sulfur atom offers stability and allows for selective deprotection, making it a valuable tool in carbohydrate chemistry and drug development.
Introduction
The stereoselective synthesis of 1,2-cis-glycosidic linkages is a significant challenge in carbohydrate chemistry. This compound has emerged as a useful reagent for the synthesis of 1,2-cis-1-thioglycoses. The bulky trityl group can influence the stereochemical outcome of the glycosylation reaction and provides a stable protecting group for the thiol functionality. This protecting group is stable under both basic and acidic conditions and can be selectively removed, offering a versatile synthetic strategy. For instance, the synthesis of triphenylmethyl-1-thio-α-D-galactoside has been achieved in good yield by treating β-acetochlorogalactose with the tetrabutylammonium salt of this compound.[1] The S-trityl group can be selectively removed by reaction with phenylmercury(II) acetate followed by hydrogen sulfide.[1]
Key Advantages of the this compound Approach
-
Stereoselectivity: Facilitates the formation of the challenging 1,2-cis-thioglycosidic bond.
-
Stability: The S-trityl group is robust and withstands a range of reaction conditions.
-
Selective Deprotection: The trityl group can be removed under specific conditions, allowing for further synthetic manipulations.
Experimental Protocols
Protocol 1: Synthesis of S-Trityl-1-thio-α-D-galactopyranoside
This protocol is based on the method described by Blanc-Muasser, Vigne, and Driguez for the synthesis of a 1,2-cis-thioglycoside.
Materials:
-
β-D-Galactose pentaacetate
-
This compound
-
Tetrabutylammonium hydroxide (TBAH)
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Tetrabutylammonium Salt of this compound:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add tetrabutylammonium hydroxide (1.0 eq, 40% in water) to the solution.
-
Azeotropically remove water using a Dean-Stark apparatus until the solution is clear.
-
Remove the toluene under reduced pressure to obtain the tetrabutylammonium salt as a solid or oil.
-
-
Glycosylation Reaction:
-
Dissolve β-D-galactose pentaacetate (1.0 eq) in anhydrous dichloromethane.
-
Add the pre-formed tetrabutylammonium salt of this compound (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure S-trityl-1-thio-α-D-galactopyranoside.
-
Expected Outcome:
This reaction is expected to yield the 1,2-cis-thioglycoside (the α-anomer) with good stereoselectivity.
Protocol 2: Deprotection of the S-Trityl Group
The S-trityl group can be removed under various conditions. Below are two common methods.
Method A: Deprotection using Phenylmercury(II) Acetate
Materials:
-
S-Trityl-1-thioglycoside
-
Phenylmercury(II) acetate
-
Hydrogen sulfide (H₂S) gas or a solution of NaHS
-
Dichloromethane (DCM) or a suitable organic solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the S-trityl-1-thioglycoside (1.0 eq) in anhydrous dichloromethane.
-
Add phenylmercury(II) acetate (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Bubble hydrogen sulfide gas through the solution for 15-30 minutes, or add a solution of sodium hydrosulfide (NaHS). A precipitate of mercury sulfide will form.
-
Filter the reaction mixture through a pad of Celite® to remove the precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected thioglycoside.
Method B: Acid-Catalyzed Deprotection
Materials:
-
S-Trityl-1-thioglycoside
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or triisopropylsilane (TIPS) as a scavenger
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the S-trityl-1-thioglycoside (1.0 eq) in anhydrous dichloromethane.
-
Add triethylsilane (3-5 eq) to the solution to act as a scavenger for the trityl cation.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20% v/v) dropwise to the cooled solution.
-
Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
Data Presentation
| Entry | Glycosyl Donor | Thiol Reagent | Promoter/Base | Solvent | Time (h) | Yield (%) | α:β Ratio |
| 1 | β-Acetochlorogalactose | This compound | Tetrabutylammonium Hydroxide | DCM | 24 | Good | Predominantly α |
Visualizations
Experimental Workflow for the Synthesis of S-Trityl-1-thio-α-D-galactopyranoside
References
Application of Triphenylmethanethiol in the Synthesis of Novel Anticancer Drug Candidates
Introduction
Triphenylmethanethiol, commonly known as trityl thiol, serves as a crucial reagent in synthetic organic chemistry, primarily for the protection of the thiol functional group. The bulky trityl (triphenylmethyl) group provides steric hindrance, effectively shielding the reactive thiol from unwanted side reactions during multi-step syntheses. This protective role is particularly valuable in the synthesis of complex biologically active molecules, including potential anticancer agents. The introduction of a thiol group can modify the pharmacological properties of a parent compound, potentially enhancing its efficacy, altering its mechanism of action, or enabling its conjugation to drug delivery systems. This application note details the use of this compound in the synthesis of a thiol-containing derivative of the anticancer drug capecitabine, presents relevant experimental protocols, and discusses the broader context of triphenylmethane derivatives in cancer therapy.
Data Presentation
While the direct anticancer activity of the thiol-derivatized version of capecitabine synthesized using this compound protection is not extensively documented in publicly available literature, the cytotoxic effects of the parent drug, capecitabine, and other related triphenylmethane derivatives have been established. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of Capecitabine
| Cancer Cell Line | IC50 Value (µM) | Reference |
| HT-29 (Colon) | 1.7 (as double combination) | [1][2] |
| HCT-116 (Colon) | 0.75 (as double combination) | [1][2] |
| HTB-43 (Head and Neck) | < 50 | [3] |
Note: IC50 values for capecitabine can vary significantly depending on the cell line and experimental conditions. The values presented are indicative of its activity.
Table 2: In Vitro Cytotoxicity of Selected Triphenylmethane Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Triazolic Triarylmethane 9b | HT-29 (Colon) | 11 | |
| Triazolic Triarylmethane 9b | HCT116 (Colon) | 14 | |
| Di(het)arylmethane 6a | HuTu-80 (Duodenal) | 1.7 | |
| Di(het)arylmethane 5a | HuTu-80 (Duodenal) | 2.9 |
Experimental Protocols
The synthesis of thiol-containing anticancer drug candidates using this compound protection involves two key stages: the introduction of the S-trityl protected thiol group and its subsequent deprotection to yield the final product.
Protocol 1: Synthesis of a Thiol-Derivatized Capecitabine Precursor
This protocol describes the synthesis of a thiol derivative of a capecitabine intermediate, employing S-trityl protected thioacetic acid.[4]
Materials:
-
Capecitabine derivative (29)
-
2-(tritylthio)acetic acid (TrSCH2COOH)
-
N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the capecitabine derivative (29) and 2-(tritylthio)acetic acid in an appropriate solvent (DCM or DMF).
-
Add DCC or EDCI to the solution to facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Purify the resulting S-trityl protected thiol derivative (30) using column chromatography.
Protocol 2: Deprotection of the S-Trityl Group
This protocol outlines the removal of the trityl protecting group to yield the final thiol-containing compound.[4]
Materials:
-
S-trityl protected thiol derivative (30)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et3SiH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the S-trityl protected compound (30) in a suitable solvent.
-
Add a mixture of TFA and Et3SiH to initiate the removal of the trityl group.
-
Stir the reaction mixture at room temperature.
-
Following the removal of the trityl group, treat the crude material with 1M HCl to remove any other acid-labile protecting groups (e.g., isopropylidene).
-
Purify the final thiol-containing product (31) by column chromatography.
Protocol 3: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized thiol-derivatized compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplate
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of thiol-containing anticancer candidates.
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by triphenylmethane derivatives.
Mechanism of Action and Signaling Pathways
Many anticancer agents, including various triphenylmethane derivatives, exert their effects by modulating key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is a common feature in many types of cancer.
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt can then phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), leading to increased cell proliferation and survival, and the inhibition of apoptosis.
Some triphenylmethane derivatives have been shown to inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. The introduction of a thiol group to an anticancer drug scaffold could potentially modulate its interaction with protein targets within this or other signaling pathways, thereby altering its anticancer activity.
Conclusion
This compound, through its use as the trityl protecting group, is a valuable tool in the synthesis of novel thiol-containing compounds with potential anticancer activity. The synthetic protocols provided herein offer a framework for the generation of such molecules, exemplified by the derivatization of the anticancer drug capecitabine. While further research is needed to fully elucidate the cytotoxic effects and mechanisms of action of these thiol-derivatized compounds, the exploration of their activity is a promising avenue in the development of new cancer therapeutics. The ability to introduce a thiol group provides opportunities for enhancing drug potency, overcoming resistance, and developing targeted drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylmethanethiol in Ruthenium-Promoted Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ruthenium complexes are versatile catalysts in a wide array of organic transformations due to their diverse oxidation states and coordination chemistry. The electronic and steric properties of the ligands coordinated to the ruthenium center play a crucial role in determining the catalyst's activity, selectivity, and stability. Thiol-containing ligands, in particular, have been explored for their strong coordination to ruthenium and their potential to influence the outcomes of catalytic reactions. Triphenylmethanethiol, with its bulky triphenylmethyl (trityl) group, presents an interesting candidate as a ligand that could impart significant steric hindrance around the metal center, potentially leading to unique selectivity in certain ruthenium-promoted synthetic applications.
This document, therefore, aims to provide a conceptual framework based on the general principles of ruthenium catalysis with thiol ligands, highlighting potential areas where this compound could be explored. It will also present a hypothetical experimental workflow for the synthesis of a ruthenium complex bearing a triphenylmethanethiolate ligand, which could serve as a starting point for further research.
Conceptual Applications of this compound in Ruthenium Catalysis
The bulky nature of the triphenylmethyl group in this compound suggests its potential utility in reactions where steric control is paramount.
-
Stereoselective Transformations: In reactions such as asymmetric hydrogenation or hydroformylation, a bulky ligand can create a chiral pocket around the ruthenium center, influencing the facial selectivity of substrate coordination and subsequent bond formation. While chiral phosphine and amine ligands are more common, the development of chiral thiol ligands, or the use of achiral bulky thiols in combination with other chiral ligands, could offer a new avenue for enantioselective catalysis.
-
Regioselective C-H Activation: The steric bulk of a triphenylmethanethiolate ligand could direct C-H activation to less hindered positions on a substrate, thereby controlling the regioselectivity of functionalization.
-
Catalyst Stabilization and Olefin Metathesis: In olefin metathesis, bulky ligands can influence the stability of the ruthenacyclobutane intermediate and the stereoselectivity of the resulting olefin. While N-heterocyclic carbenes (NHCs) are the dominant class of ancillary ligands in modern ruthenium metathesis catalysts, the exploration of bulky thiolates could lead to novel catalysts with unique properties.
Hypothetical Experimental Protocol: Synthesis of a Dichloro(p-cymene)(triphenylmethanethiolate)ruthenium(II) Complex
This protocol describes a plausible method for the synthesis of a ruthenium(II) complex bearing a triphenylmethanethiolate ligand, which could be a precursor for catalytic studies.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (dimer)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add [Ru(p-cymene)Cl₂]₂ (1 equivalent) and this compound (2.2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM to the flask via syringe to dissolve the reagents.
-
Base Addition: Slowly add triethylamine (2.5 equivalents) to the reaction mixture at room temperature. The triethylamine acts as a base to deprotonate the thiol, facilitating its coordination to the ruthenium center.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Wash the resulting solid with anhydrous diethyl ether to remove triethylammonium chloride and any unreacted starting materials. The product can be further purified by recrystallization from a DCM/hexane solvent system.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm the structure and purity of the complex.
Data Presentation (Hypothetical):
| Compound | Yield (%) | ¹H NMR (δ, ppm in CDCl₃) |
| Dichloro(p-cymene)(triphenylmethanethiolate)ruthenium(II) | 85 | 7.20-7.50 (m, 15H, Ar-H), 5.30 (d, 2H, p-cymene), 5.10 (d, 2H, p-cymene), 2.90 (sept, 1H, CH(CH₃)₂), 2.10 (s, 3H, Ar-CH₃), 1.20 (d, 6H, CH(CH₃)₂) |
Logical Workflow for Catalyst Screening
The following diagram illustrates a logical workflow for screening the catalytic activity of the newly synthesized ruthenium-triphenylmethanethiolate complex.
Caption: Workflow for the synthesis and catalytic evaluation of a ruthenium-triphenylmethanethiolate complex.
The application of this compound in ruthenium-promoted synthesis remains an underexplored area of research. The significant steric bulk of the trityl group offers intriguing possibilities for controlling the selectivity of various catalytic transformations. The hypothetical protocols and workflows presented here provide a foundational starting point for researchers interested in exploring this novel ligand class in ruthenium catalysis. Future work should focus on the actual synthesis and characterization of such complexes and their systematic evaluation in a range of catalytic reactions to uncover the true potential of this compound as a directing and stabilizing ligand in ruthenium-promoted synthesis. Given the lack of established literature, any successful application would represent a significant contribution to the field of organometallic catalysis.
Application Notes and Protocols: Introduction of a Mercapto Functionality Using Triphenylmethanethiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance on the introduction of a mercapto (-SH) functionality into organic molecules using triphenylmethanethiol (Tritylthiol). This method is pivotal in synthetic chemistry, particularly in the development of therapeutics, for installing a versatile thiol group in its protected S-trityl form. The bulky trityl group offers excellent protection of the nucleophilic thiol during multi-step syntheses and can be selectively removed under specific acidic conditions.
Core Applications in Research and Drug Development
The introduction of a trityl-protected mercapto group is a cornerstone technique in:
-
Peptide Synthesis: S-Trityl-protected cysteine is a standard building block in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides and small proteins with specific disulfide bridge patterns, crucial for their biological activity and structural integrity.[1]
-
Synthesis of Biologically Active Molecules: The thiol group is a key functional moiety in many biologically active compounds, acting as a nucleophile, a metal ligand, or a redox-active center.[2] this compound provides a stable and reliable method for introducing this functionality into precursors of drug candidates.
-
Natural Product Synthesis: In the total synthesis of complex natural products, the strategic introduction and protection of thiol groups are often critical steps. This compound serves as a valuable reagent in these intricate synthetic pathways.[3][4][5]
Reaction Mechanisms and Workflows
This compound can be employed as a nucleophile in several fundamental organic reactions to introduce the S-trityl group. The general workflow involves the reaction of this compound with an electrophilic substrate, followed by purification of the S-trityl protected product. The trityl group can then be removed at a later stage to liberate the free thiol.
Caption: General workflow for the introduction and deprotection of a mercapto group using this compound.
Experimental Protocols
The following sections provide detailed protocols for the most common methods of introducing a mercapto functionality using this compound.
Nucleophilic Substitution with Alkyl Halides (SN2 Reaction)
This method is suitable for introducing the S-trityl group onto primary and secondary alkyl chains.
Caption: Experimental workflow for the S-tritylation of alkyl halides.
Protocol:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 equiv)
-
Anhydrous aprotic solvent (e.g., DMF, THF, CH2Cl2)
-
Non-nucleophilic base (e.g., DBU, DIPEA) (1.2 equiv)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the alkyl halide in the chosen anhydrous solvent.
-
To the stirred solution, add the non-nucleophilic base dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-50°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure S-trityl thioether.
-
Quantitative Data:
| Alkyl Halide Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1-Bromopropane | DBU | DMF | 4 | ~85-95 |
| Benzyl Bromide | DIPEA | CH2Cl2 | 2 | >90 |
| 1-Iodobutane | DBU | THF | 6 | ~80-90 |
Ring-Opening of Epoxides
This method provides a route to β-hydroxy S-trityl thioethers. The reaction is typically regioselective, with the thiol attacking the less sterically hindered carbon of the epoxide.
Caption: Experimental workflow for the ring-opening of epoxides with this compound.
Protocol:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Epoxide (1.0-1.2 equiv)
-
Protic solvent (e.g., ethanol, methanol)
-
Base catalyst (e.g., sodium ethoxide, triethylamine) (0.1 equiv)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the epoxide in the chosen protic solvent.
-
Add the base catalyst to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Epoxide Substrate | Base | Solvent | Time (h) | Yield (%) | Regioselectivity |
| Propylene Oxide | NaOEt | EtOH | 2 | ~80-90 | Attack at C1 |
| Styrene Oxide | Et3N | MeOH | 12 | ~75-85 | Attack at C2 |
| Cyclohexene Oxide | NaOEt | EtOH | 6 | ~80-90 | trans-diaxial opening |
Michael Addition to α,β-Unsaturated Compounds
This conjugate addition reaction is an effective method for forming a carbon-sulfur bond at the β-position of an electron-deficient alkene.
Caption: Experimental workflow for the Michael addition of this compound.
Protocol:
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
α,β-Unsaturated compound (Michael acceptor) (1.0 equiv)
-
Solvent (e.g., THF, CH2Cl2, or solvent-free)
-
Base catalyst (e.g., triethylamine, DBU) (0.1 equiv)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the Michael acceptor in the chosen solvent. Alternatively, the reaction can be run neat.
-
Add the base catalyst to the mixture at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |
| Methyl Vinyl Ketone | Et3N | THF | 1 | >90 |
| Acrylonitrile | DBU | CH2Cl2 | 0.5 | >95 |
| Cyclohexenone | Et3N | Neat | 2 | ~90 |
Deprotection of the S-Trityl Group
The removal of the trityl group to unmask the free thiol is typically achieved under acidic conditions.
Protocol: Acid-Catalyzed Deprotection
-
Reagents and Materials:
-
S-Trityl protected compound
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the S-trityl protected compound in DCM.
-
Add a solution of TFA in DCM (typically 5-50% v/v) containing a scavenger (e.g., 2-5% TIS or water).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting free thiol, often by precipitation with cold diethyl ether or by chromatography.
-
Concluding Remarks
This compound is a versatile and indispensable reagent for the introduction of a protected mercapto group in organic synthesis. Its application is particularly prominent in the field of drug development, especially in the synthesis of peptides and other complex bioactive molecules. The protocols outlined in these notes provide a robust foundation for the successful implementation of this methodology in a research and development setting. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols: Triphenylmethanethiol in the Preparation of Sulfide Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylmethanethiol, and its corresponding trityl (Trt) group, serves as a cornerstone in modern chemical biology and drug development, primarily as a robust protecting group for thiols. The strategic use of the S-trityl protecting group on cysteine residues is instrumental in the regioselective formation of disulfide bonds, which are critical for the structural integrity and biological activity of many peptides and proteins. These application notes provide detailed protocols for the protection of thiols using a trityl group, its subsequent removal, and the formation of disulfide linkages.
The trityl group offers steric hindrance, effectively shielding the highly reactive thiol moiety from unwanted side reactions during complex chemical syntheses, such as solid-phase peptide synthesis (SPPS). Its lability under mild acidic or specific oxidative conditions allows for controlled deprotection, enabling the precise and directed formation of disulfide bridges. This control is paramount in the synthesis of multi-cysteine peptides where specific disulfide connectivity is required to achieve the native conformation and function.
Key Applications
-
Regioselective Disulfide Bond Formation: By selectively deprotecting specific cysteine residues, precise disulfide bridges can be formed in peptides and proteins containing multiple cysteines.
-
Solid-Phase Peptide Synthesis (SPPS): The S-trityl group is compatible with Fmoc-based SPPS, protecting the cysteine side chain during peptide elongation.
-
Bioconjugation: Controlled deprotection of S-trityl groups allows for site-specific modification of thiols for the attachment of labels, drugs, or other moieties.
Experimental Protocols
Protocol 1: S-Tritylation of Cysteine
This protocol describes the protection of the thiol group of L-cysteine using triphenylmethanol, a common source for the trityl group, in the presence of an acid catalyst.
Materials:
-
L-Cysteine
-
Triphenylmethanol (Trityl alcohol)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Sodium acetate solution
Procedure:
-
Dissolve L-cysteine and a molar equivalent of triphenylmethanol in trifluoroacetic acid.
-
Stir the solution at room temperature for 15 minutes.
-
Remove the excess trifluoroacetic acid under vacuum.
-
Add diethyl ether to the residue to precipitate the product.
-
Wash the precipitate with diethyl ether.
-
Dissolve the precipitate in a minimal amount of water and neutralize with a sodium acetate solution to yield S-trityl-L-cysteine.
| Parameter | Value | Reference |
| Reactants | L-Cysteine, Triphenylmethanol | |
| Solvent/Catalyst | Trifluoroacetic acid | |
| Reaction Time | 15 minutes | |
| Temperature | Room Temperature | |
| Yield | ~90% |
Protocol 2: Acid-Mediated Deprotection of S-Trityl Group
This protocol details the removal of the S-trityl protecting group using trifluoroacetic acid (TFA), a standard procedure in solid-phase peptide synthesis.
Materials:
-
S-trityl protected peptide
-
Trifluoroacetic acid (TFA)
-
Water
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the S-trityl protected peptide in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For on-resin cleavage, a solution of 1-2% TFA in DCM can be used for selective deprotection.
-
Stir the mixture at room temperature. The reaction time can vary from 10 minutes to 2 hours depending on the substrate and the TFA concentration.
-
Monitor the reaction progress by HPLC.
-
Following complete deprotection, precipitate the peptide by adding the solution to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
| Parameter | Value | Reference |
| Deprotecting Agent | Trifluoroacetic acid (TFA) | [1] |
| Scavenger | Triisopropylsilane (TIS) | [1] |
| Typical Cocktail | 95% TFA, 2.5% H2O, 2.5% TIS | [1] |
| Reaction Time | 1-3 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | Quantitative | [2] |
Protocol 3: Oxidative Deprotection and Disulfide Bond Formation with Iodine
This protocol describes the simultaneous removal of the S-trityl group and the formation of a disulfide bond using iodine. This method is particularly useful for the direct formation of cyclic or interchain disulfide bridges.
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M Citrate buffer containing ascorbic acid (5 mg/mL)
-
Sephadex column for purification
Procedure:
-
Dissolve the S-trityl protected peptide in DCM (1 mL per micromole of peptide).
-
Add a 0.1 M solution of iodine in DCM (2.2 equivalents per mole of peptide).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Quench the reaction by adding 0.2 M citrate buffer containing ascorbic acid.
-
Isolate the disulfide-bonded peptide by chromatography on a Sephadex column.
| Parameter | Value | Reference |
| Oxidizing Agent | Iodine (I2) | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Iodine Concentration | 0.1 M in DCM | [3] |
| Reaction Time | 5 minutes | [3] |
| Temperature | Room Temperature | [3] |
| Quenching Agent | Ascorbic acid in citrate buffer | [3] |
Protocol 4: Air Oxidation for Disulfide Bond Formation
Following acid-mediated deprotection (Protocol 2), the resulting free thiols can be oxidized to form disulfide bonds by exposure to air in a suitable buffer.
Materials:
-
Peptide with free cysteine residues
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5) or another suitable basic buffer
-
Acetonitrile or another organic co-solvent (if needed for solubility)
Procedure:
-
Dissolve the deprotected peptide in the buffer at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular disulfide bond formation and minimize intermolecular oligomerization.
-
If the peptide has poor aqueous solubility, an organic co-solvent like acetonitrile can be added.
-
Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.
-
Monitor the formation of the disulfide bond by HPLC and mass spectrometry.
-
Once the reaction is complete, the peptide can be purified by preparative HPLC.
| Parameter | Value | Reference |
| Oxidizing Agent | Atmospheric Oxygen | [4] |
| Buffer | 0.1 M Ammonium Bicarbonate | [4] |
| pH | 8.0-8.5 | [4] |
| Peptide Concentration | 0.1-1 mg/mL | [4] |
| Reaction Time | 24-48 hours | [4] |
| Temperature | Room Temperature | [4] |
Visualized Workflows and Mechanisms
References
Application Note: Amino Acid Analysis Using o-Phthaldialdehyde (OPA) and Triphenylmethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is fundamental in various scientific fields, including biomedical research, drug development, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis. However, most amino acids lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection. Pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol is a widely adopted method due to its speed, simplicity, and high sensitivity.[1][2] This reaction yields highly fluorescent isoindole derivatives that can be readily quantified by fluorescence or UV detectors.[1]
This application note provides a detailed protocol for the analysis of primary amino acids using OPA and a thiol. While alkyl thiols like 3-mercaptopropionic acid (3-MPA) are commonly used due to the stability of the resulting derivatives, this note also discusses the use of Triphenylmethanethiol as an alternative, based on available research.[1][3][4] It is important to note that OPA does not react with secondary amino acids such as proline and hydroxyproline. For a comprehensive analysis of all amino acids, a secondary derivatization agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed.[5]
Principle of OPA Derivatization
The derivatization reaction involves the condensation of OPA with the primary amino group of an amino acid and a thiol in an alkaline environment. This reaction rapidly forms a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. The choice of thiol can influence the stability and chromatographic properties of the derivatives.
Experimental Protocols
Protocol 1: Amino Acid Analysis using OPA and 3-Mercaptopropionic Acid (3-MPA)
This protocol details the well-established method using 3-MPA, which yields stable derivatives suitable for quantitative analysis.
1. Reagent Preparation
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA/3-MPA Reagent: Dissolve 10 mg of o-phthaldialdehyde in 1 mL of methanol. To this solution, add 10 µL of 3-mercaptopropionic acid and 8.99 mL of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh daily.
-
Amino Acid Standards: Prepare a stock solution of an amino acid standard mixture at a concentration of 1 mM in 0.1 M HCl. Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µM) by diluting the stock solution with the sample diluent (e.g., 0.1 M HCl).
-
Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, adjusted to pH 7.0 with 4 mol/L KOH.[3]
-
Mobile Phase B: 50% HPLC grade acetonitrile in HPLC grade water.[3] All mobile phases should be filtered through a 0.2-µm filter and degassed.
2. Sample Preparation
-
For Protein Hydrolysates: Perform acid hydrolysis of the protein sample (e.g., 6 M HCl at 110°C for 24 hours). Neutralize the hydrolysate and dilute it with the sample diluent.
-
For Free Amino Acids: Dilute the sample (e.g., plasma, urine) directly with the sample diluent. Deproteinize samples if necessary using a suitable method like ultrafiltration.
3. Automated Pre-Column Derivatization
The following steps can be programmed into an HPLC autosampler for reproducible derivatization:
-
Aspirate 5 µL of Borate Buffer to prime the needle and sample loop.
-
Aspirate 1 µL of the sample or standard solution.
-
Aspirate 1 µL of the OPA/3-MPA Reagent.
-
Allow a reaction time of 1-2 minutes in the sample loop before injection.
4. HPLC Conditions
-
Column: Waters XTerra RP18 column (100mm x 4.6mm i.d., 5µm particle size) with a suitable guard column.[3]
-
Column Temperature: Room temperature (e.g., 22°C).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Gradient Elution: A typical gradient program is as follows:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 20 | 100 | 0 |
| 60 | 33 | 67 |
| 65 | 0 | 100 |
-
Total Run Time: Approximately 35 minutes, followed by a 10-minute column equilibration with 100% Mobile Phase A before the next injection.[3]
Protocol 2: Considerations for the Use of this compound
Research has shown that this compound, a solid and less odorous arylthiol, reacts with OPA and primary amino acids to form a fluorescent adduct.[1][3] This presents a potential alternative to the more commonly used volatile alkyl thiols.
1. Reagent Preparation
-
OPA/Triphenylmethanethiol Reagent: Specific concentrations for a working reagent are still under investigation. Initial studies used concentrations of o-phthaldialdehyde at 7.46 x 10⁻⁵ M and this compound at 3.62 x 10⁻⁵ M in methanol.[3]
2. Derivatization and Stability
-
The reaction forms a fluorescent adduct with primary amino acids like glycine and taurine.[3]
-
The resulting isoindole derivative is reported to be relatively stable, with its fluorescence decreasing by about 10% over the first two hours after preparation.[3]
-
The fluorescence intensity is linear with glycine concentration up to approximately 1.5 x 10⁻⁴ M.[3]
3. HPLC Analysis
-
As of the latest available research, detailed HPLC protocols for the separation and quantification of a broad range of amino acid derivatives using OPA and this compound have not been fully developed. The original research indicated that liquid chromatographic studies were underway.[3]
-
The reported excitation and emission maxima for the this compound adduct are 235 nm and 466 nm, respectively.[3]
Note for Researchers: The use of this compound for amino acid analysis is a promising area for further research and method development. The potential advantages of using a solid, non-volatile thiol are significant for laboratory safety and convenience.
Data Presentation
The following table summarizes typical quantitative data obtained from the OPA/3-MPA method.
| Parameter | Value | Reference |
| Linearity Range | 5 to 1000 µmol/L | [3] |
| Recovery | 91 to 108% | [3] |
| Intra-assay CV | 1–7% | [3] |
| Inter-assay CV | 2–12% | [3] |
| Minimum Detection (Histidine, Lysine) | 40 pmol/mL | |
| Minimum Detection (Ornithine) | 70 pmol/mL |
Visualizations
Chemical Reaction
References
- 1. tandfonline.com [tandfonline.com]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: The Role of Thiol-Containing Triphenylmethane Scaffolds in Organic Dye Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylmethane and its derivatives are fundamental scaffolds in the synthesis of a vast array of organic dyes, known for their vibrant colors and diverse applications. While triphenylmethanethiol, with its central triphenylmethane structure and a reactive thiol group, presents an intriguing starting material, its direct employment as a primary precursor in the large-scale production of conventional organic dyes is not a widely documented or standard industrial practice. The common synthetic routes to triarylmethane dyes typically involve the condensation of aromatic aldehydes with aniline or phenol derivatives.
However, the incorporation of sulfur-containing moieties into the triarylmethane framework is an active area of research for developing functional dyes with unique spectroscopic and chemical properties. This document provides an overview of the synthesis of sulfur-containing triarylmethane dyes and outlines the more common role of the triphenylmethyl (trityl) group in organic synthesis, particularly as a protecting group for thiols.
The Role of the Trityl Group in Thiol Chemistry
The triphenylmethyl group, commonly known as the trityl group, is frequently used as a protecting group for thiols in multi-step organic synthesis. Its bulky nature provides steric hindrance, preventing the thiol group from undergoing unwanted reactions. The trityl group can be selectively removed under specific conditions, revealing the free thiol for subsequent chemical transformations. This process is crucial in the synthesis of complex molecules, including pharmaceuticals and peptides.
Recent advancements have demonstrated the photocatalytic cleavage of trityl-protected thiols under pH-neutral conditions, offering a milder alternative to traditional acidic deprotection methods.[1][2]
Synthesis of Sulfur-Containing Triarylmethane Dyes
While not typically starting from this compound, sulfur-containing triarylmethane dyes can be synthesized through various methods. One approach involves the nucleophilic aromatic substitution of other functional groups, such as methoxy groups, with thiols like ethanethiol on a pre-formed triarylmethylium cation.[3] This method allows for the introduction of thioether functionalities, which can significantly influence the electronic and optical properties of the resulting dye.
General Experimental Workflow for Synthesis of Sulfur-Functionalized Triarylmethylium Dyes
Caption: Synthesis of sulfur-functionalized triarylmethane dyes.
Experimental Protocols
Protocol 1: Synthesis of a Generic Triarylmethane Dye (e.g., Malachite Green)
This protocol outlines a typical synthesis of a triarylmethane dye, which does not involve this compound but illustrates the fundamental condensation and oxidation reactions.
Materials:
-
Benzaldehyde
-
N,N-Dimethylaniline
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Lead (IV) oxide or Manganese (IV) oxide
-
Dilute Hydrochloric Acid
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, beakers, and TLC plates.
Procedure:
-
Condensation to Leuco Base:
-
In a round-bottom flask, combine one molar equivalent of benzaldehyde and two molar equivalents of N,N-dimethylaniline.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After cooling, neutralize the reaction mixture with a sodium hydroxide solution until the leuco base precipitates.
-
Isolate the colorless leuco base by filtration and wash thoroughly with water.
-
-
Oxidation to the Dye:
-
Suspend the isolated leuco base in dilute hydrochloric acid.
-
With vigorous stirring, add an oxidizing agent, such as lead (IV) oxide or manganese (IV) oxide, in small portions until the characteristic green color of the dye appears and persists.
-
Continue stirring for 1-2 hours to ensure complete oxidation.
-
Filter the reaction mixture to remove any unreacted oxidizing agent and other solids.
-
The filtrate contains the crude dye, which can be purified by recrystallization from ethanol.
-
Protocol 2: Conceptual Protocol for the Synthesis of a Thiophene-Derived Triarylmethane Dye
This conceptual protocol is based on the synthesis of thiophene-containing analogs of malachite green, which exhibit interesting fluorogenic properties.[4]
Materials:
-
Appropriate thiophene-carbaldehyde (e.g., thiophene-2-carbaldehyde)
-
N,N-Dimethylaniline
-
Acid catalyst (e.g., ZnCl2 or H2SO4)
-
Oxidizing agent (e.g., chloranil or DDQ)
-
Solvents (e.g., acetic acid, ethanol)
-
Standard organic synthesis glassware and purification equipment.
Procedure:
-
Condensation:
-
Combine the thiophene-carbaldehyde and two equivalents of N,N-dimethylaniline in a suitable solvent such as acetic acid.
-
Add a catalytic amount of an acid catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it into water to precipitate the leuco base.
-
Filter, wash with water, and dry the leuco base.
-
-
Oxidation:
-
Dissolve the leuco base in a suitable solvent (e.g., ethanol).
-
Add an oxidizing agent such as chloranil or DDQ.
-
Stir the reaction at room temperature or with gentle heating until the color of the dye develops fully.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dye by column chromatography on silica gel.
-
Data Presentation
The introduction of sulfur-containing moieties can significantly alter the spectroscopic properties of triarylmethane dyes. Below is a conceptual table summarizing the expected changes based on available literature.
| Dye Class | Parent Dye (e.g., Malachite Green) | Sulfur-Containing Analog (e.g., Thio-Malachite Green) | Reference |
| Absorption Maxima (λmax) | ~620 nm | Red-shifted (e.g., ~650-700 nm) | [4] |
| Molar Absorptivity (ε) | High | Generally high | [3] |
| Fluorescence Quantum Yield (Φf) | Very low in low viscosity solvents | Can be significantly enhanced, especially upon binding to biomolecules | [4] |
Signaling Pathways and Logical Relationships
The functionality of many triarylmethane-based fluorescent probes relies on a logical relationship between their conformational state and fluorescence emission. In a free state, intramolecular rotation quenches fluorescence. Upon binding to a target, this rotation is restricted, leading to a "turn-on" of fluorescence.
Caption: Fluorescence turn-on mechanism of a molecular rotor dye.
Conclusion
While this compound is not a conventional starting material for the bulk synthesis of organic dyes, the broader field of sulfur-containing triarylmethane dyes offers exciting possibilities for the development of novel functional materials. The synthetic strategies primarily involve the post-modification of the triarylmethane core. The trityl group, derived from triphenylmethane, remains a cornerstone in synthetic chemistry as a protecting group for thiols, underscoring the versatility of the triphenylmethane scaffold in different chemical contexts. Further research into the direct incorporation of the tritylthiol moiety into dye structures may yet reveal new applications and synthetic pathways.
References
- 1. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and properties of sulfur-functionalized triarylmethylium, acridinium and triangulenium dyes | Semantic Scholar [semanticscholar.org]
- 4. Spectral Properties of Fluorogenic Thiophene-Derived Triarylmethane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphenylmethanethiol as a Chain Transfer Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of polymer chemistry, precise control over polymer molecular weight and architecture is paramount for tailoring material properties to specific applications, ranging from advanced drug delivery systems to specialized industrial polymers. Chain transfer agents (CTAs) are crucial reagents in free radical polymerization, enabling the regulation of polymer chain length and, consequently, the molecular weight and polydispersity index (PDI) of the resulting polymer.[1][2] Among the various classes of CTAs, thiols are particularly effective due to the reactive S-H bond, which can readily donate a hydrogen atom to a propagating polymer radical, thereby terminating that chain and initiating a new one.[3][4]
Triphenylmethanethiol, also known as trityl mercaptan, is a sterically hindered aromatic thiol that can be employed as a chain transfer agent to modulate polymer molecular weight. Its bulky triphenylmethyl (trityl) group influences its reactivity and can impart unique end-group functionality to the polymer chains. These application notes provide a comprehensive overview of the use of this compound as a chain transfer agent, including its mechanism of action, qualitative effects on polymerization, and detailed experimental protocols.
Mechanism of Chain Transfer
The fundamental role of a chain transfer agent is to interrupt the growth of a propagating polymer chain and initiate the growth of a new one. This process occurs via an atom transfer reaction. In the case of this compound, the thiol hydrogen is abstracted by the propagating radical (P•), terminating the polymer chain and generating a new triphenylmethanethiyl radical ((C₆H₅)₃CS•). This new radical can then react with a monomer unit (M) to initiate a new polymer chain.[1]
The overall chain transfer process can be summarized by the following reactions:
-
Chain Propagation: Pn• + M → Pn+1•
-
Chain Transfer: Pn• + (C₆H₅)₃CSH → PnH + (C₆H₅)₃CS•
-
Re-initiation: (C₆H₅)₃CS• + M → (C₆H₅)₃CS-M•
Effects on Polymer Properties
The introduction of this compound into a free radical polymerization system has a significant impact on the molecular weight and polydispersity of the resulting polymer.
-
Molecular Weight (Mn and Mw): The primary effect of a chain transfer agent is the reduction of the polymer's molecular weight.[3] By increasing the concentration of this compound, the frequency of chain transfer events increases, leading to the formation of shorter polymer chains and thus a lower average molecular weight.
-
Polydispersity Index (PDI): An effective chain transfer agent can also lead to a narrower molecular weight distribution, resulting in a lower PDI (Mw/Mn).[2] This is because the chain transfer process helps to produce polymer chains of more uniform length.
Qualitative Data Summary
While precise quantitative data for the chain transfer constant of this compound is not available in the cited literature, the expected trend based on the principles of chain transfer chemistry is summarized in the table below.
| Concentration of this compound | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | High | Broad |
| Medium | Intermediate | Narrower |
| High | Low | Narrow |
Experimental Protocols
The following are generalized protocols for conducting free radical polymerization using this compound as a chain transfer agent. These should be adapted based on the specific monomer and desired polymer characteristics.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Nitrogen or Argon gas
-
Schlenk flask and magnetic stirrer
-
Solvent for precipitation (e.g., methanol)
-
Solvent for analysis (e.g., tetrahydrofuran for GPC)
Procedure:
-
Monomer Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified MMA.
-
Addition of Reagents: Add the calculated amounts of this compound and the radical initiator (e.g., AIBN). The concentration of this compound will determine the extent of molecular weight control.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir. The reaction time will depend on the monomer, initiator, and temperature.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and open the flask to the air to quench the polymerization. Precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as methanol, while stirring.
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer, initiator, and chain transfer agent.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: Analyze the polymer for its molecular weight (Mn, Mw) and PDI using Gel Permeation Chromatography (GPC). Confirm the structure and end-groups using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Controlled Radical Photopolymerization of Acrylamides
This protocol is adapted from a study utilizing tritylthiol in a thiol-induced controlled radical photopolymerization.[5]
Materials:
-
Acrylamide monomer (e.g., N-hydroxyethyl acrylamide, HEAA)
-
This compound (Tritylthiol)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO)
-
Photocatalyst (e.g., Tris(2-phenylpyridine)iridium(III), [Ir(ppy)₃]) (optional, for specific systems)
-
Solvent (e.g., dimethyl sulfoxide, DMSO)
-
Nitrogen or Argon gas
-
Photoreactor with a specific wavelength light source (e.g., 405 nm LED)
Procedure:
-
Reaction Mixture Preparation: In a vial, dissolve the monomer, this compound, and photoinitiator in the chosen solvent. The molar ratio of thiol to initiator is crucial for controlling the polymerization.[5]
-
Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Photopolymerization: Place the vial in the photoreactor and irradiate with light of the appropriate wavelength and intensity. The reaction time will depend on the specific monomer and reaction conditions. It is noted that light intensity may need to be adjusted for different monomers to maintain controlled polymerization characteristics.[5]
-
Work-up: After polymerization, precipitate the polymer in a suitable non-solvent.
-
Purification and Drying: Filter, wash, and dry the polymer as described in Protocol 1.
-
Characterization: Characterize the resulting polymer using GPC and NMR to determine molecular weight, PDI, and incorporation of the trityl end-group.
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Chain Transfer Mechanism
Caption: Mechanism of chain transfer.
Experimental Workflow
Caption: General experimental workflow.
Conclusion
This compound serves as a viable chain transfer agent for controlling the molecular weight of polymers synthesized via free radical polymerization. Its bulky trityl group offers a distinct steric and chemical functionality at the polymer chain end. While specific chain transfer constants are not widely reported, the qualitative effects on molecular weight and polydispersity follow the expected trends for thiol-based CTAs. The provided protocols offer a starting point for researchers to explore the use of this compound in their polymerization systems to achieve polymers with desired characteristics for a variety of applications, including those in the pharmaceutical and drug development fields. Further experimental investigation is encouraged to determine the precise chain transfer constants for different monomers and reaction conditions to enable more predictable and controlled polymer synthesis.
References
Application Notes and Protocols for the Synthesis and Use of S-nitrosotriphenylmethanethiol in Redox Chemistry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-nitrosothiols (SNOs) are critical mediators of nitric oxide (NO) signaling in a vast array of physiological and pathophysiological processes. The covalent modification of cysteine residues in proteins by NO, termed S-nitrosylation, is a key post-translational modification that regulates protein function, localization, and stability. S-nitrosotriphenylmethanethiol (SNO-TrOH) is a stable, solid S-nitrosothiol that serves as a valuable tool for studying the complex landscape of redox chemistry. Its bulky triphenylmethyl (trityl) group confers considerable stability, making it easier to handle and store compared to more labile SNOs. This stability, coupled with its ability to act as a nitric oxide donor and a transnitrosating agent, makes SNO-TrOH an ideal reagent for in vitro studies of S-nitrosylation and its role in cellular signaling pathways, such as the regulation of apoptosis through caspase-3 S-nitrosylation.
These application notes provide detailed protocols for the synthesis, characterization, and application of S-nitrosothis compound in redox chemistry research.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of S-nitrosothis compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₅NOS | [1] |
| Molar Mass | 305.40 g/mol | [1] |
| Appearance | Green Solid | [1] |
| Melting Point | 110 °C (decomposition) | [1] |
| UV-Vis Absorbance Maxima (λmax) | ~340 nm and ~550 nm | [2] |
| S-N Bond Distance | 1.78 Å | [1] |
| N=O Bond Distance | 1.79 Å | [1] |
| S-N=O Angle | 114° | [1] |
Experimental Protocols
Protocol 1: Synthesis of S-nitrosothis compound (SNO-TrOH)
This protocol describes the synthesis of S-nitrosothis compound from this compound and a nitrosating agent.
Materials:
-
This compound ((C₆H₅)₃CSH)
-
tert-Butyl nitrite (tBuONO) or Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) (if using NaNO₂)
-
Anhydrous diethyl ether or dichloromethane
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure:
-
Dissolution of Thiol: In a clean, dry round-bottom flask, dissolve this compound in anhydrous diethyl ether or dichloromethane.
-
Preparation of Nitrosating Agent:
-
Using tert-Butyl Nitrite: Cool the solution of this compound in an ice bath. Slowly add a molar equivalent of tert-butyl nitrite to the stirred solution.
-
Using Sodium Nitrite: In a separate beaker, prepare an aqueous solution of sodium nitrite. Cool the this compound solution in an ice bath and slowly add a molar equivalent of the sodium nitrite solution, followed by the dropwise addition of dilute hydrochloric acid to generate nitrous acid in situ.
-
-
Reaction: Stir the reaction mixture in the ice bath for 1-2 hours. The solution will typically turn a deep green color, indicating the formation of the S-nitrosothiol.
-
Work-up:
-
If using tert-butyl nitrite, the solvent can be removed directly under reduced pressure.
-
If using sodium nitrite, transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold deionized water to remove any remaining acid and salts. Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the green solid product by adding cold hexane to the concentrated solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold hexane.
-
-
Drying and Storage: Dry the resulting green solid under vacuum. Store the S-nitrosothis compound in a desiccator, protected from light, at 4°C for long-term stability.
Protocol 2: In Vitro S-nitrosylation of Caspase-3 using SNO-TrOH
This protocol details the use of SNO-TrOH to induce S-nitrosylation of recombinant caspase-3, a key enzyme in the apoptotic pathway.
Materials:
-
Recombinant active caspase-3
-
S-nitrosothis compound (SNO-TrOH)
-
HEN buffer (250 mM HEPES, pH 7.7, 1.0 mM EDTA, and 0.1 mM neocuproine)
-
Desalting columns (e.g., spin columns)
-
S-Nitrosylated Protein Detection Kit (e.g., Biotin-Switch based)
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents and equipment
-
Anti-caspase-3 antibody
-
Streptavidin-HRP conjugate
Procedure:
-
Preparation of SNO-TrOH solution: Prepare a stock solution of SNO-TrOH in a suitable organic solvent like DMSO or acetonitrile.
-
Incubation: In a microcentrifuge tube, incubate a known amount of recombinant caspase-3 with the desired concentration of SNO-TrOH (e.g., 100-500 µM) in HEN buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein denaturation. Incubate at room temperature for 1 hour, protected from light.
-
Removal of excess SNO-TrOH: Remove the unreacted SNO-TrOH and its byproducts by passing the reaction mixture through a desalting column equilibrated with HEN buffer.
-
Detection of S-nitrosylation (Biotin-Switch Assay):
-
Blocking of free thiols: Block the free cysteine residues in the protein sample using a thiol-blocking agent (e.g., methyl methanethiosulfonate - MMTS) as per the manufacturer's protocol of the detection kit.[3]
-
Selective reduction of S-nitrosothiols: Selectively reduce the S-nitrosothiol bond to a free thiol using ascorbate.[3]
-
Labeling of nascent thiols: Label the newly formed free thiols with a biotinylating reagent (e.g., biotin-HPDP).[3]
-
-
Analysis by Western Blot:
-
Separate the biotinylated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to detect biotinylated (i.e., S-nitrosylated) caspase-3.
-
As a loading control, a parallel blot can be run and probed with an anti-caspase-3 antibody.
-
Visualizations
Caption: Experimental workflow for the synthesis of S-nitrosothis compound.
Caption: Signaling pathway of caspase-3 regulation by S-nitrosylation.
References
Triphenylmethanethiol: A Versatile Reagent for Thiol Group Introduction in Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triphenylmethanethiol (TPMT), also known as trityl mercaptan, is a pivotal reagent in organic chemistry and the life sciences for the introduction of thiol (-SH) groups. Its utility stems from the triphenylmethyl (trityl, Trt) group, which serves as a sterically bulky and acid-labile protecting group for the highly reactive thiol functionality. This protection strategy is essential in multi-step syntheses, particularly in peptide synthesis and the development of bioconjugates, where a free thiol group could lead to undesirable side reactions such as oxidation to disulfides. The trityl group's stability in basic and neutral conditions, coupled with its facile removal under mild acidic conditions, provides a robust and orthogonal approach to thiol manipulation.[1][2] These characteristics make S-trityl protected compounds valuable intermediates in the synthesis of complex molecules for research, diagnostics, and therapeutic applications, including targeted drug delivery systems and the development of novel anticancer agents.[3][4]
Synthesis of this compound and S-Trityl Protected Compounds
The trityl group is typically introduced by reacting a compound containing a free thiol with triphenylmethyl chloride (trityl chloride) in the presence of a base. Alternatively, this compound itself can be synthesized and used in subsequent reactions.
Synthesis of this compound
This compound can be prepared from triphenylmethyl chloride. A common method involves the reaction of triphenylmethyl chloride with a sulfur source.
Experimental Protocol: Synthesis of this compound from Triphenylmethyl Chloride
Materials:
-
Triphenylmethyl chloride
-
Sodium hydrosulfide or hydrogen sulfide
-
Dry dioxane or a similar aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylmethyl chloride in dry dioxane.
-
Introduce sodium hydrosulfide or bubble hydrogen sulfide gas through the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Synthesis of S-Trityl-L-cysteine
A widely used application of trityl protection is in the synthesis of S-trityl-L-cysteine, a key building block in solid-phase peptide synthesis (SPPS).
Experimental Protocol: Synthesis of S-Trityl-L-cysteine
Materials:
-
L-cysteine hydrochloride
-
Triphenylmethanol
-
Trifluoroacetic acid (TFA) or Boron trifluoride-diethyl ether complex (BF₃·OEt₂)
-
Acetic acid
Procedure:
-
Suspend L-cysteine hydrochloride in glacial acetic acid.
-
Add triphenylmethanol to the suspension.
-
Add TFA or BF₃·OEt₂ dropwise to the stirring mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
The product, S-trityl-L-cysteine, is precipitated by adding the reaction mixture to a large volume of cold water.
-
The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Data Presentation: Quantitative Analysis of S-Tritylation and Deprotection
The efficiency of the S-tritylation and subsequent deprotection steps is crucial for the overall yield of the final product. The following tables summarize representative yields for these reactions under various conditions.
Table 1: Synthesis of S-Trityl Protected Compounds
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| Alloc-Cys-OH | Alloc-Cl | Solid Phase | 73 | [5] |
| H-Cys-OH·HCl | Trityl-Cl, then Alloc-Cl | Solution | 78 (overall) | [5] |
| Boc-Cys(Trt)-OH | N-methylation | Solution | Good | [6] |
| (+)-S-trityl-L-cysteine | CDI, NH₃ water, piperidine, L-DBTA | THF, DMF, Ethyl acetate | 64.7 | [7] |
Table 2: Deprotection of S-Trityl Protected Thiols
| Substrate | Deprotection Reagents | Solvent | Time | Temperature | Yield (%) | Reference |
| S-trityl protected peptide | TFA/TIS/H₂O (95:2.5:2.5) | DCM | 2-3 h | Room Temp | High | [1][2] |
| S-trityl protected peptide | Iodine (0.1 M) | DCM | 5 min | Room Temp | - | [8] |
| S-trityl protected peptide | Thallium (III) trifluoroacetate | TFA | 60 min | 0 °C | - | [8] |
| Trityl ethers | LiCl | Methanol | Reflux | - | Good to Excellent | [9] |
| Trityl thioethers | Hg(OAc)₂/NaBH₄ | Acetonitrile | - | Room Temp | High | [10] |
| Alloc-NMe-Cys(Trt)-OH | TFA, TIS, Acm-OH | - | - | - | 80 | [5] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols for Deprotection of S-Trityl Group
The removal of the trityl group is a critical step to unmask the thiol functionality for subsequent reactions.
Standard Acidic Deprotection using TFA
This is the most common method, particularly in the context of solid-phase peptide synthesis.
Experimental Protocol: TFA-mediated Deprotection of S-Trityl Group
Materials:
-
S-trityl protected peptide on resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the suspension at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
Oxidative Deprotection with Iodine
This method simultaneously removes the trityl group and forms a disulfide bond.
Experimental Protocol: Iodine-mediated Oxidative Deprotection
Materials:
-
S-trityl protected peptide
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
Procedure:
-
Dissolve the S-trityl protected peptide in DCM.
-
Add a 0.1 M solution of iodine in DCM (2.2 equivalents).[8]
-
Stir the mixture for 5 minutes at room temperature.[8]
-
Quench the reaction by adding 0.2 M citrate buffer containing ascorbic acid.[8]
-
The peptide with the newly formed disulfide bond can be isolated by chromatography.
Applications in Bioconjugation and Drug Delivery
The ability to introduce a free thiol group at a specific position in a biomolecule is fundamental for various bioconjugation strategies. Thiols are excellent nucleophiles and can react specifically with maleimides, haloacetamides, and other thiol-reactive moieties to form stable covalent bonds.
Nanoparticle Functionalization
This compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), for applications in drug delivery and diagnostics.
Experimental Protocol: Functionalization of Gold Nanoparticles
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Ethanol
Procedure:
-
Synthesize or obtain a colloidal solution of citrate-stabilized AuNPs.
-
Prepare a solution of this compound in ethanol.
-
Add the this compound solution to the AuNP solution with vigorous stirring.
-
Allow the reaction to proceed for several hours to ensure the formation of a self-assembled monolayer of TPMT on the AuNP surface.
-
Purify the functionalized AuNPs by centrifugation and resuspension in a suitable buffer to remove excess TPMT.
-
The trityl group can be subsequently removed under acidic conditions to expose the thiol groups for further conjugation.
Click Chemistry Applications
While not a direct participant in the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC), the thiol group introduced via TPMT can be utilized in thiol-ene "click" reactions. This reaction provides an efficient and bioorthogonal method for conjugation.
Experimental Protocol: Thiol-Ene Click Conjugation
Materials:
-
Thiol-containing molecule (deprotected from S-trityl precursor)
-
Ene-containing molecule (e.g., maleimide-functionalized protein)
-
Photoinitiator (e.g., Irgacure 2959) or radical initiator (e.g., AIBN)
-
Suitable solvent (e.g., water, methanol, or a mixture)
-
UV light source (for photo-initiated reaction)
Procedure:
-
Dissolve the thiol-containing molecule and the ene-containing molecule in a suitable degassed solvent.
-
Add the initiator to the reaction mixture.
-
If using a photoinitiator, irradiate the mixture with UV light. If using a thermal initiator, heat the mixture to the appropriate temperature.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
Upon completion, purify the conjugate using chromatography (e.g., size-exclusion or reversed-phase).
Visualizations
Caption: Workflow for Thiol Protection and Deprotection using this compound.
Caption: General Workflow for Bioconjugation using a Thiolated Biomolecule.
Conclusion
This compound and its derivatives are indispensable tools for the introduction of thiol groups in a protected form. The S-trityl group offers a combination of stability and mild, selective cleavage that is highly advantageous in the synthesis of complex molecules like peptides and in the preparation of biomolecules for conjugation. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cysteine-S-trityl a key derivative to prepare N-methyl cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113214123A - Synthetic method of S-trityl-L-cysteine amide - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylmethanethiol as a Thiol Group Donor in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylmethanethiol, commonly known as tritylthiol, is a pivotal reagent in organic chemistry, primarily utilized for the introduction of a thiol group (-SH) in a protected form. Its application is particularly significant in the synthesis of complex molecules, including peptides and oligonucleotides, where the reactivity of the thiol functional group needs to be temporarily masked. The "donation" of a thiol group by this compound is a two-stage process involving the initial S-tritylation of a substrate, followed by a subsequent deprotection step to unveil the free thiol. The bulky trityl (triphenylmethyl) group offers steric hindrance, preventing undesired side reactions of the highly nucleophilic thiol. This document provides a detailed overview of the mechanism, applications, and experimental protocols for the use of this compound in organic synthesis.
Mechanism of Thiol Group Donation
The utility of this compound as a thiol donor lies in the stability of the trityl cation, which facilitates both the protection (S-tritylation) and deprotection (detritylation) steps under specific conditions.
S-Tritylation: Protection of a Thiol Group
The protection of a functional group with this compound is typically achieved using trityl chloride (Tr-Cl) or trityl alcohol (Tr-OH) in the presence of a substrate with a leaving group or under acidic conditions, respectively. The reaction with a thiol-containing substrate proceeds via a nucleophilic substitution mechanism. Given the steric hindrance of the trityl group, a direct SN2 attack is unlikely. Instead, the reaction proceeds through an SN1-like mechanism involving the formation of a highly stable trityl carbocation.
The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.
Caption: SN1-like mechanism for S-tritylation.
S-Detritylation: Unveiling the Thiol Group
The removal of the trityl protecting group is most commonly accomplished under acidic conditions. The mechanism is the reverse of the protection step, leveraging the stability of the liberated trityl cation. The protonation of the sulfur atom weakens the C-S bond, leading to its cleavage and the formation of the free thiol and the trityl cation. The trityl cation is then typically scavenged by a nucleophilic species in the reaction mixture.
Alternative methods for detritylation exist, offering orthogonality in complex syntheses. These include oxidative cleavage, reaction with heavy metal ions, and photocatalytic methods.
Caption: Overview of S-detritylation methods.
Applications in Drug Development
The primary application of this compound in drug development is the protection of the cysteine sulfhydryl group during solid-phase peptide synthesis (SPPS). This prevents the undesired oxidation of cysteine to form disulfide bridges and avoids its participation in side reactions during peptide chain elongation.
More recently, S-trityl-L-cysteine (STLC) itself has been identified as a potent inhibitor of the mitotic kinesin Eg5, a target for cancer chemotherapy.[1] This has opened new avenues for the development of STLC derivatives as potential anticancer agents. Furthermore, the ability to selectively deprotect the S-trityl group allows for site-specific modification of peptides and proteins, a crucial strategy in the development of antibody-drug conjugates (ADCs).[2]
Experimental Protocols
Protocol 1: S-Tritylation of a Thiol (General Procedure)
This protocol describes a general method for the protection of a thiol using trityl chloride.
Materials:
-
Thiol-containing substrate
-
Trityl chloride (1.1 eq)
-
Anhydrous pyridine or a mixture of dichloromethane (DCM) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous solvent (DCM or DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the thiol-containing substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., pyridine or DIPEA) to the solution.
-
Add trityl chloride in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for S-tritylation.
Protocol 2: Acid-Catalyzed S-Detritylation in Solution
This protocol outlines the removal of the S-trityl group using trifluoroacetic acid (TFA).
Materials:
-
S-tritylated substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 5-50% in DCM, v/v)
-
Triethylsilane (TES) or triisopropylsilane (TIS) as a scavenger (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the S-tritylated substrate in DCM.
-
Add the scavenger (TES or TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TFA solution dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction by TLC. Deprotection is usually rapid (5-30 minutes).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO3 until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting free thiol as necessary. Note that thiols can be air-sensitive and may require handling under an inert atmosphere.
Protocol 3: S-Detritylation in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the cleavage of the S-trityl group from a cysteine residue on a resin-bound peptide.
Materials:
-
Peptide-resin with an S-trityl protected cysteine
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (v/v/v)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. This step simultaneously cleaves the peptide from the resin and removes the S-trityl and other acid-labile protecting groups.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.
-
Dry the peptide under vacuum.
Data Presentation
The efficiency of S-tritylation and S-detritylation reactions is highly dependent on the substrate and reaction conditions. The following tables provide a summary of representative quantitative data from the literature.
Table 1: S-Tritylation of Thiols - Representative Yields
| Substrate | Tritylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Cysteine derivative | Trityl chloride | DIPEA | DMF | 1 | >95 | [3] |
| Aliphatic thiol | Trityl chloride | Pyridine | Pyridine | 12 | 85-95 | [4] |
| Thiophenol | Trityl chloride | Triethylamine | DCM | 4 | 92 | N/A |
| Mercaptoethanol | Trityl alcohol | EMIM·AlCl4 | DCM | 0.5 | 98 | [5] |
Table 2: S-Detritylation of S-Trityl Protected Thiols - Representative Conditions and Yields
| Substrate | Deprotection Reagent | Scavenger | Solvent | Time | Yield (%) | Reference |
| S-Trityl-cysteine peptide | 95% TFA | TIS | - | 2-4 h | Quantitative | [6] |
| S-Trityl-cysteine derivative | Iodine (I2) | - | Methanol | 10 min | >90 (disulfide) | N/A |
| S-Trityl-thiophenol | AgNO3 then DTT | - | THF/H2O | 1 h | ~90 | [7] |
| Alkyl S-trityl ether | Visible light, photocatalyst | - | Acetonitrile | 2 h | 80-95 (disulfide) | N/A |
Disclaimer: The yields and reaction times are illustrative and may vary based on the specific substrate and experimental setup. Researchers should optimize conditions for their specific applications.
References
- 1. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]
- 2. Pharmacophore-Based Structure Optimization of S‑Trityl‑l‑Cysteine Derivatives for Cytotoxic Payload Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. reddit.com [reddit.com]
- 5. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Air Oxidation of Triphenylmethanethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the air oxidation of triphenylmethanethiol during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on the prevention of its oxidation to triphenylmethyl disulfide.
| Issue | Potential Cause | Recommended Solution |
| Reaction yields are consistently low, and a white, crystalline byproduct is observed. | Air oxidation of this compound to form triphenylmethyl disulfide. | Implement inert atmosphere techniques (Schlenk line or glovebox). Ensure all solvents are thoroughly degassed prior to use. Add a chelating agent such as EDTA to the reaction mixture to sequester catalytic metal ions. |
| TLC analysis of the reaction mixture shows a spot with a higher Rf value that corresponds to the disulfide. | Exposure of the reaction to atmospheric oxygen during setup or sampling. | Use sealed septa on all reaction vessels. When sampling for TLC, use a syringe and needle to withdraw an aliquot under a positive pressure of inert gas. |
| The this compound reagent has a noticeable turbidity or has solidified in its container. | The reagent has been exposed to air and has started to oxidize. | It is recommended to use a fresh bottle of the reagent. If this is not possible, the purity should be checked by HPLC before use. For future storage, ensure the container is tightly sealed and the headspace is purged with an inert gas.[1][2] |
| Discoloration (yellowing) of the reaction mixture is observed over time. | This can be an indication of oxidation or other side reactions. | In addition to inert atmosphere techniques, consider running the reaction at a lower temperature, if the reaction kinetics allow, to slow down the rate of oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound air oxidation?
A1: this compound, like other thiols, is susceptible to oxidation by atmospheric oxygen. The reaction proceeds via a free radical mechanism, often catalyzed by trace metal ions, light, or basic conditions, to form the corresponding disulfide, bis(triphenylmethyl) disulfide.[1][2] Two molecules of this compound react with oxygen to yield one molecule of the disulfide and one molecule of water.
Q2: How can I effectively degas my solvents to prevent oxidation?
A2: There are three common methods for degassing solvents:
-
Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen using a liquid nitrogen bath, a vacuum is applied to remove dissolved gases, and then the solvent is thawed. This cycle is typically repeated three times.
-
Inert Gas Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.
-
Sonication under Vacuum: Placing the solvent in an ultrasonic bath while applying a vacuum can also effectively remove dissolved gases.
Q3: What is the role of a chelating agent like EDTA in preventing oxidation?
A3: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in glassware or reagents can catalyze the oxidation of thiols. Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds to these metal ions, sequestering them and preventing their participation in the oxidation reaction. A typical concentration of EDTA to use is 1-5 mM.
Q4: At what pH is this compound most stable against oxidation?
A4: Thiols are more readily oxidized at higher pH values because the corresponding thiolate anion is more susceptible to oxidation. Therefore, maintaining a neutral or slightly acidic pH during reactions and workups can help to minimize the rate of oxidation.
Q5: How can I monitor the oxidation of this compound to its disulfide?
A5: The oxidation can be monitored using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection can effectively separate this compound from its disulfide, allowing for quantification of both species.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under an Inert Atmosphere
This protocol outlines the setup and execution of a reaction using this compound where the exclusion of air is critical.
Materials:
-
Two-necked round-bottom flask
-
Magnetic stir bar
-
Septa
-
Condenser (if heating is required)
-
Schlenk line or a balloon filled with argon/nitrogen
-
Syringes and needles
-
Degassed solvents
-
This compound
-
Other reagents as required by the specific reaction
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask with a stir bar and septum. Connect the flask to a Schlenk line or an argon/nitrogen-filled balloon via a needle through the septum. Purge the flask with the inert gas for several minutes.
-
Reagent Addition (Solid): If this compound or another solid reagent is the first to be added, do so under a positive flow of inert gas. Quickly remove the septum, add the solid, and immediately reseal the flask.
-
Solvent Addition: Add the degassed solvent to the reaction flask via a syringe.
-
Reagent Addition (Liquid): Add any liquid reagents via syringe. Ensure the syringe is flushed with inert gas before drawing up the reagent.
-
Reaction Monitoring: To monitor the reaction by TLC, withdraw a small aliquot using a syringe and needle under a positive pressure of inert gas.
-
Workup: Quench the reaction by adding the appropriate reagent via syringe. The workup procedure should be designed to minimize air exposure if the product is also air-sensitive.
Protocol 2: HPLC Method for Monitoring this compound Oxidation
This protocol provides a general method for the separation and quantification of this compound and its disulfide.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and its disulfide have significant absorbance (e.g., 254 nm).
-
Quantification: Prepare standard solutions of both pure this compound and its disulfide to determine their retention times and to generate calibration curves for accurate quantification.
Visualizations
References
Technical Support Center: Optimizing Conditions for the Deprotection of S-trityl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the deprotection of S-trityl (S-Trt) groups in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for S-trityl group deprotection?
A1: The most common method for removing the S-trityl group is through acid-catalyzed cleavage.[1] A typical starting point involves treating the protected compound with a solution of 50-95% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] The reaction is usually performed at room temperature for 1 to 4 hours.[1]
Q2: Why is a "scavenger" necessary during deprotection?
A2: During acidic cleavage, a stable but highly reactive trityl cation (Trt+) is generated.[2][3] This cation can reattach to the deprotected thiol or react with other nucleophilic residues in the molecule (e.g., tryptophan, methionine), leading to side products.[2][3] Scavengers are added to the reaction mixture to "trap" or "quench" these trityl cations, preventing unwanted side reactions and driving the deprotection to completion.[3]
Q3: What are some commonly used scavengers for S-trityl deprotection?
A3: Triisopropylsilane (TIS) is a highly effective and widely used scavenger.[3] It irreversibly converts the trityl cation to triphenylmethane.[3] Other scavengers include water, 1,2-ethanedithiol (EDT), and thioanisole.[3][4] The choice of scavenger can depend on the other amino acid residues present in the peptide.[3] For instance, Reagent K, a cocktail containing TFA, phenol, water, thioanisole, and EDT, is recommended for peptides with sensitive residues like Cys, Met, or Trp.[3]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the deprotection can be monitored by observing the color of the reaction solution, as the release of the trityl cation often produces a yellow or orange color.[5] For more accurate and quantitative analysis, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) can be used to track the disappearance of the starting material and the formation of the product.[2]
Q5: Are there milder or alternative methods for S-trityl deprotection?
A5: Yes, for substrates that are sensitive to strong acids, milder alternatives exist. These include using weaker acids like formic acid or acetic acid.[1] Non-acidic methods involving reductive cleavage or Lewis acids have also been developed.[1][6] For instance, a three-component system of a Lewis acid (like BF3·Et2O), hexafluoroisopropanol, and triethylsilane offers a rapid and mild deprotection method.[6] Another approach involves using iodine in DCM, which can simultaneously deprotect the S-trityl group and form a disulfide bond.[1][7]
Troubleshooting Guides
Problem: Incomplete Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Gradually increase the concentration of TFA.[2] If using a mild acid, consider switching to a stronger one like TFA.[2] |
| Sub-optimal Reaction Time or Temperature | Increase the reaction time and continue to monitor progress.[2] Gentle heating can be applied cautiously, but be aware of potential side reactions.[2] |
| Inefficient Scavenging | The cleavage of the trityl group is a reversible reaction. Without an effective scavenger, the liberated trityl cation can reattach to the thiol.[3] Ensure an adequate concentration of a scavenger like TIS is used.[3] |
| Steric Hindrance | In sterically congested molecules, longer reaction times or more potent deprotection reagents may be necessary.[2][5] |
| Reagent Degradation | Ensure that the acid (e.g., TFA) is fresh and has not been compromised by moisture.[2] |
Problem: Side Product Formation
| Possible Cause | Suggested Solution |
| Alkylation by Trityl Cation | The reactive trityl cation can alkylate nucleophilic amino acid residues such as Trp, Met, Cys, and Tyr.[2] Use an effective scavenger cocktail to trap the trityl cation.[3] |
| Oxidation of the Free Thiol | The deprotected thiol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers.[3] Adding a reducing agent like EDT to the cleavage cocktail can help prevent this.[3] |
| Premature Cleavage of Other Protecting Groups | If other acid-sensitive protecting groups are present, they may be partially or fully removed.[8] Consider using a milder deprotection method or a protecting group strategy that is orthogonal to the S-trityl group.[1][9] |
Experimental Protocols
Standard Acidic Deprotection of S-Trityl Group
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Dissolve the S-trityl protected peptide in DCM.
-
Prepare the cleavage cocktail. A standard mixture is 95% TFA / 2.5% TIS / 2.5% H₂O.[3][4]
-
Add the cleavage cocktail to the dissolved peptide.
-
Stir the reaction mixture at room temperature for 2-4 hours.[3]
-
Monitor the reaction progress using HPLC or TLC.[2]
-
Once the deprotection is complete, precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the cleaved trityl group and scavengers.
-
Dry the deprotected peptide under vacuum.
Deprotection with Simultaneous Disulfide Bond Formation using Iodine
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
Procedure:
-
Dissolve the S-trityl protected peptide in DCM (e.g., 1 mL/µmol of peptide).[1]
-
Add a 0.1 M solution of iodine in DCM (2.2 equivalents).[1]
-
Quench the reaction by adding 0.2 M citrate buffer containing ascorbic acid.[7]
-
Isolate the peptide, for example, by chromatography.[7]
Data Presentation
Table 1: Comparison of Acidic Deprotection Methods for Trityl Groups
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[1] |
Visualizations
Caption: Standard S-trityl deprotection experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cleavage of the Triphenylmethyl (Trityl) Protecting Group
Welcome to the technical support center for challenges related to the cleavage of the triphenylmethyl (Trt) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete or slow cleavage of the Trt protecting group?
A1: Incomplete or sluggish deprotection of the Trt group is a frequent challenge and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Trt group's lability is highly dependent on the acid's strength. Weaker acids like acetic acid may lead to slow or incomplete reactions.[1][2] For more robust substrates, a stronger acid such as trifluoroacetic acid (TFA) is often required.[1]
-
Steric Hindrance: The bulky nature of the trityl group can physically impede the acid's access to the protected functional group, especially in sterically congested molecules.[1][2]
-
Substrate-Specific Effects: The electronic environment of the molecule can influence the ease of cleavage. For instance, an N-terminal asparagine residue protected with a Trt group can be particularly difficult to deprotect under standard conditions.[1][3]
-
Reversibility of the Reaction: The cleavage of the trityl group is a reversible reaction. The liberated trityl cation can reattach to the deprotected functional group if not effectively trapped.[4]
Q2: I observe an unexpected product with a higher molecular weight. What could be the cause?
A2: The formation of a product with a higher molecular weight is often due to side reactions involving the highly reactive triphenylmethyl cation (Trt+) that is generated during acidic cleavage.[1] This electrophilic species can react with nucleophilic sites within your molecule or the solvent. Common side reactions include:
-
Re-tritylation: The Trt+ cation can re-attach to the newly deprotected functional group (e.g., hydroxyl, thiol, or amine).[1][2]
-
Alkylation of Sensitive Residues: In peptide synthesis, electron-rich amino acid side chains such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are susceptible to alkylation by the trityl cation.[1][2][5]
-
Alkylation from Resin Linkers: During solid-phase peptide synthesis (SPPS), carbocations generated from linkers like Wang or Rink Amide can also alkylate sensitive residues, particularly cysteine.[6]
Q3: What is the role of scavengers in trityl deprotection, and which ones should I use?
A3: Scavengers are crucial for preventing the side reactions mentioned above by "trapping" the reactive trityl cation as it forms.[1] An ideal scavenger is a nucleophilic compound that reacts rapidly with the Trt+ cation, is inert to the desired product, and is easily removable after the reaction.[5] The choice of scavenger depends on the specific substrate and other protecting groups present.
| Scavenger | Typical Concentration | Applications & Considerations |
| Triisopropylsilane (TIS) | 2.5% - 5% | A highly effective and common scavenger that irreversibly converts the trityl cation to triphenylmethane.[7] |
| 1,2-Ethanedithiol (EDT) | 1% - 5% | Effective for scavenging the trityl cation and can also help in the cleavage of some other protecting groups. It is particularly useful for protecting Cysteine and Tryptophan residues but has a strong, unpleasant odor.[1][5] |
| Thioanisole | 1% - 5% | Less volatile and odorous than EDT and effective at trapping the trityl cation. However, it can be more difficult to remove and may cause modifications to tryptophan residues under certain conditions.[5] |
| Phenol | 1% - 5% | Can act as a scavenger and is particularly useful for protecting tyrosine and tryptophan residues from modification.[1][5] |
| Water | 2.5% - 5% | Can act as a scavenger and is a common component of many standard cleavage cocktails.[3][7][8] |
Q4: My reaction mixture turns a deep yellow or orange color after adding acid. Is this normal?
A4: Yes, this is a common and expected observation. The deep color is characteristic of the stable triphenylmethyl carbocation (trityl cation).[1] The persistence of this color can indicate the presence of unquenched trityl cations.
Q5: How can I selectively remove the Trt group in the presence of other acid-labile protecting groups like Boc or t-butyl ethers?
A5: Selective deprotection can be achieved by taking advantage of the higher acid lability of the trityl group compared to other protecting groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers.[2] Strategies include:
-
Using Milder Acids: Employing mild acidic conditions, such as 80% acetic acid or formic acid, can often cleave the trityl group while leaving Boc and tBu groups intact.[2][9]
-
Low Concentrations of TFA: For sensitive substrates, very low concentrations of TFA (e.g., 1-5% in Dichloromethane (DCM)) can selectively remove the trityl group.[2][3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during trityl group cleavage.
Issue: Incomplete Deprotection
Caption: Troubleshooting flowchart for incomplete Trt deprotection.
Issue: Formation of Side Products
Caption: Troubleshooting flowchart for side product formation.
Experimental Protocols
Protocol 1: General Procedure for Trityl Group Cleavage using TFA
This protocol is suitable for the deprotection of a Trt-protected compound in solution.
-
Preparation: Dissolve the Trt-protected compound in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.[1][10]
-
Addition of Scavenger: While stirring, add an appropriate scavenger, such as triisopropylsilane (TIS), to the solution (typically 2.5-5 equivalents).[1]
-
Initiation of Cleavage: Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA can range from 2 to 50 equivalents depending on the substrate's sensitivity.[1][7][10]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1][10]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a chilled, stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1][10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by flash column chromatography to separate the deprotected compound from triphenylmethane and other byproducts.[1]
Protocol 2: On-Resin Selective Deprotection of the Trityl Group
This method is used for the selective removal of the Trt group while the peptide remains attached to the solid support, allowing for on-resin modifications.
-
Resin Swelling: Swell the Trt-protected peptide-resin in Dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1-5% TFA in DCM.[3]
-
Cleavage: Treat the resin with the dilute TFA solution. The reaction can be performed in a continuous flow manner to ensure the removal of the cleaved trityl cation.[11]
-
Monitoring: Monitor the cleavage by observing the yellow color of the trityl cation in the effluent. Continue the treatment until the yellow color is no longer visible.[11]
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralizing wash with a solution of 10% Diisopropylethylamine (DIPEA) in DCM, and then with DCM and DMF to prepare for the next synthetic step.
Signaling Pathways and Experimental Workflows
Trityl Group Cleavage Mechanism and the Role of Scavengers
Caption: Mechanism of Trt cleavage and the role of scavengers.
This guide provides a starting point for addressing challenges with trityl group cleavage. For specific and complex issues, further optimization of reaction conditions may be necessary. Always consult relevant literature for substrate-specific protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of Triphenylmethanethiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Triphenylmethanethiol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction conditions to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q1: I am getting a very low yield or no this compound at all. What are the common causes?
A1: Several factors can contribute to low or no product yield. The most common issues include:
-
Poor quality of starting materials: Ensure that the triphenylmethyl chloride or triphenylcarbinol is pure and dry. The sulfur source, such as sodium hydrosulfide or thiourea, should also be of high purity.
-
Presence of moisture: The reaction is sensitive to moisture, especially if using a Grignard-based approach. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side product is the corresponding disulfide.
-
-
Q2: How can I improve the conversion of my starting material?
A2: To improve conversion, consider the following:
-
Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in reaction time may be necessary for the reaction to go to completion.
-
Adjust the temperature: The optimal temperature can vary depending on the specific synthetic route. Experiment with slightly increasing or decreasing the temperature to find the optimal condition.
-
Ensure efficient stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.
-
Issue 2: Product Purification Challenges
-
Q1: My final product is difficult to purify and appears oily instead of crystalline.
A1: "Oiling out" during recrystallization is a common issue. This occurs when the solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated.
-
To address this:
-
Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution to reduce saturation.
-
Ensure the solution cools slowly. Rapid cooling can promote oiling out.
-
Try a different recrystallization solvent or a solvent mixture.
-
-
-
Q2: After purification, I still see impurities in my NMR spectrum. What are the likely contaminants and how can I remove them?
A2: Common impurities include unreacted starting materials, disulfide byproducts, and residual solvents.
-
To remove these:
-
Unreacted starting materials: Optimize the reaction conditions to drive the reaction to completion. If starting material persists, it can often be removed by column chromatography.
-
Disulfide byproducts: These can sometimes be removed by washing the organic layer with a reducing agent solution (e.g., a dilute solution of sodium bisulfite) during the workup.
-
Residual solvents: Dry the purified product under high vacuum for an extended period to remove any remaining solvent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common methods include:
-
The reaction of triphenylmethyl chloride with a sulfur source like sodium hydrosulfide or hydrogen sulfide.
-
The reaction of triphenylcarbinol with thiourea in the presence of an acid catalyst.
-
-
Q2: What is the role of the bulky triphenylmethyl (trityl) group in this molecule?
A2: The trityl group is a sterically bulky protecting group. In the context of this compound, it protects the thiol group from oxidation and other unwanted reactions.
-
Q3: Can I use a Grignard reagent to synthesize this compound?
A3: While theoretically possible to form a Grignard reagent from a triphenylmethyl halide and then react it with elemental sulfur, this route can be challenging due to the high reactivity of the Grignard reagent, which can lead to side reactions like the formation of biphenyl.
-
Q4: What are the key safety precautions I should take when synthesizing this compound?
A4: Thiols are known for their strong, unpleasant odors. Therefore, it is essential to work in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Some of the reagents used, such as strong acids and bases, are corrosive and should be handled with care.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of this compound based on typical outcomes. Precise yields can vary based on the specific experimental setup and purity of reagents.
| Parameter | Variation | Effect on Yield | Notes |
| Starting Material | Triphenylmethyl Chloride | Generally Good (70-85%) | A common and relatively high-yielding method. |
| Triphenylcarbinol | Moderate to Good (60-80%) | Requires an acid catalyst and can be a viable alternative. | |
| Sulfur Source | Sodium Hydrosulfide | Good | A readily available and effective sulfur nucleophile. |
| Thiourea | Moderate to Good | Often used in conjunction with an acid catalyst. | |
| Solvent | Dichloromethane (DCM) | Good | A common solvent for the reaction with triphenylmethyl chloride. |
| Tetrahydrofuran (THF) | Good | Suitable for many organometallic reactions, but must be anhydrous. | |
| Ethanol/Water | Moderate | Can be used in some protocols, but may lead to lower yields due to solubility issues. | |
| Temperature | 0 °C to Room Temp | Optimal Range | Running the reaction at lower temperatures can sometimes minimize side reactions. |
| Reflux | Can Decrease Yield | Higher temperatures may promote the formation of byproducts. | |
| Reaction Time | 2-4 hours | Generally Sufficient | Monitor by TLC to ensure completion. |
| > 6 hours | Diminishing Returns | Prolonged reaction times may not significantly increase the yield and can lead to decomposition. |
Experimental Protocols
Protocol 1: Synthesis from Triphenylmethyl Chloride and Sodium Hydrosulfide
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triphenylmethyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Prepare a solution of sodium hydrosulfide hydrate (1.2 eq) in a mixture of ethanol and water. Add this solution dropwise to the stirred solution of triphenylmethyl chloride at 0 °C over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.
Protocol 2: Synthesis from Triphenylcarbinol and Thiourea
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylcarbinol (1.0 eq), thiourea (1.5 eq), and glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted thiourea.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Common synthetic pathways to this compound.
Technical Support Center: Purification of Crude Triphenylmethanethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Triphenylmethanethiol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains two main types of impurities:
-
Triphenylmethanol: This alcohol is formed from the hydrolysis of the common starting material, triphenylmethyl chloride, during the synthesis or workup.
-
Bis(triphenylmethyl) disulfide: This impurity results from the oxidation of the thiol functional group in this compound.
Q2: What are the recommended purification techniques for crude this compound?
A2: The two primary and most effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.
Q3: How can I remove colored impurities from my crude product?
A3: If your crude this compound is colored, this may be due to trace impurities. During the recrystallization process, after dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You will then need to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Issue 1: The crude this compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent is being used, or an insufficient volume of solvent has been added.
-
Troubleshooting Steps:
-
Ensure you are using a suitable solvent. For this compound, non-polar to moderately polar solvents are a good starting point. Ethanol or a mixture of ethanol and water is a common choice for recrystallizing organic solids. Hexane has also been noted as a potential solvent.
-
Gradually add more hot solvent in small increments until the solid dissolves. Be patient and allow time for dissolution after each addition.
-
If the solid still does not dissolve, consider a different solvent or a solvent mixture.
-
Issue 2: No crystals form upon cooling the solution.
-
Possible Cause:
-
The solution is not saturated (too much solvent was used).
-
The solution is supersaturated, and crystallization has not been initiated.
-
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
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Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal.
-
-
Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was added. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the concentration of impurities is very high.
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. For an ethanol solution, adding a small amount of water dropwise to the hot solution until it becomes slightly cloudy can be effective. Then, add a few drops of the primary solvent (ethanol) to redissolve the cloudiness and allow it to cool slowly.
-
Ensure a slow cooling rate. Rapid cooling can sometimes promote oiling out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Issue 1: Poor separation of this compound from its impurities.
-
Possible Cause:
-
Incorrect mobile phase polarity.
-
Improperly packed column.
-
Column overloading.
-
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
The polarity of the eluent is critical. For separating this compound from the more polar triphenylmethanol and the less polar disulfide dimer on silica gel, a non-polar to slightly polar mobile phase is recommended.
-
A good starting point is a mixture of hexane and ethyl acetate. Based on literature for similar compounds, a ratio of 19:1 (hexane:ethyl acetate) has been shown to be effective for elution from a silica gel column.[1] You may need to adjust this ratio based on your specific crude mixture. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.
-
-
Ensure Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Avoid Overloading: Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Troubleshooting Steps:
-
Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, you can slowly increase the proportion of ethyl acetate. For example, you can start with 100% hexane, then move to 98:2, 95:5, and 90:10 hexane:ethyl acetate. This is known as a gradient elution.
-
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent. Ethanol or a hexane/ethanol mixture are good starting points. The ideal solvent should dissolve the crude product when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved. Add the hot solvent in small portions to avoid using an excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the flask is at room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of Crude this compound
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Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase Selection: Use TLC to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. A 19:1 hexane:ethyl acetate mixture is a good initial condition to test.[1]
-
Column Packing:
-
Slurry Packing (recommended): Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Dry Packing: Fill the column with dry silica gel and then carefully run the mobile phase through it until the silica is completely wetted and settled.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase. If a gradient elution is needed, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect the eluent in small fractions.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Parameter | Recrystallization (Ethanol/Water) | Column Chromatography (Hexane/EtOAc) |
| Purity | High | Very High |
| Yield | Moderate to High | Moderate |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time | Moderate | Long |
| Solvent Usage | Low to Moderate | High |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Triphenylmethanethiol in Organic Synthesis
Welcome to the Technical Support Center for Triphenylmethanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound and its common applications in organic synthesis, particularly as the trityl (Trt) protecting group for thiols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound, also known as trityl thiol, is an organosulfur compound with the formula (C₆H₅)₃CSH.[1] Its primary application in organic synthesis is as a protecting group for thiols, most notably for the side chain of cysteine in solid-phase peptide synthesis (SPPS).[2] The trityl (Trt) group is valued for its steric bulk and its lability under acidic conditions, allowing for selective deprotection.[2][3] It is also used as a reagent for the introduction of a thiol group in various organic molecules.[4]
Q2: What are the most common side reactions observed when using the trityl (Trt) group for cysteine protection in peptide synthesis?
The most common side reactions occur during the acidic cleavage of the Trt group. These include:
-
Incomplete Deprotection: The Trt group may not be completely removed, leading to a mixture of protected and deprotected peptides.[5][6]
-
Re-tritylation: The highly stable triphenylmethyl (trityl) cation (Trt⁺), generated during cleavage, can re-attach to the deprotected cysteine thiol or other nucleophilic residues.[6]
-
Alkylation of Sensitive Residues: The electrophilic Trt⁺ cation can irreversibly modify other electron-rich amino acid side chains, such as tryptophan, methionine, and tyrosine.
-
Oxidation: The free thiol group of the deprotected cysteine is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[6]
Q3: My reaction mixture turns a bright yellow color during the acidic deprotection of a Trt-protected compound. Is this normal?
Yes, the appearance of a bright yellow or orange color is normal. This is due to the formation of the triphenylmethyl (trityl) cation (Trt⁺), which is a stable carbocation and is intensely colored.[7] The color will typically disappear upon quenching the reaction or when the cation is trapped by a scavenger.
Q4: How can I minimize the side reactions associated with Trt-group cleavage?
The use of "scavengers" in the cleavage cocktail is crucial. Scavengers are reagents that trap the reactive trityl cation as it forms, preventing it from participating in unwanted side reactions.[6]
-
For preventing re-tritylation and alkylation: Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to the neutral and unreactive triphenylmethane.[5][6]
-
For preventing oxidation: 1,2-Ethanedithiol (EDT) can be added to the cleavage cocktail to maintain a reducing environment and prevent the formation of disulfide bonds.[6]
A commonly used cleavage cocktail for peptides containing Cys(Trt) is a mixture of trifluoroacetic acid (TFA), TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of the Trityl Group
Symptom: Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the mass of the Trt-protected starting material in addition to the desired deprotected product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength | The Trityl group is acid-labile, but very weak acids may not be sufficient for complete cleavage. For robust deprotection, use a strong acid like trifluoroacetic acid (TFA). A common cleavage cocktail is 95% TFA in water. |
| Steric Hindrance | The bulky nature of the trityl group can sometimes hinder the approach of the acid, especially in sterically congested molecules. Increase the reaction time (e.g., from 2 hours to 4-6 hours) and monitor the progress by HPLC or LC-MS.[6] |
| Sub-optimal Scavenger Concentration | An insufficient amount of scavenger will not effectively trap all the liberated trityl cations, leading to an equilibrium that favors the protected form. Ensure at least a 2.5% (v/v) concentration of TIS in the cleavage cocktail. |
Issue 2: Formation of Unexpected Higher Molecular Weight Byproducts
Symptom: MS analysis shows peaks with a mass higher than the expected product, often corresponding to the addition of a trityl group (approx. 243 Da).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Re-tritylation of the Deprotected Thiol | The liberated trityl cation has re-attached to the desired product. Increase the concentration of the scavenger (TIS) in the cleavage cocktail to more effectively trap the trityl cation. |
| Alkylation of Sensitive Amino Acid Residues | The trityl cation has alkylated other nucleophilic residues in the peptide chain (e.g., Trp, Met, Tyr). Use a scavenger cocktail that is appropriate for the peptide sequence. For peptides rich in these sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary. |
Issue 3: Presence of Dimeric or Oligomeric Species
Symptom: HPLC analysis shows peaks at later retention times, and MS analysis confirms the presence of species with molecular weights corresponding to dimers or higher oligomers of the desired product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of the Free Thiol | The deprotected cysteine thiol has been oxidized by air to form disulfide bonds. Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment.[6] Work under an inert atmosphere (e.g., nitrogen or argon) where possible. |
| Sub-optimal pH during Workup | Basic conditions can promote the oxidation of thiols. Ensure that the workup and purification conditions are maintained at a neutral or slightly acidic pH. |
Quantitative Data on Side Reactions
While exact yields of side products are highly dependent on the specific substrate and reaction conditions, the following table provides an overview of reported observations.
| Side Reaction | Protecting Group | Deprotection Method | Observed Racemization (%) | Key Considerations |
| Racemization | Trityl (Trt) | Acidolysis (TFA) | 3.3% - >26% | Prone to significant racemization, especially with certain coupling reagents and microwave heating. The liberated trityl cation can cause side reactions if not properly scavenged.[2] |
| Racemization | Tetrahydropyranyl (Thp) | Acidolysis (TFA) | 0.74% | Less prone to racemization compared to Trt.[2] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide from Resin
This protocol is a general procedure for the final cleavage of a peptide from the solid support and the simultaneous removal of the Trityl group and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual solvents from the synthesis and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS is a critical scavenger to prevent side reactions from the reactive trityl cation.[2] For peptides prone to oxidation, 1,2-ethanedithiol (EDT) can be added to the cocktail at a concentration of 2.5% (v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.[2]
Protocol 2: HPLC Analysis of Crude Peptide for Deprotection Efficiency and Side Products
This protocol provides a standard method for analyzing the purity of the crude peptide after cleavage and deprotection.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is commonly used for peptide analysis.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (DMSO) can be added.
-
Gradient Elution: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for the analysis of many peptides.[2] The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Detection: Monitor the elution of the peptide and any byproducts by measuring the UV absorbance at 214 nm or 220 nm, which corresponds to the peptide backbone.[2]
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the desired peptide and identify peaks corresponding to potential side products (e.g., Trt-protected peptide, dimers). The identity of the peaks should be confirmed by mass spectrometry.
Visualizing the Logic of Troubleshooting
The following workflow diagram illustrates the decision-making process for troubleshooting common issues encountered during the deprotection of Trt-cysteine.
Caption: Troubleshooting workflow for Trt-deprotection side reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3695-77-0 [chemicalbook.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
Technical Support Center: Managing the Pungent Odor of Triphenylmethanethiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the pungent odor of triphenylmethanethiol in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Noticeable "skunk-like" or strong garlic odor in the lab, even when working in a fume hood. | - Improper fume hood usage.- Contaminated work surfaces or equipment.- Inadequate waste segregation. | - Verify Fume Hood Function: Ensure the fume hood is certified and operating correctly. All work with this compound should be conducted deep within the hood, with the sash at the lowest practical height.[1]- Decontaminate Surfaces: Wipe down all surfaces and equipment within the fume hood with a freshly prepared 10% bleach solution, followed by water.[2][3]- Proper Waste Disposal: Ensure all contaminated solid waste (gloves, paper towels, etc.) is immediately placed in a sealed, labeled hazardous waste container.[3][4] |
| Lingering odor on glassware and equipment after cleaning. | - Insufficient cleaning/neutralization. | - Bleach Soaking: Submerge all contaminated glassware and equipment in a dedicated, labeled container with a 10% bleach solution for at least 24 hours within a fume hood.[2][3][5]- Rinse Thoroughly: After soaking, rinse items thoroughly with water before standard washing procedures. |
| Odor complaints from adjacent labs or offices. | - Vapors escaping the primary work area.- Improper ventilation of reaction setups. | - Implement Engineering Controls: Use a bleach trap or a cold trap to capture volatile thiols from reaction off-gassing.[3][5]- Inform Colleagues: As a courtesy, inform neighboring labs and safety officers before starting experiments with highly odorous compounds.[2] |
| Accidental spill of this compound. | - Mishandling of reagents. | - Follow Spill Protocol: Immediately alert personnel in the area. For small spills, use an absorbent material, then decontaminate the area with a 10% bleach solution. For larger spills, contact your institution's environmental health and safety department.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is known to cause skin and serious eye irritation.[7] It is also harmful if inhaled.[6] The most immediate and noticeable hazard is its extremely pungent and unpleasant odor.[8][9] While not acutely toxic in small amounts, its odor can cause discomfort, headaches, and nausea.[10] Due to its similarity to the odorant added to natural gas, its presence can also trigger false alarms of a gas leak.[3][10]
Q2: What personal protective equipment (PPE) is recommended when handling this compound?
A2: The following PPE should be worn:
-
Gloves: Nitrile gloves are recommended. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]
-
Eye Protection: Safety glasses or goggles are mandatory.[7][9]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator (e.g., N95) should be used.[7]
Q3: How should I store this compound?
A3: Store this compound in its original, tightly sealed container in a well-ventilated area.[6] It is best to segregate it from other chemicals, ideally in a dedicated, ventilated cabinet within a fume hood.[4]
Q4: What is the best way to dispose of waste contaminated with this compound?
A4: All waste should be treated as hazardous.
-
Solid Waste: Gloves, paper towels, and other contaminated disposable items should be sealed in a plastic bag and placed in a labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused this compound and contaminated solvents should be collected in a designated, labeled hazardous waste container.
-
Decontamination Solutions: Bleach solutions used for cleaning and in traps should be collected and disposed of as hazardous waste.[3]
Q5: Can I neutralize the odor of this compound?
A5: Yes, oxidation is an effective method for neutralizing the odor. This is most commonly achieved using a sodium hypochlorite solution (household bleach).[2][3][4] The thiol is oxidized to less odorous compounds like sulfoxides and sulfones.[3]
Experimental Protocols
Protocol 1: Neutralization of this compound-Contaminated Glassware
-
Preparation of Bleach Bath: In a designated and labeled container (e.g., a plastic bucket) inside a chemical fume hood, prepare a 10% bleach solution by diluting household bleach (typically 5-6% sodium hypochlorite) with water.
-
Submersion: Immediately after use, place all contaminated glassware and equipment into the bleach bath. Ensure items are fully submerged.
-
Soaking: Allow the items to soak for a minimum of 24 hours to ensure complete oxidation of the thiol.[3]
-
Rinsing: After soaking, carefully remove the items from the bleach bath and rinse them thoroughly with water.
-
Final Cleaning: Proceed with standard laboratory glassware washing procedures.
-
Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor persists or a significant amount of solid precipitate forms.[5]
Protocol 2: Small Spill Cleanup of this compound
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: If the spill is liquid, contain it with an absorbent material such as vermiculite or sand.
-
Neutralization: Carefully cover the spill area with a liberal amount of a 10% bleach solution. Allow it to react for at least one hour.
-
Cleanup: Using appropriate PPE, collect the absorbed and neutralized material into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area again with a 10% bleach solution, followed by a water rinse.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[3][4]
Signaling Pathways and Experimental Workflows
Caption: Workflow for handling this compound to minimize odor.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. jpharmachem.com [jpharmachem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
troubleshooting Triphenylmethanethiol-capped gold nanoparticle aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylmethanethiol-capped gold nanoparticles (AuNPs). The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, functionalization, and handling of these nanoparticles, with a focus on preventing and troubleshooting aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary visual and spectroscopic indicators of this compound-capped AuNP aggregation?
A1: The primary indicator of aggregation is a visible color change of the nanoparticle solution from a characteristic ruby red to a purple or blue color.[1][2] This color change is due to a shift in the Localized Surface Plasmon Resonance (LSPR) of the AuNPs. Spectroscopically, aggregation is identified by a red-shift and broadening of the LSPR peak in the UV-Vis spectrum.[2][3] For non-aggregated this compound-capped AuNPs, the LSPR peak is typically observed around 520 nm.[4][5] Upon aggregation, this peak shifts to longer wavelengths (e.g., 600-700 nm or higher) and the peak intensity may decrease.[1][5]
Q2: How does the bulky nature of the this compound ligand affect nanoparticle stability?
A2: The this compound ligand provides steric hindrance due to its bulky triphenylmethyl group. This steric barrier helps to prevent the gold cores from coming into close contact and aggregating. However, incomplete surface coverage or displacement of the ligand can compromise this protective layer, leading to aggregation. The rigid nature of the this compound ligand, as opposed to flexible alkylthiols, can also influence the packing density on the nanoparticle surface.
Q3: What are the common causes of aggregation during the synthesis of this compound-capped AuNPs?
A3: Aggregation during synthesis can be caused by several factors:
-
Incorrect Stoichiometry: An insufficient amount of this compound relative to the gold precursor can lead to incomplete surface coverage and subsequent aggregation.
-
Inefficient Ligand Exchange: If synthesizing via a ligand exchange from a precursor nanoparticle (e.g., citrate-capped), incomplete replacement of the original ligand with this compound can leave unprotected areas on the nanoparticle surface.
-
Poor Solvent Quality: The choice of solvent is crucial. The synthesis of thiol-capped AuNPs is often performed in organic solvents like toluene. Using a poor solvent can reduce the solubility of the capped nanoparticles and promote aggregation.
-
Suboptimal Temperature: Temperature can affect both the reduction of the gold precursor and the ligand binding kinetics. Deviations from the optimal synthesis temperature can lead to poorly formed or unstable nanoparticles.
Q4: Can I reverse the aggregation of my this compound-capped AuNPs?
A4: Reversing aggregation of thiol-capped nanoparticles is challenging and often not fully possible. Mild aggregation or flocculation may sometimes be reversed by gentle sonication. However, once significant, irreversible aggregation has occurred, it is difficult to redisperse the nanoparticles to their primary size. It is generally more effective to focus on preventing aggregation in the first place.
Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Addition of this compound
Symptoms:
-
The solution rapidly changes color from red to purple/blue immediately after adding the this compound solution.
-
Precipitate forms quickly.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Solvent Incompatibility | Ensure the solvent for the this compound is compatible with the nanoparticle dispersion medium. If adding an organic solution of the thiol to an aqueous solution of precursor nanoparticles, perform the addition slowly with vigorous stirring to avoid localized high concentrations that can cause solvent-induced aggregation. |
| Incorrect pH (for aqueous preps) | If starting with citrate-capped AuNPs in water, ensure the pH of the solution is appropriate for ligand exchange. Drastic pH changes upon adding the thiol solution can destabilize the nanoparticles. Buffer the nanoparticle solution if necessary. |
| High Ionic Strength | If working in an aqueous or partially aqueous system, high salt concentrations can screen the surface charge of precursor nanoparticles, leading to aggregation before the thiol has a chance to cap the surface effectively. Use low ionic strength buffers or deionized water. |
Issue 2: Aggregation During Purification/Washing Steps
Symptoms:
-
Nanoparticles aggregate after centrifugation and resuspension.
-
Color change or precipitation is observed after adding an anti-solvent (e.g., ethanol) to precipitate the nanoparticles.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Ligand Coverage | The nanoparticle surface may not be fully passivated by the this compound, leaving them vulnerable to aggregation when the stabilizing solvent is removed. Increase the thiol-to-gold molar ratio during synthesis or increase the reaction time to ensure complete capping. |
| Harsh Centrifugation | Excessive centrifugation speeds or long spin times can force the nanoparticles into close contact, leading to irreversible aggregation. Use the minimum speed and time required to pellet the nanoparticles. |
| Inappropriate Anti-Solvent | The choice and addition rate of the anti-solvent are critical. Add the anti-solvent dropwise while gently vortexing to induce gradual precipitation. Using a solvent in which the capped nanoparticles are completely insoluble can cause rapid and irreversible aggregation. |
| Resuspension Difficulty | After centrifugation, do not allow the nanoparticle pellet to dry completely, as this can make resuspension difficult and promote aggregation. Resuspend the pellet immediately in a good solvent (e.g., toluene, dichloromethane). |
Data Presentation
Table 1: Characterization of Stable vs. Aggregated this compound-Capped AuNPs
| Parameter | Stable Nanoparticles | Aggregated Nanoparticles |
| Visual Appearance | Ruby Red Solution | Purple/Blue Solution or Precipitate |
| UV-Vis λmax | ~520 nm | > 550 nm (red-shifted and broadened)[3] |
| DLS Hydrodynamic Diameter | 5 - 20 nm (synthesis dependent)[6] | > 100 nm (often multimodal)[6][7] |
| TEM Morphology | Monodisperse, spherical particles | Large, irregular clusters of particles |
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped AuNPs via Brust-Schiffrin Method
This protocol is a two-phase synthesis method suitable for producing thiol-capped gold nanoparticles.[8][9][10]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Tetraoctylammonium bromide (TOAB)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Prepare an aqueous solution of HAuCl₄ (e.g., 30 mM).
-
Prepare a solution of TOAB in toluene (e.g., 50 mM).
-
In a flask, mix the HAuCl₄ solution with the TOAB/toluene solution. Stir vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of AuCl₄⁻ ions to the organic phase.
-
Separate the organic phase.
-
Add this compound to the organic phase (a typical molar ratio of Au:Thiol is 1:2 to 1:10). Stir for 30 minutes.
-
Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).
-
While stirring the organic phase vigorously, rapidly add the NaBH₄ solution. The color of the organic phase should immediately turn dark brown/black.
-
Continue stirring for at least 4 hours to ensure complete reaction and nanoparticle formation.
-
Separate the organic phase and wash it several times with deionized water.
-
To purify the nanoparticles, add ethanol to the toluene solution until the solution becomes turbid, then centrifuge to pellet the nanoparticles.
-
Decant the supernatant and resuspend the nanoparticle pellet in fresh toluene. Repeat the precipitation and resuspension steps 2-3 times.
-
Store the purified this compound-capped AuNPs in a suitable organic solvent like toluene.
Protocol 2: Characterization of Aggregation using UV-Vis Spectroscopy and DLS
UV-Vis Spectroscopy:
-
Calibrate the spectrophotometer with the solvent used to disperse the nanoparticles as a blank.
-
Dilute a small aliquot of the nanoparticle solution to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
Acquire the absorption spectrum from 400 nm to 800 nm.[4]
-
For stable nanoparticles, a sharp LSPR peak should be observed around 520 nm.[4][5]
-
For aggregated nanoparticles, this peak will be red-shifted to a longer wavelength and will appear broader.[3] A secondary peak at a longer wavelength may also appear.[3]
Dynamic Light Scattering (DLS):
-
Use a filtered, appropriate solvent to dilute the nanoparticle sample to a suitable concentration for DLS analysis.
-
Ensure there are no air bubbles in the cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
For stable, monodisperse nanoparticles, a single, narrow size distribution peak will be observed, representing the hydrodynamic diameter of the individual nanoparticles.[6]
-
For aggregated samples, the DLS will show a much larger hydrodynamic diameter, and the size distribution may be broad or multimodal, indicating the presence of aggregates of various sizes.[6][7]
Visualizations
Caption: Troubleshooting workflow for aggregation during synthesis.
Caption: Troubleshooting workflow for aggregation during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation of Gold Nanoparticles in Presence of the Thermoresponsive Cationic Diblock Copolymer PNIPAAM48-b-PAMPTMA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System [mdpi.com]
selective removal of the trityl group in the presence of other protecting groups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of the trityl (Trt) group in the presence of other common protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for the selective removal of a trityl group?
The selective removal of the trityl group is primarily based on its high sensitivity to acidic conditions compared to many other protecting groups.[1][2] The trityl group forms a stable triphenylmethyl (trityl) cation upon cleavage in the presence of an acid, making its removal facile under mild acidic conditions that leave other, more robust protecting groups intact.[2]
Q2: What are the typical acidic reagents used for trityl group deprotection?
Commonly used reagents for trityl deprotection include trifluoroacetic acid (TFA), formic acid, and acetic acid.[3] The choice of acid and its concentration is critical for achieving selectivity. For highly labile trityl derivatives like 4,4'-dimethoxytrityl (DMT), very dilute acid solutions are sufficient.[4]
Q3: What is the role of a "scavenger" in a deprotection reaction?
Scavengers are essential for preventing side reactions caused by the highly reactive trityl cation generated during deprotection.[5] This cation can reattach to the deprotected functional group or react with other nucleophilic residues in the molecule. Scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), "trap" the trityl cation, preventing these unwanted reactions and driving the deprotection to completion.[5]
Q4: How does the structure of the trityl group affect its lability?
Electron-donating substituents on the phenyl rings of the trityl group increase the stability of the corresponding trityl cation, making the group more acid-labile.[4] For example, the rate of deprotection increases in the order: trityl (Trt) < 4-methyltrityl (Mtt) < 4-methoxytrityl (Mmt).[4] This allows for fine-tuning of the deprotection conditions.
Q5: Is it possible to selectively remove a trityl group in the presence of a Boc group?
Yes, the trityl group is generally more acid-labile than the tert-butyloxycarbonyl (Boc) group.[1] By using milder acidic conditions, such as 80% acetic acid or low concentrations of TFA (1-5% in DCM), the trityl group can be cleaved while the Boc group remains intact.[1]
Q6: Can a trityl group be removed without affecting an Fmoc group?
Yes, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and stable to the acidic conditions typically used for trityl deprotection.[4] This orthogonality allows for the selective removal of the trityl group with acid without affecting the Fmoc group.
Q7: Is the trityl group stable to conditions used for Cbz group deprotection?
The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenation, which does not affect the trityl group.[6] Conversely, the acidic conditions used for trityl removal do not cleave the Cbz group, making them orthogonal protecting groups.
Q8: How can I selectively remove a trityl group in the presence of a TBDMS group?
Selective deprotection of a trityl ether in the presence of a tert-butyldimethylsilyl (TBDMS) ether can be achieved using mild acidic conditions, such as formic acid.[2][7] TBDMS ethers are generally more stable to acidic conditions than trityl ethers.
Q9: What about the selectivity between trityl and benzyl ethers?
Trityl ethers are significantly more acid-labile than benzyl (Bn) ethers.[8] Mild acidic conditions, like treatment with formic acid, can selectively cleave the trityl group while leaving the benzyl ether intact.[8]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
-
Q: My trityl deprotection reaction is not going to completion. What could be the cause?
-
A: This is a common issue and can be due to several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may be too mild. Consider increasing the acid concentration or switching to a stronger acid (e.g., from acetic acid to formic acid, or from a low concentration of TFA to a higher one).[1]
-
Steric Hindrance: The bulky nature of the trityl group can sometimes hinder reagent access, especially in complex molecules.[1] Increasing the reaction time or gentle heating may be necessary, but monitor for side reactions.
-
Reagent Degradation: Ensure that your acid (e.g., TFA) is fresh and has not been compromised by moisture.[1]
-
-
Issue 2: Unexpected Side Products
-
Q: I am observing unexpected side products after the deprotection reaction. What are they and how can I prevent them?
-
A: The most common cause of side products is the reactive trityl cation.
-
Re-attachment of the Trityl Group: The trityl cation can reattach to the deprotected functional group. To prevent this, always use an effective scavenger like triisopropylsilane (TIS) in your reaction mixture.[5]
-
Alkylation of Nucleophilic Residues: The trityl cation can alkylate other nucleophilic sites in your molecule. Again, the use of scavengers is the best way to prevent this.[5]
-
-
Issue 3: Loss of Other Protecting Groups
-
Q: I am losing other protecting groups during the trityl deprotection. How can I improve selectivity?
-
A: This indicates that your deprotection conditions are too harsh.
-
Reduce Acid Strength/Concentration: If you are losing acid-labile groups like Boc or TBDMS, switch to a milder acid (e.g., acetic or formic acid) or use a lower concentration of TFA.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the trityl group is cleaved. Avoid excessive heating.
-
-
Quantitative Data Summary
Table 1: Conditions for Acid-Catalyzed Deprotection of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[3] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[3] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[3] |
| Boron Trifluoride Etherate | Chloroform/Methanol | Room Temp | 45 min | 93 | Lewis acid condition.[8] |
| Lithium Chloride | Methanol | Reflux | Overnight | Good to Excellent | Mild, inexpensive method.[9] |
Experimental Protocols
Protocol 1: Selective Removal of Trityl in the Presence of Boc
-
Reagents: 80% aqueous acetic acid or 1-5% TFA in DCM, scavenger (e.g., TIS).
-
Procedure:
-
Dissolve the protected compound in the chosen acidic solution.
-
Add the scavenger to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) if TFA was used.
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Protocol 2: Selective Removal of Trityl in the Presence of Fmoc
-
Reagents: 20% piperidine in DMF (for Fmoc removal), 1-2% TFA in DCM with 1-5% TIS (for Trityl removal).
-
Procedure for Trityl removal:
-
Treat the resin-bound peptide with a solution of 1-2% TFA and 1-5% TIS in DCM.[4]
-
Agitate for 2-3 minutes and drain the solution.
-
Repeat the treatment 2-3 times.
-
Wash the resin thoroughly with DCM and then DMF.
-
Protocol 3: Selective Removal of Trityl in the Presence of Cbz
-
Reagents: Formic acid (88-97%).
-
Procedure:
-
Dissolve the protected compound in formic acid.
-
Stir at room temperature for 5-30 minutes, monitoring by TLC.
-
Remove the formic acid under reduced pressure. Co-evaporation with toluene can aid in complete removal.
-
Purify the product by chromatography.
-
Protocol 4: Selective Removal of Trityl in the Presence of TBDMS
-
Reagents: Formic acid in methanol (5-10%).
-
Procedure:
-
Dissolve the protected compound in a 5-10% solution of formic acid in methanol.[7]
-
Stir at room temperature, monitoring the reaction by TLC.
-
Upon completion, neutralize the acid with a mild base and remove the solvent under reduced pressure.
-
Purify the product.
-
Protocol 5: Selective Removal of Trityl in the Presence of Benzyl Ether
-
Reagents: Formic acid (97+%).[8]
-
Procedure:
-
Dissolve the protected compound in cold formic acid.[8]
-
Stir at room temperature for approximately 3 minutes.[8]
-
Remove the formic acid under high vacuum.[8]
-
Co-evaporate with dioxane, followed by ethanol and diethyl ether.[8]
-
The triphenylmethanol byproduct can be removed by filtration after extraction with warm water.[8]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the selective deprotection of the trityl group.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rua.ua.es [rua.ua.es]
acid-catalyzed vs. metal-mediated trityl deprotection methods
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for acid-catalyzed and metal-mediated trityl (Trt) deprotection methods.
Frequently Asked Questions (FAQs)
Q1: When should I choose an acid-catalyzed versus a metal-mediated trityl deprotection method?
A: The choice depends on the substrate's sensitivity to acid and the presence of other protecting groups. Acid-catalyzed methods, particularly with Trifluoroacetic Acid (TFA), are common due to their effectiveness.[1][2] However, if your compound contains other acid-labile groups (e.g., Boc, t-butyl ethers) that you wish to keep intact, a milder acid (like acetic or formic acid) or an alternative metal-mediated method might be necessary for selective deprotection.[2][3] Metal-mediated methods are often employed for substrates sensitive to protic acids.[4]
Q2: What is the purpose of a "scavenger" in acid-catalyzed deprotection?
A: During acid-catalyzed deprotection, the trityl group leaves as a stable but highly reactive trityl carbocation (Trt+).[5][6] This cation can re-attach to the deprotected functional group (especially thiols) or react with nucleophilic residues like Tryptophan or Methionine.[5][6] Scavengers are reagents added to the cleavage cocktail, such as Triisopropylsilane (TIS) or water, that trap this reactive cation, preventing side reactions and ensuring the deprotection reaction goes to completion.[5][6] TIS is highly effective as it irreversibly converts the trityl cation to triphenylmethane.[5]
Q3: Can the trityl group be removed selectively in the presence of a Boc group?
A: Yes, selective deprotection is possible by leveraging the different acid labilities of the two groups. The trityl group is generally more sensitive to acid than the Boc group.[3][4] Using milder acidic conditions, such as 1-5% TFA in Dichloromethane (DCM) or 80% acetic acid, can often cleave the Trt group while leaving the Boc group untouched.[3][4][6]
Q4: Are there non-acidic methods to remove a trityl group?
A: Yes, for highly acid-sensitive substrates, non-acidic methods provide essential orthogonality. Key methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source can cleave the trityl group.[3][4]
-
Reductive Cleavage: Strong reducing agents, such as sodium in liquid ammonia, are also effective.[3][4]
-
Photocatalytic Methods: Visible-light photoredox catalysis offers a mild, pH-neutral alternative that preserves many acid-labile groups.[3]
Troubleshooting Guides
Acid-Catalyzed Deprotection
Problem 1: Incomplete deprotection or low yield.
-
Possible Cause: Insufficient reaction time or acid strength. Deprotection of certain residues, like an N-terminal Asparagine (Asn), is known to be particularly slow.[6][7][8]
-
Solution: Monitor the reaction by HPLC or TLC. Extend the reaction time (from the typical 2-4 hours up to 6 hours or more) or consider using a stronger acid if the substrate allows.[5][6] For stubborn deprotections, a second treatment with a fresh cleavage cocktail may be required.[6]
-
Possible Cause: Re-attachment of the trityl cation. The cleavage of the trityl group is a reversible reaction. Without an effective scavenger, the liberated cation can re-attach to the deprotected group.[5]
-
Solution: Ensure an adequate concentration of an effective scavenger, like Triisopropylsilane (TIS), in your cleavage cocktail.[5][7] A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[5]
-
Possible Cause: Steric hindrance or peptide aggregation on a solid support, preventing reagent access.[6][7]
-
Solution: For solid-phase synthesis, consider incorporating "kink"-inducing residues like pseudoproline dipeptides to disrupt secondary structures or perform the synthesis at an elevated temperature.[7]
Problem 2: Unwanted side reactions (e.g., modification of sensitive residues).
-
Possible Cause: Reactive trityl cations alkylating nucleophilic side chains (e.g., Trp, Met, Cys).[6]
-
Solution: Use a scavenger cocktail specifically designed for sensitive residues. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a classic example that protects a variety of side chains.[5]
-
Possible Cause: Oxidation of free thiols (cysteine) to form disulfide bonds.[5]
-
Solution: Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain the thiol in its reduced state.[5]
Metal-Mediated Deprotection
Problem 1: Reaction is slow or incomplete.
-
Possible Cause: Inappropriate Lewis acid or solvent system. The effectiveness of Lewis acids like ZnBr₂ or BF₃·Et₂O can be highly substrate-dependent.[2][4]
-
Solution: Screen different Lewis acids and solvent combinations. Ensure reagents are anhydrous, as water can deactivate the Lewis acid.
-
Possible Cause: The substrate or product coordinates too strongly with the metal, inhibiting catalytic turnover.
-
Solution: Consider using stoichiometric amounts of the Lewis acid. A thorough workup will be required to remove the metal salts.
Problem 2: Lack of selectivity or degradation of the substrate.
-
Possible Cause: The chosen Lewis acid is too harsh for other functional groups in the molecule.
-
Solution: Switch to a milder Lewis acid or explore alternative methods like catalytic hydrogenation. Careful reaction monitoring is crucial to avoid over-reaction.
Data Presentation: Comparison of Deprotection Methods
Table 1: Common Acid-Catalyzed Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Typical Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (95%) | Dichloromethane (DCM) or neat | Room Temp | 1 - 4 h | >90 | Broadly applicable but harsh; requires scavengers.[1][5] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 15 min - 2 h | 85 - 95 | A milder alternative to TFA.[1][2] |
| Acetic Acid (80%) | Water | Room Temp | Varies | Varies | Mild; can be used for selective deprotection vs. Boc groups.[3][4] |
| TFA (1-5%) | Dichloromethane (DCM) | Room Temp | Varies | Varies | For highly labile trityl derivatives or selective removal.[3][6] |
Table 2: Alternative (Metal & Other) Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature | Notes |
| Lewis Acid | ZnBr₂, BF₃·Et₂O, MgBr₂ | Dichloromethane (DCM) | Room Temp | Useful for substrates sensitive to protic acids.[2][4] |
| Catalytic Hydrogenation | Pd/C, H₂ | Varies (e.g., EtOH, THF) | Room Temp | Non-acidic; slower than for other groups like Benzyl (Bn).[3][4] |
| Oxidative Cleavage | Cerium Ammonium Nitrate (CAN) | Acetonitrile/Water | 0°C - RT | Removes Trt via single electron transfer.[4] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Deprotection with TFA
This protocol describes a standard procedure for removing a trityl group from a protected amine, alcohol, or thiol.
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).
-
Add TIS (1.2 - 2.0 equiv) to the solution.
-
To the stirred solution, add TFA (often used as a 95:5 or 95:2.5:2.5 mixture of TFA:DCM:TIS) dropwise at room temperature.[5]
-
Monitor the reaction progress using TLC or LC-MS. A typical reaction time is 1-4 hours.[1]
-
Upon completion, carefully neutralize the reaction by adding it to a stirred, cold solution of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography. The triphenylmethane byproduct is typically easy to separate.[5]
Protocol 2: Metal-Mediated (Lewis Acid) Deprotection with ZnBr₂
This protocol provides a milder alternative for substrates that are sensitive to strong protic acids.
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM.
-
Add Zinc Bromide (1.5 - 3.0 equiv) to the solution in one portion.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly based on the substrate.
-
Once the reaction is complete, quench by adding water or a saturated solution of NaHCO₃.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via column chromatography to remove the triphenylmethanol byproduct and zinc salts.
Visualizations
Caption: Workflow for selecting a trityl deprotection method.
Caption: Troubleshooting flowchart for incomplete acid-catalyzed deprotection.
Caption: Simplified overview of deprotection mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiol Protection with Triphenylmethanethiol (Trityl Thiol)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the S-tritylation of thiols.
Troubleshooting Guide
This section addresses specific issues that may arise during the protection of thiols with triphenylmethanethiol, focusing on optimizing reaction times.
Issue 1: Slow or Incomplete Reaction
Question: My S-tritylation reaction is proceeding very slowly or is not going to completion. What are the potential causes and how can I accelerate the reaction?
Answer: Slow or incomplete S-tritylation can be attributed to several factors. The reaction typically proceeds via an SN1 mechanism, where the formation of the trityl cation is the rate-determining step.[1] Optimizing conditions to favor the formation and stabilization of this carbocation is key.
Possible Causes & Solutions:
| Factor | Possible Cause | Recommended Action | Rationale |
| Base | The base is not strong enough to facilitate the reaction or is sterically hindered. | Switch to a stronger, non-nucleophilic base such as pyridine or DIEA (N,N-Diisopropylethylamine). The addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can also accelerate the reaction. | Pyridine can act as both a base and a solvent, while DMAP is an effective catalyst for tritylation reactions.[1] |
| Solvent | The solvent is not polar enough to stabilize the trityl cation intermediate. | Use a more polar aprotic solvent like DMF (Dimethylformamide) or a polar protic solvent if compatible with other functional groups. Polar solvents can significantly increase the rate of SN1 reactions. | Polar solvents stabilize the carbocation intermediate, lowering the activation energy of the rate-determining step and thus increasing the reaction rate. |
| Temperature | The reaction temperature is too low. | Gently heat the reaction mixture. Monitor the progress by TLC or LC-MS to avoid potential side reactions. | Increasing the temperature generally increases the rate of reaction by providing more kinetic energy to the molecules. |
| Reagents | The trityl chloride or this compound reagent has degraded due to moisture. | Use fresh or properly stored reagents. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Trityl halides are sensitive to moisture and can hydrolyze, reducing their reactivity. |
| Stoichiometry | An insufficient amount of the tritylating agent is being used. | Increase the molar equivalents of this compound or trityl chloride relative to the thiol. A slight excess of the tritylating agent can drive the reaction to completion. | Le Chatelier's principle dictates that increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Steric Hindrance | The thiol is sterically hindered, impeding the approach of the bulky trityl group. | Increase the reaction time and/or temperature. Consider using a less hindered tritylating agent if possible, although this may alter the protective group's properties. | Steric hindrance can significantly slow down the rate of reaction. More forcing conditions may be required to achieve complete protection.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the S-tritylation of thiols?
A1: The S-tritylation of thiols with trityl chloride proceeds through an SN1-type mechanism. The trityl chloride first dissociates to form a stable tertiary carbocation (the trityl cation). This is the rate-determining step of the reaction. The highly nucleophilic thiol then attacks the carbocation to form the S-trityl thioether.[1]
Q2: How does the choice of solvent affect the reaction time?
A2: The choice of solvent has a significant impact on the reaction rate. Polar solvents, particularly polar protic solvents, can accelerate SN1 reactions by stabilizing the carbocation intermediate through solvation. Therefore, using solvents like DMF, or alcohols (if compatible with the substrate) can lead to faster reaction times compared to nonpolar solvents.
Q3: What is the role of the base in this reaction?
A3: A base, such as pyridine or DIEA, is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the thiol and trityl chloride.[1] This prevents the acidic conditions from potentially reversing the reaction or causing unwanted side reactions.
Q4: Can I use triphenylmethanol instead of trityl chloride?
A4: Yes, triphenylmethanol can be used as a tritylating agent in the presence of an acid catalyst, such as trifluoroacetic acid. This method can be very rapid, with some reactions reaching completion in as little as 15 minutes.
Q5: Are there any common side reactions to be aware of?
A5: A potential side reaction is the formation of a disulfide from the starting thiol, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Running the reaction under an inert atmosphere can help to minimize this.
Data Presentation
Table 1: Influence of Reaction Conditions on S-Tritylation Time (Qualitative)
| Parameter | Condition A | Expected Outcome A (Reaction Time) | Condition B | Expected Outcome B (Reaction Time) |
| Base | Pyridine | Moderate | Pyridine with catalytic DMAP | Faster |
| Solvent | Dichloromethane (DCM) | Slower | Dimethylformamide (DMF) | Faster |
| Temperature | Room Temperature | Slower | 50 °C | Faster |
| Substrate | Sterically hindered thiol | Slower | Unhindered primary thiol | Faster |
Experimental Protocols
Protocol 1: General Procedure for S-Tritylation of a Thiol using Trityl Chloride
Materials:
-
Thiol-containing compound
-
Trityl chloride (1.1 - 1.5 equivalents)
-
Pyridine (as solvent or co-solvent)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates and appropriate eluent system
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the thiol-containing compound in a minimal amount of anhydrous DCM and pyridine.
-
To this solution, add trityl chloride in one portion at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a small amount of water or methanol.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure S-tritylated compound.
Visualizations
Caption: Troubleshooting logic for slow S-tritylation reactions.
References
Technical Support Center: Overcoming Solubility Challenges of Triphenylmethanethiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Triphenylmethanethiol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is practically insoluble in water.[1] Its large, non-polar triphenylmethyl group results in a hydrophobic nature, making it difficult to dissolve in polar solvents like water.[2][3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in various organic solvents, including ethanol and ether.[2] Due to its non-polar character, it generally dissolves well in non-polar and some polar aprotic organic solvents.
Q3: I am observing poor dissolution of this compound in my aqueous buffer. What can I do?
A3: Direct dissolution in aqueous buffers will likely be unsuccessful. To incorporate this compound into an aqueous system, you will need to employ solubility enhancement techniques. Common strategies include using co-solvents, reducing particle size (micronization), or adding surfactants.
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, this compound should be handled with care. It may cause skin, eye, and respiratory system irritation.[2] Always use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, and work in a well-ventilated area.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The compound has very low aqueous solubility. | Prepare a concentrated stock solution in a water-miscible organic co-solvent (e.g., DMSO, ethanol) and add it dropwise to the aqueous buffer while vortexing. Ensure the final co-solvent concentration is low enough to not affect your experiment. |
| Even with a co-solvent, the compound is not dissolving completely. | The concentration of this compound exceeds its solubility limit in the co-solvent/aqueous mixture. | Try a different co-solvent or a combination of co-solvents. Alternatively, consider reducing the particle size of the solid this compound through micronization before preparing the stock solution. |
| My experimental results are inconsistent, possibly due to poor solubility. | Inconsistent dissolution is leading to variable effective concentrations of the compound. | Employ a more robust solubilization method, such as creating a microemulsion or a nanosuspension with the aid of surfactants. This can improve the stability and homogeneity of the compound in the aqueous medium. |
Quantitative Solubility Data
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 g of Solvent) |
| Aniline | C₆H₅NH₂ | 93.13 | 23 | 5.7 |
| Benzene | C₆H₆ | 78.11 | 23.1 | 8.95 |
| Carbon Disulfide | CS₂ | 76.13 | 20 | 76 |
| Chloroform | CHCl₃ | 119.38 | 20 | 70.9 |
| Hexane | C₆H₁₄ | 86.18 | 20 | 9.05 |
| Pyridine | C₅H₅N | 79.10 | 22.8 | 85.9 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
This protocol describes the use of a water-miscible organic solvent to aid in the dissolution of this compound in an aqueous medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Target aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound and place it in a microcentrifuge tube.
-
Add a minimal amount of the chosen co-solvent (e.g., DMSO) to completely dissolve the solid. This will create a concentrated stock solution.
-
While vigorously vortexing the target aqueous buffer, add the stock solution dropwise.
-
Continue to vortex for an additional 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high, or a different co-solvent may be needed.
Protocol 2: Particle Size Reduction by Micronization (Conceptual)
This protocol outlines a general approach to reducing the particle size of a hydrophobic compound like this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Mortar and pestle or a mechanical mill (e.g., jet mill, ball mill)
-
Spatula
Procedure:
-
Place a small amount of this compound powder into a mortar.
-
Using the pestle, grind the powder with firm, circular motions. Continue this process for 5-10 minutes to mechanically reduce the particle size.
-
For more significant particle size reduction, a mechanical mill would be employed according to the manufacturer's instructions.[5]
-
The resulting micronized powder will have a larger surface area, which can improve its dissolution rate in a solvent.[5]
Protocol 3: Surfactant-Assisted Solubilization
This protocol describes the use of a surfactant to create a micellar solution that can encapsulate and solubilize this compound in an aqueous medium.
Materials:
-
This compound
-
A suitable surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Polysorbate 80)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
-
Glass beaker
Procedure:
-
Prepare the aqueous buffer containing the desired concentration of the surfactant. The concentration should be above the critical micelle concentration (CMC) of the chosen surfactant.
-
Place the buffer in a glass beaker with a magnetic stir bar and begin stirring.
-
Slowly add the powdered this compound to the stirring surfactant solution.
-
Allow the mixture to stir for an extended period (e.g., several hours to overnight) at a constant temperature to allow for the formation of micelles and the solubilization of the compound.
-
The resulting solution should be a clear or slightly opalescent microemulsion.
Visualizations
Caption: General workflow for enhancing the solubility of this compound.
Caption: Potential involvement of this compound in a redox signaling pathway.
References
Technical Support Center: Triphenylmethane (Trityl) Group Deprotection via Solvolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing solvolysis to remove the triphenylmethane (trityl) protecting group.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
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Significant amount of starting material remains after the expected reaction time, as observed by TLC or LC-MS.
-
Low yield of the deprotected product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficiently Acidic Conditions | The stability of the trityl group is highly dependent on the acid strength. If the reaction is slow, the conditions may be too mild. For instance, acetic acid is less potent than trifluoroacetic acid (TFA).[1] Solution: Gradually increase the acid concentration or switch to a stronger acid. For TFA, concentrations can range from 1% for very labile derivatives to 95% for standard trityl groups.[1] |
| Inappropriate Solvent | The solvent plays a crucial role in stabilizing the trityl cation intermediate. A non-polar solvent may hinder the reaction. Solution: Dichloromethane (DCM) is a common choice.[1][2] If solubility is an issue, consider using a co-solvent. |
| Low Temperature | Solvolysis rates are temperature-dependent. Room temperature may be insufficient for less reactive substrates. Solution: Gently heat the reaction mixture, but monitor closely for potential side reactions.[1] |
| Steric Hindrance | The bulky nature of the trityl group can impede reagent access in sterically congested molecules.[1] Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered acid catalyst. |
| Reagent Degradation | Acids like TFA can absorb atmospheric moisture, reducing their effectiveness.[1] Solution: Use fresh, anhydrous reagents and solvents. |
Troubleshooting Workflow: Incomplete Deprotection
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Re-attachment of the Trityl Group | The liberated trityl cation is an electrophile and can re-attach to the deprotected functional group, especially in the absence of a scavenger.[3] Solution: Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture to trap the trityl cation.[1][3] |
| Acid-Catalyzed Side Reactions | Prolonged exposure to strong acids can lead to the degradation of sensitive functional groups or the migration of other protecting groups (e.g., acetyl group migration in carbohydrates).[4] Solution: Use milder acidic conditions (e.g., formic acid, 80% acetic acid) or reduce the reaction time.[1][2] For highly sensitive substrates, consider non-acidic deprotection methods. |
| Oxidation of Thiols | When deprotecting S-trityl groups, the resulting free thiol is susceptible to oxidation, leading to disulfide bond formation.[3] Solution: Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[3] |
| Alkylation by Other Protecting Groups | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate nucleophilic residues like cysteine.[3] Solution: Use a scavenger cocktail optimized for the specific protecting groups present in the substrate.[3] |
Signaling Pathway: Trityl Cation Scavenging
Frequently Asked Questions (FAQs)
Q1: What is solvolysis in the context of trityl group removal? A: Solvolysis refers to a chemical reaction where the solvent is one of the reactants. In the case of trityl deprotection, an acidic catalyst protonates the ether oxygen, leading to the formation of a stable trityl carbocation, which is then captured by the solvent (e.g., methanol, water) or another nucleophile present in the reaction mixture.
Q2: Which acidic conditions are most common for solvolytic deprotection of trityl ethers? A: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used and effective method for many substrates.[2] Milder alternatives include formic acid and aqueous acetic acid, which can be beneficial when other acid-sensitive groups are present.[1][2]
Q3: Can solvolysis be used to selectively deprotect a trityl group in the presence of other acid-labile groups like Boc or t-butyl ethers? A: Yes, selective deprotection is often possible due to the higher acid lability of the trityl group.[1] Using milder acids such as 80% acetic acid or very low concentrations of TFA (1-5% in DCM) can cleave the trityl group while leaving Boc and t-butyl groups intact.[1]
Q4: My substrate is a carbohydrate. Are there any special considerations for trityl deprotection? A: Yes, with carbohydrate substrates, there is a risk of neighboring acetyl groups migrating to the newly deprotected hydroxyl group.[4] To minimize this, it is crucial to use optimized reaction conditions, potentially involving microreactors to control reaction times precisely.[4]
Q5: Are there non-acidic methods for trityl group removal? A: While acid-catalyzed solvolysis is common, other methods exist for highly acid-sensitive molecules. These include catalytic hydrogenation (e.g., Pd/C), reductive cleavage (e.g., sodium in liquid ammonia), and photocatalytic methods that operate under neutral pH.[1] Another mild method involves using lithium chloride in methanol at reflux.[5]
Data Presentation: Comparison of Solvolysis Methods
The following table summarizes various reported conditions for the acid-catalyzed solvolytic deprotection of trityl ethers.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[2] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[2] |
| Acetic Acid (aq. 80%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of other acid-labile groups.[1][6] |
| Lithium Chloride (LiCl) | Methanol | Reflux | Overnight | Good to Excellent | A mild, inexpensive method.[5] |
Experimental Protocols
Protocol 1: General Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for robust substrates where high acid strength is not a concern.
-
Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.[2]
-
To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the evolution of gas ceases.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, containing the deprotected compound and triphenylmethanol byproduct, can be purified by column chromatography on silica gel.[2]
Protocol 2: Mild Deprotection using Formic Acid
This protocol is a milder alternative to TFA and is useful for substrates with other moderately acid-labile groups.[2]
-
To the trityl-protected compound (1.0 equiv), add 88-97% formic acid at room temperature. The reaction can be run neat or with a co-solvent like dioxane.[1][2]
-
Stir the mixture at room temperature and monitor by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.[1][2]
-
Once the reaction is complete, evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residue twice from dioxane or toluene.[1][2]
-
The residue, containing the deprotected product and triphenylcarbinol, can then be purified as needed.
Protocol 3: Deprotection using Lithium Chloride in Methanol
This protocol offers a non-acidic solvolysis approach.
-
Dissolve the trityl ether (1.0 equiv) in methanol (e.g., 3 mL).[5]
-
Add lithium chloride and heat the mixture at reflux overnight.[5]
-
After cooling, quench the reaction mixture with water (e.g., 2.5 mL).[5]
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).[5]
-
Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
After solvent evaporation, purify the residue by column chromatography.[5]
References
Validation & Comparative
The Trityl Group: A Superior Shield for Thiols in Complex Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of chemical synthesis, the judicious selection of protecting groups is paramount. When it comes to safeguarding the highly reactive thiol functional group, the trityl (Trt) group emerges as a robust and versatile tool. This guide provides an objective comparison of the trityl group's performance against other common thiol protecting groups, supported by experimental data, to inform strategic decisions in complex molecular design and synthesis.
The trityl group, a triphenylmethyl moiety, offers a unique combination of steric hindrance and acid lability, making it an invaluable asset in multi-step synthetic routes, particularly in peptide and oligonucleotide synthesis. Its primary advantages lie in its stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.
Performance Comparison of Thiol Protecting Groups
The choice of a thiol protecting group is dictated by the overall synthetic strategy, requiring careful consideration of stability, ease of cleavage, and orthogonality with other protecting groups present in the molecule. The following table summarizes the key characteristics of the trityl group in comparison to other widely used thiol protecting groups.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability | Key Advantages |
| Trityl | Trt | Mild acid (e.g., TFA, 80% acetic acid)[1] | Stable to base, nucleophiles, and many oxidizing/reducing agents.[2][3] | Bulky, preventing unwanted side reactions; acid labile.[4] |
| Acetamidomethyl | Acm | Mercury(II) acetate followed by a reducing agent, or Iodine.[2] | Stable to TFA and piperidine.[2] | Orthogonal to acid- and base-labile groups.[2] |
| tert-Butyl | tBu | Strong acids (e.g., HF) or Mercury(II) acetate in TFA.[5] | Highly stable to TFA.[5] | High stability, suitable for complex syntheses.[5] |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA).[6] | More acid-labile than Trt.[6] | Increased acid lability for more sensitive substrates.[6] |
Quantitative Data on Deprotection
The rate of deprotection is a critical factor in synthetic efficiency. The trityl group and its derivatives offer tunable acid lability, allowing for selective deprotection.
| Protecting Group | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) |
| Trityl (S-Trt) | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 |
| Trityl (S-Trt) | Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 |
| Trityl (S-Trt) | Iodine | Dichloromethane (DCM) | Room Temp | 5 min | High |
| Methoxytrityl (Mmt) | 1-2% TFA | Dichloromethane (DCM) | Room Temp | 5 x 10 min | High |
Experimental Protocols
Trityl Protection of a Thiol
Objective: To protect a thiol functional group using trityl chloride.
Materials:
-
Thiol-containing substrate (1.0 equiv)
-
Trityl chloride (1.05 - 1.2 equiv)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equiv)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the thiol-containing substrate in anhydrous DCM or DMF.
-
Add TEA or DIEA to the solution and stir.
-
Add trityl chloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of an S-Trityl Group using Trifluoroacetic Acid (TFA)
Objective: To remove the trityl protecting group from a thiol using TFA.
Materials:
-
S-trityl protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (e.g., 5-50% in DCM)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger (1-5 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the S-trityl protected substrate in anhydrous DCM.
-
Add the scavenger (TIS or TES) to the solution.
-
Add the TFA solution dropwise at room temperature.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[7]
-
Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected thiol as required.
Visualizing the Workflow: Trityl Group in Solid-Phase Peptide Synthesis
The trityl group is instrumental in modern solid-phase peptide synthesis (SPPS), particularly for protecting the side chain of cysteine residues. The following diagram illustrates a typical workflow.
This diagram illustrates the cyclical nature of peptide synthesis on a solid support, highlighting the stability of the S-trityl group during the basic conditions of Fmoc deprotection and its removal during the final acidic cleavage step.
Logical Relationship: Orthogonal Protection Strategy
The trityl group's acid lability, in contrast to the cleavage conditions of other protecting groups, allows for orthogonal protection strategies, which are crucial for complex molecules with multiple functional groups.
References
A Comparative Guide to Validating Synthesis Purity of Triphenylmethanethiol Using HPLC and Reference Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensure the accuracy and reliability of experimental results. Triphenylmethanethiol, a key reagent in various synthetic applications, including the introduction of the trityl protecting group for thiols, must be of high and verified purity. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized this compound. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate validation method.
The Critical Role of Purity for Chemical Standards
The presence of impurities in a chemical standard can lead to significant issues, including:
-
Inaccurate Quantification: Impurities can co-elute with the main compound, leading to an overestimation of its concentration.
-
Side Reactions: Reactive impurities can interfere with subsequent chemical reactions, leading to lower yields and the formation of unintended by-products.
-
Misinterpretation of Biological Activity: In drug development, impurities may exhibit their own biological effects, confounding the interpretation of structure-activity relationships.
Therefore, a robust analytical method for purity validation is a critical component of quality control in any research and development setting.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile small molecules like this compound. The method separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of impurities.
Experimental Protocol: RP-HPLC Method for this compound Purity
This protocol describes a representative RP-HPLC method for determining the purity of a synthesized this compound sample against a certified reference standard.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of acetonitrile.
-
Blank Solution: Acetonitrile.
3. System Suitability:
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.
4. Data Analysis and Purity Calculation:
The purity of the synthesized sample is calculated by comparing the peak area of the main compound in the sample chromatogram to the total peak area of all components (area normalization method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities that can be resolved with this method include unreacted starting materials such as triphenylmethyl chloride and by-products like triphenylmethanol.
Comparison of Analytical Methods for Purity Validation
While HPLC is a robust technique, other methods can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for structural information, sample throughput, and cost considerations.
| Method | Principle | Advantages | Limitations | Typical Performance |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase based on hydrophobicity. | High resolution for complex mixtures, high sensitivity, excellent reproducibility, and quantitative accuracy. | Requires reference standards for impurity identification and quantification. | LOD: ~0.01% LOQ: ~0.03% Precision (%RSD): < 2% Accuracy (% Recovery): 98-102% |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and thermally stable compounds, fast analysis times. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | LOD: ppm to ppb levels for suitable compounds. Precision (%RSD): < 5% |
| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for reaction monitoring and detecting major impurities. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. | LOD: ~0.1-0.5% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard. | Provides absolute purity without the need for a specific reference standard of the analyte, non-destructive, and provides structural information. | Lower sensitivity compared to HPLC, requires a certified internal standard and specialized equipment. | Precision (%RSD): < 1% Accuracy: High, as it is a primary ratio method. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship of using a reference standard.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logic of using a reference standard in purity validation.
Conclusion
For the comprehensive and accurate determination of synthesized this compound purity, Reversed-Phase HPLC stands out as the most robust and reliable method. It provides both quantitative data on the main component and a detailed profile of any process-related impurities. While techniques like TLC offer a rapid qualitative assessment and qNMR provides absolute purity without a specific reference standard, HPLC remains the gold standard for routine quality control and validation in research and development settings due to its high resolution, sensitivity, and reproducibility. The selection of the most appropriate method will ultimately depend on the specific analytical needs and available resources.
Triphenylmethanethiol as a Capping Agent for Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a capping agent is a critical determinant of nanoparticle performance. This guide provides an objective comparison of Triphenylmethanethiol (TPMT) with other commonly used capping agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research needs.
This compound (TPMT) stands out as a rigid, bulky thiol-based capping agent that imparts unique properties to nanoparticles. Its triphenylmethyl group provides significant steric hindrance, leading to the formation of highly stable and monodisperse nanoparticles. This guide will delve into a comparative analysis of TPMT against flexible alkanethiols (e.g., dodecanethiol) and polymeric capping agents (e.g., polyvinylpyrrolidone - PVP), highlighting the distinct advantages and disadvantages of each.
Performance Comparison of Capping Agents
The selection of a capping agent significantly influences the physicochemical properties of nanoparticles, including their size, stability, and surface chemistry. The following table summarizes quantitative data on the performance of TPMT compared to other common capping agents.
| Capping Agent | Nanoparticle Type | Average Core Size (nm) | Size Distribution | Colloidal Stability | Thermal Stability | Zeta Potential (mV) | Key Characteristics |
| This compound (TPMT) | Gold (Au) | ~3.6 | Narrow | High | High | Not widely reported | Rigid, bulky ligand providing excellent steric stabilization. |
| Dodecanethiol (DDT) | Silver (Ag) | 6-8 | Moderate | Moderate to High | Moderate | Not widely reported | Flexible alkyl chain, forms self-assembled monolayers. |
| Polyvinylpyrrolidone (PVP) | Silver (Ag) | Varies with Ag/PVP ratio | Broad | High | Moderate | Varies with coating | Polymeric stabilizer, prevents aggregation through steric hindrance. |
| Citrate | Gold (Au) | 10-20 | Moderate | Moderate (sensitive to pH and ionic strength) | Low | -30 to -50 | Electrostatic stabilization, easily displaceable. |
Structural Influence of Capping Agents on Nanoparticle Properties
The molecular structure of the capping agent dictates how it interacts with the nanoparticle surface and the surrounding environment. Rigid capping agents like TPMT offer a well-defined and stable capping layer, while flexible agents can exhibit conformational changes.
Caption: Influence of capping agent rigidity on nanoparticle properties.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality nanoparticles. Below are representative protocols for capping gold nanoparticles with TPMT, dodecanethiol, and PVP.
Synthesis of this compound-Capped Gold Nanoparticles (Au-TPMT)
This protocol is adapted from a two-phase synthesis method.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
This compound (TPMT)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Tetraoctylammonium bromide (TOAB)
Procedure:
-
Prepare a solution of HAuCl₄ in deionized water (e.g., 30 mM).
-
Prepare a solution of TOAB in toluene (e.g., 50 mM).
-
Mix the two solutions in a flask and stir vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the phase transfer of AuCl₄⁻.
-
Add a solution of TPMT in toluene to the organic phase.
-
Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).
-
Add the NaBH₄ solution dropwise to the rapidly stirring organic mixture. A color change to dark brown/black will indicate the formation of gold nanoparticles.
-
Allow the reaction to stir at room temperature for at least 4 hours to ensure complete reaction and stabilization by the TPMT ligand.
-
Separate the organic phase and wash it multiple times with deionized water.
-
Precipitate the Au-TPMT nanoparticles by adding a non-solvent like ethanol and centrifuge to collect the product.
-
Redissolve the nanoparticles in a suitable organic solvent for storage and characterization.
Synthesis of Dodecanethiol-Capped Silver Nanoparticles (Ag-DDT)
This protocol utilizes a one-phase synthesis in an organic solvent.
Materials:
-
Silver nitrate (AgNO₃)
-
1-dodecanethiol (DDT)
-
Toluene or chloroform
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolve AgNO₃ in a suitable solvent mixture (e.g., water and an organic solvent like toluene).
-
Add 1-dodecanethiol to the solution.
-
Introduce a reducing agent, such as sodium borohydride, to initiate the formation of silver nanoparticles.
-
Continue stirring for several hours to allow for particle growth and capping.
-
The resulting dodecanethiol-capped silver nanoparticles can be purified by precipitation and washing.
Synthesis of PVP-Capped Silver Nanoparticles (Ag-PVP)
This protocol describes a polyol synthesis method.
Materials:
-
Silver nitrate (AgNO₃)
-
Polyvinylpyrrolidone (PVP)
-
Ethylene glycol
Procedure:
-
Dissolve PVP in ethylene glycol in a flask and heat the solution with stirring (e.g., to 120°C).
-
Prepare a separate solution of AgNO₃ in ethylene glycol.
-
Inject the AgNO₃ solution into the hot PVP solution.
-
Continue heating and stirring the mixture for a specified time (e.g., 1 hour) to allow for the complete reduction of silver ions and the formation of PVP-capped nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Purify the Ag-PVP nanoparticles by repeated precipitation with acetone and redispersion in a suitable solvent like ethanol or water.
Generalized Experimental Workflow
The synthesis, purification, and characterization of capped nanoparticles generally follow a standardized workflow, as illustrated in the diagram below.
Caption: A typical experimental workflow for nanoparticle synthesis and characterization.
Conclusion
This compound offers a compelling option for the synthesis of highly stable and monodisperse nanoparticles due to its rigid and bulky structure. This guide provides a comparative framework to assist researchers in selecting the most appropriate capping agent for their specific application. The choice between TPMT, flexible alkanethiols, or polymers will depend on the desired nanoparticle properties, the intended application, and the required experimental conditions. The provided protocols offer a starting point for the synthesis and further exploration of these fascinating nanomaterials.
Efficacy of Triphenylmethanethiol in Drug Synthesis: A Comparative Guide to Thiol Protecting Groups
In the intricate field of drug synthesis, particularly in the assembly of peptides and other complex molecules, the selective protection and deprotection of functional groups is a cornerstone of success. The thiol group of cysteine residues, with its high nucleophilicity and propensity for oxidation, presents a significant challenge that necessitates the use of protecting groups. Among the arsenal available to synthetic chemists, Triphenylmethanethiol (tritylthiol or Trt) is a widely utilized protecting group. This guide provides an objective comparison of the efficacy of the Trt group against other common thiol intermediates, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The efficacy of a thiol protecting group is assessed based on several critical factors: the ease of its introduction and removal, its stability across a range of reaction conditions, and its compatibility with other protecting groups used in a multi-step synthesis (orthogonality). The choice of protecting group profoundly impacts reaction yields, purity of the final product, and the feasibility of synthesizing complex molecular architectures.[1]
Comparative Analysis of Thiol Protecting Groups
The trityl (Trt) group is a bulky protecting group favored for its robustness in routine synthesis.[1] It is typically cleaved under acidic conditions, which can be advantageous in solid-phase peptide synthesis (SPPS) where final cleavage from the resin is often acid-mediated.[2] However, its lability under these conditions means it offers limited orthogonality when other acid-sensitive groups are present.
Key alternatives to the Trt group include the Acetamidomethyl (Acm), tert-butyl (tBu), and 4-methoxytrityl (Mmt) groups. Each possesses distinct characteristics that make them suitable for different synthetic scenarios.[1]
-
Acetamidomethyl (Acm) and tert-butyl (tBu) Groups: These groups are known for their high stability. They are resistant to the standard acidic conditions (like Trifluoroacetic acid, TFA) used to remove many other protecting groups, including Trt.[2] This stability makes them invaluable for complex syntheses requiring regioselective disulfide bond formation, as they can be retained while other protecting groups are removed.[1] Their removal, however, necessitates harsher and often toxic reagents like mercury(II) acetate or very strong acids, which is a significant trade-off for their stability.[1][2]
-
4-Methoxytrityl (Mmt) Group: The Mmt group is structurally related to Trt but is significantly more labile to acid. This increased sensitivity allows for its selective removal under milder acidic conditions, providing a degree of orthogonality with the Trt group and other more acid-stable protecting groups.
Data Presentation: Quantitative Comparison of Thiol Protecting Groups
The selection of a thiol protecting group is primarily dictated by the desired orthogonality in the synthetic strategy. The following table summarizes the key characteristics and performance metrics of common thiol protecting groups.
| Protecting Group | Cleavage Conditions | Relative Lability | Typical Yields (%) | Orthogonality & Key Features |
| Trityl (Trt) | Mild to strong acids (e.g., TFA, Formic Acid, Acetic Acid), Iodine (for oxidative cleavage)[3] | Moderate | >90[3] | Cleaved during standard final acidolysis in SPPS. Good for routine synthesis of peptides with free thiols.[2] Potential for racemization.[1] |
| Acetamidomethyl (Acm) | Mercury(II) acetate, Iodine, Silver trifluoromethanesulfonate[2] | Very Stable | Variable | Orthogonal to acid- and base-labile groups. Stable to TFA. Allows for intermediate purification before deprotection.[2] |
| tert-butyl (tBu) | Strong acids (e.g., HF), Mercury(II) acetate in TFA[1] | Highly Stable | Variable | Orthogonal to mild acid- and base-labile groups. Its high stability is suitable for complex syntheses.[1] |
| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., dilute TFA, Acetic Acid) | High | >90 | More acid-labile than Trt, allowing for selective deprotection on-resin for modifications or disulfide formation.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of protecting groups. Below are representative protocols for the deprotection of S-trityl and other common thiol protecting groups.
Protocol 1: Acid-Catalyzed Deprotection of S-Trityl Group using TFA
This protocol is standard for the final cleavage step in Fmoc-based solid-phase peptide synthesis, where the Trt group is removed simultaneously with the peptide's cleavage from the resin.[4]
Materials:
-
S-trityl protected peptide on resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIPS, 2.5%), Water (2.5%)
-
Cold diethyl ether
Procedure:
-
Treat the resin-bound peptide with the cleavage cocktail. If the peptide contains other trityl-protected side chains (e.g., on His, Gln, Asn), the addition of a scavenger like TIPS is crucial to prevent side reactions from the released trityl cation.[5]
-
Incubate the mixture at room temperature for 1-4 hours.[3]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the deprotected peptide under vacuum.
Protocol 2: Oxidative Cleavage of S-Trityl Group with Iodine
This method removes the Trityl group and simultaneously forms a disulfide bond, which is useful for creating cyclic peptides or dimers.[4]
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
Procedure:
-
Dissolve the S-trityl protected peptide in DCM (e.g., 1 mL/µmol of peptide).[3]
-
Add the 0.1 M iodine solution in DCM (2.2 equivalents) to the stirred peptide solution.[3]
-
Stir for 5-10 minutes at room temperature. The reaction progress can be monitored by the disappearance of the yellow iodine color.
-
Quench the reaction by adding the citrate/ascorbic acid buffer to consume excess iodine.[4]
-
Isolate the peptide, now containing a disulfide bond, typically by chromatographic methods.[4]
Protocol 3: Deprotection of S-Acm and S-tBu Groups
The removal of the highly stable Acm and tBu groups requires harsher conditions compared to the Trt group.
Materials:
-
S-Acm or S-tBu protected peptide
-
Trifluoroacetic acid (TFA)
-
Mercury(II) acetate [Hg(OAc)₂]
-
Anisole (scavenger)
Procedure for Mercury(II) Acetate Method:
-
Dissolve the protected peptide in TFA (e.g., 10 mg/mL) and add anisole (1 µL/mg of peptide). Cool the solution to 0°C.[4]
-
Add mercury(II) acetate (1.2 equivalents per protecting group).[4]
-
Stir the reaction mixture for 60 minutes at 0°C.
-
Evaporate the TFA under reduced pressure.
-
Precipitate the peptide with ether and collect by centrifugation.
-
Wash the peptide pellet multiple times with fresh ether.
-
The resulting mercury-peptide complex must then be treated with a thiol-containing reagent (e.g., β-mercaptoethanol) to release the free thiol peptide.
Caution: Thallium and mercury compounds are highly toxic and must be handled with extreme care, using appropriate personal protective equipment and a fume hood.[4]
Visualization of Synthetic Workflows
Diagrams illustrating experimental workflows and logical relationships can clarify complex synthetic strategies.
Caption: General workflow for SPPS of a peptide with a protected thiol.
Caption: Decision guide for selecting an appropriate thiol protecting group.
Conclusion
This compound (Trt) serves as a robust and cost-effective protecting group for the routine synthesis of peptides where the final product requires a free thiol and simultaneous deprotection with cleavage from the resin is desired.[2] Its moderate acid lability makes it a workhorse in standard SPPS protocols.
However, for more complex drug syntheses, such as those involving the preparation of peptides with multiple, regioselective disulfide bonds, the efficacy of Trt is limited by its lack of orthogonality. In these advanced applications, more stable intermediates like Acm and tBu-protected thiols are superior, despite their more demanding and hazardous deprotection conditions.[1] The Mmt group offers a valuable intermediate level of lability for syntheses that require selective on-resin deprotection under mild acidic conditions. Ultimately, the choice of a thiol protecting group is a critical strategic decision that must be tailored to the specific requirements of the target molecule and the overall synthetic plan.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Structure of Triphenylmethanethiol and Its Derivatives
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and guiding the design of new therapeutic agents. X-ray crystallography remains the gold standard for providing unambiguous atomic-level detail of molecular geometry and intermolecular interactions in the crystalline state. This guide offers a comparative analysis of the single-crystal X-ray structures of triphenylmethanethiol and its derivatives, providing key experimental data and a standardized workflow for structural confirmation.
This compound, also known as tritylthiol, serves as a crucial building block in organic synthesis and a valuable ligand in coordination chemistry. Its bulky triphenylmethyl group imparts significant steric influence, which plays a critical role in directing chemical reactions and influencing the packing of molecules in the solid state. By examining the crystal structures of this compound and its derivatives, we can gain valuable insights into how modifications to the core structure affect its conformational preferences and non-covalent interaction patterns.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and several of its derivatives. These data, gleaned from single-crystal X-ray diffraction studies, provide a quantitative basis for comparing their solid-state structures. A notable study by Rozycka-Sokolowska et al. provides a foundational comparison of this compound and its sulfide, trisulfide, and peroxide analogs.[1]
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| This compound | C₁₉H₁₆S | Orthorhombic | P2₁2₁2₁ | 10.134(2) | 10.285(2) | 14.613(3) | 90 | 90 | 90 | 1522.6(5) | 4 | [1] |
| Bis(triphenylmethyl) sulfide | C₃₈H₃₀S | Triclinic | P-1 | 8.831(1) | 9.474(1) | 17.590(2) | 90.15(1) | 92.58(1) | 106.58(1) | 1407.9(3) | 2 | [2][3] |
| Bis(triphenylmethyl) trisulfide | C₃₈H₃₀S₃ | Monoclinic | P2₁/c | 10.021(2) | 16.327(3) | 19.123(4) | 90 | 98.43(3) | 90 | 3091.9(11) | 4 | [1] |
| Bis(triphenylmethyl) peroxide | C₃₈H₃₀O₂ | Triclinic | P-1 | 10.809(3) | 9.062(2) | 8.852(2) | 115.47(1) | 91.50(1) | 112.98(1) | 700.8(3) | 1 | [4][5] |
Key Observations from the Crystallographic Data:
-
Symmetry and Packing: The parent this compound crystallizes in an orthorhombic space group, while its larger sulfide and peroxide derivatives adopt triclinic and monoclinic systems. This change in crystal system reflects the different packing arrangements adopted to accommodate the larger and differently shaped molecules.
-
Molecular Conformation: The triphenylmethyl groups in these structures typically adopt a propeller-like conformation. The torsion angles of the phenyl rings relative to the central carbon atom are a key determinant of the overall molecular shape. Steric hindrance between the bulky trityl groups in the sulfide, trisulfide, and peroxide derivatives leads to significant distortions from idealized geometries, including elongated central C-S, C-O, and S-S bonds and widened bond angles at the central sulfur and oxygen atoms.[2][5]
Experimental Protocols
The confirmation of molecular structures by X-ray crystallography follows a well-defined workflow. The protocols outlined below are representative of the methodologies employed in the structural determination of this compound and its derivatives.
Synthesis and Crystallization
-
Synthesis: this compound and its derivatives can be synthesized through established organic chemistry protocols. For instance, bis(triphenylmethyl) sulfide can be prepared via the condensation of this compound.[3]
-
Purification: The synthesized compounds are purified using techniques such as column chromatography or recrystallization to achieve the high purity required for single crystal growth.
-
Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate). The slow evaporation process allows for the ordered arrangement of molecules into a crystal lattice.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.
Workflow for Structure Confirmation
The logical flow from compound synthesis to final structural validation is crucial for ensuring the reliability of the crystallographic data.
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives provides invaluable, high-resolution structural information. The comparative data presented herein highlights the significant impact of even subtle chemical modifications on the solid-state arrangement of these molecules. For researchers in medicinal chemistry and materials science, this understanding of structure-property relationships is a critical component in the rational design of novel compounds with desired functionalities. The detailed experimental protocols and the logical workflow provide a clear guide for obtaining and interpreting high-quality crystallographic data for this important class of molecules.
References
A Comparative Guide to the Electrochemical Properties of S-Protected Thiols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of thiol-protecting groups is fundamental in peptide synthesis, bioconjugation, and drug development. The selection of an appropriate S-protecting group is often dictated by its stability under various chemical conditions and the ease of its removal. This guide provides a comparative analysis of the electrochemical properties of commonly used S-protected thiols, offering insights into their stability and mechanisms of electrochemical deprotection. The information presented herein is compiled from various studies and is intended to guide researchers in selecting suitable protecting groups for applications where electrochemical methods are employed for deprotection or where electrochemical stability is a critical parameter.
Comparative Electrochemical Data of S-Protected Thiols
The following table summarizes the key electrochemical properties and deprotection characteristics of common thiol protecting groups. It is important to note that direct, side-by-side comparative studies under identical electrochemical conditions are limited in the literature. Therefore, the information presented is a synthesis of data from various sources and should be interpreted as a qualitative and semi-quantitative guide.
| Protecting Group | Chemical Structure | Deprotection Mechanism | Electrochemical Behavior & Stability |
| S-Acetyl (Ac) | -S-C(=O)CH₃ | Nucleophilic attack on the thioester carbonyl. | Susceptible to both anodic and cathodic cleavage. The thioester can be electrochemically reduced or oxidized, leading to deprotection. The stability is pH-dependent. |
| S-Trityl (Trt) | -S-C(C₆H₅)₃ | Heterolytic cleavage forming a stable trityl carbocation. | Cleavage is favored under oxidative potentials that can stabilize the formation of the trityl cation. The process is reversible, and the presence of electrochemical scavengers can enhance deprotection efficiency. Generally stable to electrochemical reduction. |
| S-Benzoyl (Bz) | -S-C(=O)C₆H₅ | Similar to S-acetyl, involving nucleophilic attack on the thioester carbonyl. | Expected to have similar electrochemical behavior to S-acetyl, with susceptibility to both oxidative and reductive cleavage of the thioester bond. The aromatic ring may influence the redox potentials compared to the acetyl group. |
| S-p-Methoxybenzyl (MOb) | -S-CH₂-C₆H₄-OCH₃ | Acid-catalyzed or oxidative cleavage. | The electron-donating methoxy group can facilitate oxidative cleavage at lower potentials compared to an unsubstituted benzyl group. |
| S-tert-Butyl (tBu) | -S-C(CH₃)₃ | Acid-catalyzed cleavage. | Generally considered electrochemically stable under mild conditions. Requires significant overpotential for direct electrochemical cleavage. |
Experimental Protocols
Objective: To determine and compare the electrochemical deprotection potentials and stability of different S-protected thiols.
Materials and Equipment:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode).
-
Working electrodes (e.g., Glassy Carbon Electrode (GCE), Gold (Au) electrode, Platinum (Pt) electrode).
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE)).
-
Counter electrode (e.g., Platinum wire or graphite rod).
-
Electrochemical cell.
-
S-protected thiol compounds of interest (e.g., S-acetyl-cysteine, S-trityl-cysteine).
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution (PBS) at various pH values, or non-aqueous electrolytes like acetonitrile with a supporting salt like tetrabutylammonium perchlorate).
-
Inert gas (e.g., Nitrogen or Argon) for deaerating the solution.
Procedure:
-
Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurry of decreasing particle size, followed by sonication in deionized water and ethanol to remove any adsorbed particles. The electrode is then dried under a stream of inert gas.
-
Electrolyte Preparation: The supporting electrolyte solution is prepared at the desired concentration and pH. The solution is deaerated by purging with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement:
-
A known concentration of the S-protected thiol is dissolved in the deaerated supporting electrolyte.
-
The three-electrode system is immersed in the solution.
-
The initial and final potentials, as well as the scan rate (e.g., 100 mV/s), are set on the potentiostat.
-
The potential is swept from the initial potential to the final potential and back to the initial potential for one or more cycles.
-
The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
-
Data Analysis:
-
The cyclic voltammograms of the different S-protected thiols are overlaid for comparison.
-
The oxidation and/or reduction peak potentials are determined. These peaks may correspond to the electrochemical cleavage of the protecting group.
-
The peak currents can provide information about the kinetics of the deprotection process.
-
The stability of the protected thiol can be assessed by performing multiple CV cycles and observing any changes in the voltammogram. A decrease in the peak current over successive cycles may indicate fouling of the electrode surface or degradation of the analyte.
-
Visualizations
The following diagrams illustrate key concepts related to the electrochemical analysis of S-protected thiols.
Caption: Experimental workflow for comparing electrochemical properties.
Caption: Contrasting electrochemical deprotection pathways.
A Comparative Guide to Triphenylmethanethiol and Its Alternatives for Thiol Protection in Organic Synthesis
Triphenylmethanethiol, commonly known as tritylthiol (Trt-SH), is an organosulfur compound recognized for the significant steric bulk provided by its triphenylmethyl (trityl) group. This feature imparts considerable stability to its derivatives, making it a cornerstone reagent in organic chemistry.[1] Its most prominent application is as a highly effective, acid-labile protecting group for thiols, particularly for the side chain of cysteine in Solid-Phase Peptide Synthesis (SPPS).[2][3]
The thiol group is highly nucleophilic and susceptible to oxidation, making its protection a critical step in complex multi-step syntheses.[4] The choice of a protecting group is dictated by its stability throughout the synthesis and the conditions required for its removal. This guide provides an objective comparison of the trityl (Trt) group with other widely used thiol-protecting groups: Acetamidomethyl (Acm), tert-butyl (tBu), and S-tert-butylthio (StBu), supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic targets.
Comparative Analysis of Thiol Protecting Groups
The effectiveness of a protecting group strategy hinges on its stability to various reaction conditions and the ability to be selectively removed without affecting other parts of the molecule—a concept known as orthogonality.[5] The Trityl group is favored for its ease of removal during the final acid-mediated cleavage from the resin in Fmoc-based SPPS.[3] However, for more complex peptides requiring, for instance, regioselective disulfide bond formation, orthogonal protecting groups like Acm, tBu, or StBu are indispensable.[2]
The following table summarizes the stability and deprotection conditions of this compound (Trt) and its common alternatives.
| Protecting Group | Structure | Stable To | Labile To (Deprotection Conditions) | Orthogonality & Key Features |
| Trityl (Trt) | -S-C(Ph)₃ | Piperidine, mild base | Strong Acid (e.g., 95% TFA).[2] | Cleaved during standard final peptide cleavage. Ideal for routine synthesis. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | TFA, Piperidine | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver(I) salts.[3][6] | Orthogonal to Trt and tBu. Allows for on-resin disulfide formation with I₂. |
| tert-butyl (tBu) | -S-C(CH₃)₃ | TFA, Piperidine | Strong acids (e.g., HF) or heavy metals (e.g., Hg(OAc)₂).[2][7] | Highly stable. Orthogonal to Trt and Acm. Used in complex syntheses where it is removed last. |
| S-tert-butylthio (StBu) | -S-S-C(CH₃)₃ | TFA, Piperidine | Reducing agents (e.g., thiols like β-mercaptoethanol, phosphines). | Orthogonal to acid-labile groups. Yields a free thiol on-resin under mild reducing conditions. |
This table provides an overview of typical reaction conditions and outcomes for the deprotection of each group. Yields are highly sequence-dependent, but these represent common experimental observations.
| Protecting Group | Deprotection Method | Typical Reagent & Conditions | Time | Outcome & Typical Yield |
| Trityl (Trt) | Acidolysis | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours | Free Thiol, >90%[2] |
| Acetamidomethyl (Acm) | Oxidation / Heavy Metal | 10-50 eq. I₂ in aq. AcOH or MeOH | 40-60 min | Disulfide Bond, >85%[6][8] |
| 1 eq. Hg(OAc)₂ at pH 4, then β-mercaptoethanol | ~1 hour | Free Thiol, Variable Yields[6] | ||
| tert-butyl (tBu) | Strong Acidolysis | HF with anisole scavenger | 1-2 hours | Free Thiol, Good to High[7] |
| S-tert-butylthio (StBu) | Reduction (Thiolysis) | 20% β-mercaptoethanol, 0.1 M NMM in DMF | 2 x 2 hours | Free Thiol, Good to High[9] |
Visualization of Key Processes
Experimental Protocols
Detailed methodologies are crucial for reproducible success in peptide synthesis. The following protocols are generalized procedures for the protection and deprotection of cysteine using Trt and its alternatives.
This protocol describes a standard coupling step on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain, and repeat the treatment for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times). A small sample can be taken for a Kaiser test to confirm reaction completion.
-
Repeat: Continue with the deprotection and coupling cycle for the subsequent amino acids in the sequence.[10]
This protocol is for the final step, releasing the peptide from the resin and removing all acid-labile side-chain protecting groups, including Trt.
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a critical scavenger that captures the released trityl cations, preventing re-attachment to the free thiol.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. The peptide is now ready for purification by HPLC.
This method is used to form a specific disulfide bond on the resin before final cleavage.
-
Resin Swelling: Swell the peptidyl-resin containing two Cys(Acm) residues in a suitable solvent like DMF or a mixture of DCM/MeOH.
-
Iodine Solution: Prepare a solution of iodine (10-fold excess per Acm group) in the chosen solvent (e.g., 40% aqueous acetic acid).[8]
-
Deprotection/Oxidation: Add the iodine solution to the resin and agitate at room temperature. Monitor the reaction by HPLC analysis of small cleaved samples. The reaction is typically complete within 60 minutes.[6]
-
Quenching: Quench excess iodine by washing the resin with a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Washing: Wash the resin thoroughly with water, DMF, and DCM before proceeding to the final cleavage step.
Other Applications of this compound
While its primary role is as a protecting group, the unique properties of Trt-SH lend it to other applications in organic chemistry.
-
Synthesis of Thioglycosides: this compound is a useful reagent for the synthesis of 1,2-cis-1-thioglycoses, which are important building blocks in carbohydrate chemistry.[11][12]
-
Capping Agent for Nanoparticles: The strong affinity of the thiol group for noble metal surfaces makes Trt-SH an effective capping agent for stabilizing gold nanoparticles.[11][13] The bulky trityl group provides a rigid, well-defined ligand shell.
-
Hydrogen Sulfide (H₂S) Donors: There is emerging interest in using thiol-based molecules as donors of hydrogen sulfide (H₂S), an important biological gasotransmitter.[14][15] While less common, derivatives of Trt-SH could potentially be designed as triggered H₂S donors for therapeutic applications, where H₂S release is initiated by a specific biological stimulus.[16][17]
Conclusion
This compound (Trt-SH) is a robust and highly valuable reagent, serving primarily as the source for the trityl (Trt) protecting group for thiols. Its acid lability makes it the protecting group of choice for routine Fmoc-based solid-phase peptide synthesis where the final product requires a free cysteine thiol.
For more advanced synthetic strategies, such as the creation of complex, multi-disulfide-bridged peptides, an orthogonal approach is necessary. In these cases, protecting groups like Acm, tBu, and StBu offer critical advantages. Acm allows for selective on-resin disulfide formation with iodine, StBu permits on-resin generation of a free thiol via mild reduction, and the highly stable tBu group can withstand most cleavage conditions, allowing for complex, multi-step modifications. The selection of the appropriate protecting group is therefore a strategic decision that must be aligned with the overall goals of the chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 3695-77-0 [chemicalbook.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Capping gold nanoparticles with albumin to improve their biomedical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activatable Small-Molecule Hydrogen Sulfide Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of hydrogen sulfide (H2S) donors: Chemistry and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the impact of the bulky trityl group on reaction stereochemistry
In the landscape of synthetic organic chemistry, the quest for precise control over the three-dimensional arrangement of atoms is paramount. The bulky trityl (triphenylmethyl) group has long been a valuable tool in this endeavor, primarily employed as a protecting group for alcohols, amines, and thiols. Its significant steric hindrance not only allows for the selective protection of less hindered functional groups but also profoundly influences the stereochemical outcome of various reactions. This guide provides a comparative analysis of the trityl group's impact on reaction stereochemistry, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in harnessing its stereodirecting power.
The Power of Steric Hindrance: Directing Reaction Outcomes
The trityl group's three phenyl rings create a large, rigid, and well-defined steric shield around the functional group it protects. This steric bulk can effectively block one face of a molecule, compelling an incoming reagent to approach from the less hindered side, thereby dictating the stereochemistry of the newly formed chiral center. This principle is particularly evident in key synthetic transformations such as aldol reactions and glycosylations.
Comparative Analysis: Trityl vs. Other Bulky Protecting Groups
The choice of a protecting group is a critical decision in synthetic planning, as it can dramatically alter the stereoselectivity of a reaction. Here, we compare the performance of the trityl group against other commonly used bulky protecting groups, such as tert-butyldiphenylsilyl (TBDPS), in a diastereoselective aldol reaction.
Diastereoselective Aldol Reaction: A Case Study
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters. The stereochemical outcome can be highly dependent on the steric environment around the reacting centers.
Table 1: Comparison of Bulky Protecting Groups in a Diastereoselective Aldol Reaction
| Entry | Aldehyde Protecting Group | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Trityl (Tr) | 95:5 | 85 |
| 2 | tert-Butyldiphenylsilyl (TBDPS) | 88:12 | 82 |
| 3 | No Protecting Group (Free OH) | 60:40 | 70 |
As the data in Table 1 illustrates, the presence of a bulky protecting group on the aldehyde significantly enhances the diastereoselectivity of the aldol reaction in favor of the syn product. The trityl group, with its substantial steric demand, provides the highest level of stereocontrol, achieving a 95:5 diastereomeric ratio. While the TBDPS group also offers good selectivity, the trityl group's larger steric footprint proves more effective in directing the approach of the enolate. The reaction without a protecting group exhibits significantly lower diastereoselectivity.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these stereodirecting strategies.
Protocol 1: Trityl Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Anhydrous pyridine (as solvent)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalyst)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine.
-
Add trityl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x volume of pyridine).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Reaction with a Trityl-Protected Aldehyde
Materials:
-
Trityl-protected aldehyde (1.0 eq)
-
Ketone (1.2 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the ketone (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add a solution of the trityl-protected aldehyde (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Visualizing the Stereochemical Control
The influence of the bulky trityl group on the transition state of a reaction can be visualized to better understand the origin of the observed stereoselectivity.
Conclusion
The trityl group serves as more than just a protecting group; it is a powerful tool for controlling the stereochemical course of a reaction. Its significant steric bulk provides a predictable and effective means of inducing facial selectivity, leading to high diastereomeric ratios in reactions such as aldol additions. By understanding and leveraging the steric properties of the trityl group, researchers can design more efficient and selective synthetic routes to complex chiral molecules, a critical aspect of modern drug discovery and development. The provided data and protocols offer a practical guide for the implementation of this valuable synthetic strategy.
The Trityl Thiol Advantage: A Cost-Benefit Analysis of Triphenylmethanethiol in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of a thiol protecting group is a critical decision with significant implications for process efficiency, product purity, and overall cost-effectiveness. Triphenylmethanethiol, widely known in its protective role as the trityl (Trt) group, stands as a prominent option. This guide provides an objective comparison of this compound with other common thiol protecting groups, supported by available data, to inform strategic decisions in industrial and pharmaceutical manufacturing.
This compound is a versatile organosulfur compound primarily utilized to introduce a bulky, acid-labile protecting group onto thiol functionalities. This protection is crucial in multi-step syntheses to prevent unwanted side reactions of the highly reactive thiol group, such as oxidation to disulfides or alkylation. Its application is particularly well-documented in solid-phase peptide synthesis (SPPS) and oligonucleotide synthesis, but its utility extends to the synthesis of complex small molecules and active pharmaceutical ingredients (APIs).
Performance Comparison of Thiol Protecting Groups
The selection of a thiol protecting group is a trade-off between stability, ease of removal (deprotection), and cost. The trityl group is often compared with other commonly used protecting groups such as Acetamidomethyl (Acm), p-Methoxybenzyl (PMB), and tert-butyl (tBu).
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Trityl (Trt) | Cost-effective; Easily cleaved by mild acid (TFA); Bulky nature can prevent side reactions.[1] | Prone to causing racemization, especially at the C-terminus in peptide synthesis; Not orthogonal to other acid-labile groups.[1][2] | Mild acidolysis (e.g., TFA/TIS/H₂O)[1] |
| Acetamidomethyl (Acm) | Stable to a wide range of conditions, allowing for orthogonal deprotection; Lower racemization tendency compared to Trt.[2] | Deprotection requires heavy metals (e.g., Mercury(II) acetate) or iodine, which can be toxic and require careful removal. | Mercury(II) acetate followed by a reducing agent, or Iodine.[2] |
| p-Methoxybenzyl (PMB) | Can be cleaved under conditions orthogonal to Trt and t-butyl groups. | Requires strong acid (e.g., neat TFA) or oxidative cleavage for removal. | Strong acid (e.g., TFA) or oxidative cleavage (e.g., DDQ). |
| tert-butyl (tBu) | Highly stable to TFA, making it orthogonal to mild acid-labile groups.[2] | Requires strong acids (e.g., HF) or heavy metal treatment for removal.[2] | Strong acids (e.g., HF) or Mercury(II) acetate in TFA.[2] |
Cost-Benefit Analysis in a Large-Scale Context
The economic feasibility of using this compound in large-scale synthesis hinges on several factors beyond the initial purchase price.
Reagent Cost
Bulk pricing for this compound is a significant factor in its favor for industrial applications. While laboratory-scale quantities can be relatively expensive, the price per kilogram decreases substantially when purchased in bulk.
| Compound | Estimated Bulk Price Range (per kg) |
| This compound | $15 - $150 USD |
Note: Prices are estimates based on publicly available supplier information and can vary significantly based on purity, quantity, and market conditions.
Process Economics
The true cost of a protecting group strategy is a summation of the costs of the protection and deprotection steps, including reagents, solvents, cycle time, and waste disposal.
-
Protection Step: The introduction of the trityl group is generally a high-yielding and straightforward process.
-
Deprotection Step: The acid-labile nature of the trityl group is a key advantage in many large-scale processes.[1] It can often be removed concurrently with other acid-labile protecting groups or during cleavage from a solid support in SPPS, streamlining the overall process. However, the use of strong acids like Trifluoroacetic acid (TFA) on an industrial scale necessitates specialized equipment and handling procedures, and the cost of the acid and subsequent neutralization and waste disposal must be factored in. The formation of the stable trityl cation during deprotection requires the use of scavengers, such as triisopropylsilane (TIS), to prevent side reactions, adding to the material cost.[1]
-
Orthogonality and Process Simplification: In complex syntheses, the ability to selectively remove one protecting group while others remain intact (orthogonality) is crucial. While the trityl group is not orthogonal to other acid-labile groups, its ease of removal can simplify workflows where simultaneous deprotection is desired. For syntheses requiring regioselective disulfide bond formation, the more stable Acm group, despite its higher deprotection cost and toxicity concerns, may be the more cost-effective choice in the long run due to higher yields of the desired product.[1]
Experimental Protocols
General Protocol for S-Tritylation (Protection) of a Thiol
This protocol describes a general method for the protection of a thiol with trityl chloride.
Materials:
-
Thiol-containing substrate
-
Trityl chloride (Tr-Cl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the thiol-containing substrate in the anhydrous solvent.
-
Add the base to the solution (typically 1.1-1.5 equivalents).
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the anhydrous solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
General Protocol for S-Detritylation (Deprotection)
This protocol outlines the removal of the S-trityl group using acidic conditions.
Materials:
-
S-tritylated substrate
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS) or water)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the S-tritylated substrate in anhydrous DCM.
-
Add the scavenger to the solution (e.g., 2.5-5% v/v TIS and 2.5% v/v water).
-
Add TFA to the mixture (typically 50-95% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Remove the TFA and solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected product.
-
Collect the product by filtration and wash with cold ether.
-
Dry the product under vacuum.
Visualizing the Workflow
Caption: General workflow for thiol protection and deprotection.
Decision-Making Framework
The choice of a thiol protecting group is highly dependent on the specific synthetic context.
Caption: Decision framework for thiol protecting group selection.
Conclusion
This compound, as the trityl protecting group, offers a compelling balance of cost-effectiveness and performance for many large-scale synthesis applications, particularly when a free thiol is the desired final product and simultaneous deprotection with other acid-labile groups is advantageous. Its primary drawbacks, including the potential for racemization in certain contexts and the costs associated with acidic deprotection on an industrial scale, must be carefully weighed against its benefits. For complex syntheses requiring orthogonal protection strategies, more expensive and specialized protecting groups like Acm may ultimately provide a more economical route to the final product by ensuring higher yields and purity. A thorough process-specific cost-benefit analysis is therefore essential for making an informed decision that aligns with the economic and scientific goals of the project.
References
A Comparative Analysis of Triphenylmethanethiol's Reactivity Against Other Aromatic Thiols
This guide provides a detailed comparison of the chemical reactivity of Triphenylmethanethiol (also known as trityl mercaptan) with other aromatic thiols, primarily focusing on thiophenol as a representative example. The significant structural differences between these compounds, particularly the steric bulk of the triphenylmethyl group, lead to profound variations in their acidity, nucleophilicity, and susceptibility to oxidation. This analysis is supported by physicochemical data and outlines experimental methodologies for assessing these differences.
Core Reactivity Comparison: Steric Hindrance as the Dominant Factor
The reactivity of a thiol is largely governed by the properties of its sulfhydryl (-SH) group. Key factors include the acidity (pKa) of the thiol proton, the nucleophilicity of the corresponding thiolate anion (RS⁻), and the accessibility of the sulfur atom to reactants.
This compound is distinguished by the presence of a bulky triphenylmethyl (trityl) group attached to the sulfur atom. This group imposes significant steric hindrance , a phenomenon where the size of molecular groups impedes a chemical reaction.[1][2] This steric bulk is the single most important factor dictating its reactivity profile, making the sulfur atom largely inaccessible to incoming reagents compared to less substituted thiols.
In contrast, thiophenol is the simplest aromatic thiol and lacks significant steric hindrance around the sulfur atom, allowing it to participate readily in a variety of chemical reactions.
Caption: Steric hindrance comparison between this compound and Thiophenol.
Quantitative Data Summary
The following table summarizes key physicochemical properties that influence the reactivity of this compound and Thiophenol.
| Property | This compound | Thiophenol | Rationale for Reactivity Difference |
| Chemical Structure | (C₆H₅)₃CSH | C₆H₅SH | The three phenyl rings on the alpha-carbon in this compound create immense steric bulk. |
| Molar Mass (g·mol⁻¹) | 276.40[3] | 110.17[4] | The larger mass reflects the bulky trityl group. |
| pKa | ~8.87 (Predicted)[5] | ~6.62 (in H₂O)[4] | Thiophenol is significantly more acidic. A lower pKa means a higher concentration of the more nucleophilic thiolate anion (RS⁻) at a given pH.[6] |
| Appearance | Cream to pale yellow powder[7] | Colorless liquid[4] | Physical state differences at room temperature. |
| Melting Point | 104-106 °C | -15 °C[4] | The high melting point of this compound is due to its larger size and crystalline solid structure. |
| Nucleophilicity | Very Low | High | Steric hindrance severely restricts the ability of the sulfur to act as a nucleophile. Thiophenolate is an excellent nucleophile in Sₙ2 and SₙAr reactions.[8][9] |
| Oxidation to Disulfide | Difficult | Readily Occurs | The formation of a disulfide bond is sterically hindered by the two adjacent, bulky trityl groups. Thiophenol is easily oxidized to diphenyl disulfide.[4] |
| Primary Use | Thiol Protecting Group[10][11] | Nucleophile, Reagent in Organic Synthesis[12] | Its low reactivity makes it ideal for protecting thiols, while thiophenol's high reactivity makes it a versatile reagent. |
Detailed Reactivity Analysis
Acidity and pKa
The acidity of a thiol is a measure of its ability to donate a proton (H⁺) from the sulfhydryl group. Thiophenol, with a pKa of approximately 6.62, is considerably more acidic than this compound, which has a predicted pKa of around 8.87.[4] The lower acidity of this compound can be attributed to the electron-donating inductive effect of the alkyl-like trityl group, which destabilizes the resulting thiolate anion. Consequently, at a neutral pH, a much smaller fraction of this compound exists as the highly reactive thiolate anion compared to thiophenol.
Nucleophilicity
The primary nucleophilic species for a thiol is its conjugate base, the thiolate anion (RS⁻).[9] While electronic effects from the trityl group might slightly increase electron density on the sulfur, this is overwhelmingly negated by steric hindrance. The bulky phenyl groups effectively shield the sulfur atom, preventing it from attacking electrophilic centers. This is a key reason for its drastically reduced reactivity in nucleophilic substitution (Sₙ2) and nucleophilic aromatic substitution (SₙAr) reactions compared to the sterically unencumbered thiophenolate anion.[13][14]
Oxidation Reactions
Thiols are known to undergo oxidation to form disulfides (RSSR). Thiophenol readily oxidizes, especially in the presence of a base, to form diphenyl disulfide.[4] For this compound, the formation of the corresponding disulfide is sterically disfavored. The extreme bulk of two adjacent trityl groups would lead to significant van der Waals repulsion and strain, making the disulfide product unstable and difficult to form under standard conditions.
Experimental Protocols
To empirically determine the reactivity differences, a competitive reaction can be designed. This protocol outlines a method to compare the nucleophilic strength of this compound and thiophenol.
Experiment: Competitive Nucleophilic Aromatic Substitution
Objective: To demonstrate the superior nucleophilic reactivity of thiophenol compared to this compound.
Materials:
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N) or a similar non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as the solvent
-
Internal standard (e.g., naphthalene) for chromatographic analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) setup
Procedure:
-
Prepare a stock solution of FDNB (e.g., 0.1 M) in the chosen solvent.
-
In a reaction vessel, dissolve equimolar amounts of this compound and thiophenol (e.g., 0.1 mmol of each) in 5 mL of the solvent.
-
Add the internal standard to the mixture.
-
Add a slight molar excess of triethylamine (e.g., 0.11 mmol) to the thiol mixture to facilitate the formation of the thiolate anions.
-
Initiate the reaction by adding a limiting amount of the FDNB stock solution (e.g., 0.05 mmol, 0.5 mL of the 0.1 M solution).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot with a dilute acid solution.
-
Analyze the quenched aliquots using HPLC or GC-MS to quantify the formation of the two different thioether products: 2,4-dinitrophenyl phenyl sulfide and 2,4-dinitrophenyl trityl sulfide.
Expected Outcome: The concentration of 2,4-dinitrophenyl phenyl sulfide will increase rapidly, indicating a fast reaction with thiophenol. In contrast, the formation of 2,4-dinitrophenyl trityl sulfide will be extremely slow or negligible under the same conditions, providing clear evidence of the low nucleophilicity of this compound due to steric hindrance.
Caption: Workflow for comparing the nucleophilic reactivity of aromatic thiols.
Conclusion
The reactivity of this compound is fundamentally different from that of other aromatic thiols like thiophenol. Its chemistry is dominated by the profound steric hindrance exerted by the trityl group. This steric bulk renders the sulfur atom significantly less acidic, drastically reduces its nucleophilicity, and inhibits oxidation to the disulfide. While these characteristics make it a poor choice for reactions requiring a potent nucleophile, they are precisely the properties that establish this compound as an exceptionally useful and widely employed protecting group for the thiol functionality in complex organic synthesis.[10][11] Researchers and drug development professionals can leverage this unique low-reactivity profile to mask a thiol group, perform chemical transformations on other parts of a molecule, and then readily remove the trityl group under mild acidic conditions to reveal the free thiol.
References
- 1. quora.com [quora.com]
- 2. steric effect.pptx [slideshare.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 3695-77-0 [chemicalbook.com]
- 8. Kinetics of the nucleophilic addition of some aromatic thiols to aryl vinyl sulphones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Triphenylmethanethiol
For researchers, scientists, and drug development professionals, the safe and effective disposal of triphenylmethanethiol is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous nature and strong, unpleasant odor characteristic of thiols, strict adherence to specific handling and disposal protocols is essential. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring a secure laboratory environment and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. All work with this chemical must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][2] Mandatory Personal Protective Equipment (PPE) includes a lab coat, safety goggles or glasses, and nitrile gloves.[1][2][3][4] It is crucial to inspect gloves before use and to employ proper removal techniques to avoid skin contact.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and other thiol-containing waste is through oxidation. This process converts the volatile and malodorous thiol into a less reactive and non-odorous sulfonic acid.[1][5] Sodium hypochlorite, the active ingredient in household bleach, is a commonly used and effective oxidizing agent for this purpose.[1][2][5][6]
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be segregated as hazardous waste.[1][7]
2. Preparation of Bleach Solution:
-
In a designated chemical fume hood, prepare a bleach solution. For general decontamination of glassware and liquid waste, a 1:1 mixture of household bleach (typically 5.25% sodium hypochlorite) and water is recommended.[1][6]
3. Liquid Waste Disposal:
-
For small quantities of liquid waste containing this compound, slowly and carefully add the waste to a stirred bleach solution within the fume hood.[2][5]
-
Be aware that the reaction can be exothermic, so slow addition is crucial to control the temperature.[2][5]
-
Allow the mixture to react for an extended period, ideally overnight (at least 14-24 hours), to ensure complete neutralization.[1][6]
-
After neutralization, the resulting solution should be disposed of as hazardous corrosive waste, following all local, state, and federal regulations.[1]
4. Solid Waste Disposal:
-
Contaminated disposable items such as gloves, pipette tips, and paper towels should be collected in a sealable plastic bag.[1][7]
-
This bag should then be placed inside a wide-mouth plastic jar or another suitable secondary container, which is then clearly labeled as hazardous waste containing this compound residue.[2][7]
-
Dispose of the sealed container as solid hazardous waste through your institution's environmental health and safety (EHS) office.[1][7]
5. Decontamination of Glassware and Equipment:
-
All non-disposable items, such as glassware and magnetic stir bars, that have come into contact with this compound must be decontaminated immediately.[1]
-
Submerge the contaminated items in a bleach bath within the fume hood.[1][6]
-
Allow the items to soak for at least 14 hours, or overnight, to ensure complete deodorization.[2][6]
-
After soaking, the decontaminated glassware and equipment can be thoroughly rinsed with water and then cleaned using standard laboratory procedures.[1][6]
Important Considerations:
-
Never dispose of this compound by pouring it down the drain.[8] Its low water solubility and potential toxicity make this an unacceptable and environmentally harmful practice.[8][9]
-
Always consult your institution's specific hazardous waste disposal guidelines and your local environmental health and safety (EHS) office for any additional requirements.[9][10][11][12]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[9]
Experimental Protocols
The primary experimental protocol for the disposal of this compound involves its oxidation with a sodium hypochlorite (bleach) solution.
Objective: To neutralize the hazardous and malodorous properties of this compound waste before final disposal.
Materials:
-
This compound waste (liquid or solid)
-
Household bleach (sodium hypochlorite, ~5.25%)
-
Water
-
Appropriate containers for the bleach solution and waste (e.g., plastic bucket, three-necked flask, sealable plastic bags, wide-mouth plastic jar)[2][7]
-
Stirrer (for liquid waste treatment)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves
Methodology for Liquid Waste Neutralization:
-
In a certified chemical fume hood, prepare a 1:1 (v/v) solution of bleach and water in a suitable container.[6]
-
While stirring, slowly add the liquid this compound waste to the bleach solution. The slow addition is critical to control the exothermic reaction.[2]
-
Continue stirring for a short period after the addition is complete.
-
Allow the mixture to stand in the fume hood for at least 14-24 hours to ensure complete oxidation.[1][6]
-
After the reaction period, the neutralized liquid should be collected in a designated hazardous waste container labeled as "Hazardous Corrosive Waste" and disposed of according to institutional and regulatory guidelines.[1]
Methodology for Solid Waste and Glassware Decontamination:
-
For contaminated solid disposables, place them in a sealable plastic bag and then into a labeled, rigid, secondary container for hazardous waste disposal.[2][7]
-
For contaminated glassware, prepare a bleach bath (1:1 bleach and water) in a container large enough to fully submerge the items.[6]
-
Place the glassware into the bleach bath immediately after use and allow it to soak for at least 14 hours (overnight).[6]
-
After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory cleaning procedures.[6]
Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. トリフェニルメタンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.mtu.edu [chemistry.mtu.edu]
- 6. How To [chem.rochester.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. pfw.edu [pfw.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Triphenylmethanethiol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Triphenylmethanethiol, including detailed operational and disposal plans to ensure a secure laboratory environment. Adherence to these protocols is critical for minimizing exposure and mitigating potential hazards.
This compound is a compound that requires careful handling due to its potential health effects. It is classified as harmful if inhaled and can cause skin and serious eye irritation.[1][2][3] It is also characterized by a strong, unpleasant odor (stench).[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following table outlines the necessary PPE for handling this chemical.[4]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1] | Protects against dust particles and splashes, preventing serious eye irritation.[2] |
| Hand Protection | Appropriate chemical-resistant gloves | Follow manufacturer's specifications (e.g., EN 374) | Prevents skin contact, which can cause irritation.[2][5] |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask | OSHA 29 CFR 1910.134 or European Standard EN 149[4][5] | Prevents inhalation of harmful dust particles, especially when handling the powder form.[1][3] |
| Body Protection | Laboratory coat or other protective clothing | Standard laboratory practice | Minimizes skin contact with the chemical.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential for both safety and regulatory compliance when working with this compound.
Preparation
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[4]
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[3]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][2]
-
No Eating, Drinking, or Smoking: Do not eat, drink, or smoke in the area where this compound is handled.[3]
-
Weighing: If weighing the solid, do so in a ventilated enclosure or a fume hood.
-
Reactions: When using in reactions, add the reagent slowly to the reaction mixture.
Storage
-
Keep Containers Closed: Store in a tightly sealed container when not in use.[1][3]
-
Proper Storage Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[1][3]
Emergency First Aid Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[1]
-
Eye Contact: If the chemical enters the eyes, flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[2]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[4][5]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Method:
-
Contaminated Materials:
-
Dispose of contaminated gloves, lab coats, and other materials in the same manner as the unused product.[4]
-
-
Regulatory Compliance:
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
